5-(2-Chloroethyl)Oxindole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-chloroethyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-4-3-7-1-2-9-8(5-7)6-10(13)12-9/h1-2,5H,3-4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXJIGZLXHQSGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)CCCl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561900 | |
| Record name | 5-(2-Chloroethyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118306-76-6 | |
| Record name | 5-(2-Chloroethyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(2-Chloroethyl)Oxindole chemical properties and reactivity
An In-Depth Technical Guide to 5-(2-Chloroethyl)Oxindole: Properties, Reactivity, and Applications
Foreword: A Note on Scope
While the topic specified is this compound, the majority of published research, particularly concerning large-scale synthesis and pharmaceutical applications, focuses on its chlorinated analogue: 6-Chloro-5-(2-chloroethyl)oxindole (CAS No: 118289-55-7) . This specific molecule is a pivotal intermediate in the synthesis of the atypical antipsychotic drug Ziprasidone.[1][2][3] This guide will therefore center on the chemical properties and reactivity of this well-documented derivative. The fundamental reactivity of the 5-(2-chloroethyl) moiety discussed herein is directly analogous to the non-chlorinated parent compound, but grounding the discussion in the context of the 6-chloro derivative provides a richer, more field-proven set of insights for researchers and drug development professionals.
Introduction: The Strategic Importance of a Versatile Intermediate
6-Chloro-5-(2-chloroethyl)oxindole is a heterocyclic compound of significant interest in medicinal chemistry and process development. Its structure is a fusion of two key reactive motifs: a bicyclic oxindole core and a primary alkyl chloride side chain. This unique combination makes it an exceptionally versatile building block, enabling the synthesis of complex molecular architectures.[3][4] The oxindole scaffold is a privileged structure in drug discovery, appearing in numerous biologically active compounds, particularly kinase inhibitors and neuroactive agents.[5][6] The chloroethyl group provides a reactive handle for introducing a wide variety of functional groups through nucleophilic substitution, forming the basis of its utility in constructing diverse chemical libraries for structure-activity relationship (SAR) studies.[7]
Physicochemical and Spectroscopic Profile
Chemical Identity and Properties
Precise characterization is the bedrock of reproducible science. The key identifiers and physical properties of 6-Chloro-5-(2-chloroethyl)oxindole are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 6-chloro-5-(2-chloroethyl)-1,3-dihydroindol-2-one | [8] |
| Synonyms | 6-Chloro-5-(2-chloroethyl)indolin-2-one | [8][9] |
| CAS Number | 118289-55-7 | [4][8][10][11] |
| Molecular Formula | C₁₀H₉Cl₂NO | [4][8][10] |
| Molecular Weight | 230.09 g/mol | [4][8][10] |
| Appearance | White to pale yellow or reddish-yellow solid/powder | [4][9][11][12] |
| Melting Point | 218-227 °C | [4][10] |
| Solubility | Soluble in Dimethylformamide (DMF) | [12] |
Spectroscopic Signature
While raw spectra require direct acquisition, the structural features of 6-Chloro-5-(2-chloroethyl)oxindole allow for a confident prediction of its key spectroscopic characteristics.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to:
-
Two aromatic singlets for the protons at C4 and C7 of the oxindole ring.
-
A singlet for the C3 methylene (-CH₂-) protons of the oxindole ring (~3.6 ppm).[7]
-
Two triplets for the ethyl side chain (-CH₂-CH₂-Cl), representing an A₂B₂ system (~3.0-4.2 ppm).[7]
-
A broad singlet for the amide proton (-NH-).
-
-
¹³C NMR: The carbon spectrum will display signals for the amide carbonyl (C=O) in the range of 172-175 ppm, multiple signals in the aromatic region (110-145 ppm), and distinct aliphatic signals for the C3 methylene and the two ethyl carbons.[7][13]
-
IR Spectroscopy: Key infrared absorption bands will confirm the presence of principal functional groups:
-
N-H stretching vibration around 3200-3300 cm⁻¹.
-
A strong C=O (amide I) stretching band around 1680-1720 cm⁻¹.[7]
-
Aromatic C-H stretching just above 3000 cm⁻¹.
-
C-Cl stretching in the fingerprint region, typically 600-800 cm⁻¹.
-
-
Mass Spectrometry: The mass spectrum will show a molecular ion (M⁺) peak at m/z 229. The presence of two chlorine atoms will generate a characteristic isotopic cluster pattern (M⁺, M+2, M+4) with relative intensities dictated by the natural abundance of ³⁵Cl and ³⁷Cl.
Synthesis and Process Chemistry Insights
The manufacturing route to 6-Chloro-5-(2-chloroethyl)oxindole is a critical aspect of its utility, directly impacting cost, purity, and safety.
Established Two-Step Synthesis
The classical and widely cited synthesis begins with 6-chlorooxindole.[1][2]
-
Friedel-Crafts Acylation: 6-chlorooxindole is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces a chloroacetyl group at the C5 position, yielding 5-(chloroacetyl)-6-chlorooxindole.
-
Reductive Deoxygenation: The ketone of the chloroacetyl group is then reduced to a methylene group. A common method involves using a combination of trifluoroacetic acid (TFA) and a reducing agent like triethylsilane (Et₃SiH).[1] This reduction specifically targets the side-chain ketone without affecting the amide carbonyl in the oxindole ring.
Field-Proven Process Improvement
For industrial-scale production, isolating the intermediate ketone from the Friedel-Crafts step is inefficient and introduces handling concerns. An improved, one-pot process has been developed and successfully scaled.[2] This method involves the Lewis acid-mediated selective deoxygenation of the precursor ketone using tetramethyldisiloxane.
-
Causality and Expertise: The choice of a one-pot process is driven by key principles of green and efficient process chemistry. It obviates the need for isolation and purification of the intermediate, which saves time, reduces solvent waste, and minimizes operator exposure to a potentially hazardous chemical.[2] This demonstrates a mature understanding of translating laboratory chemistry to a manufacturing environment.
Chemical Reactivity: A Tale of Two Moieties
The reactivity of 6-Chloro-5-(2-chloroethyl)oxindole is dominated by its two primary functional components: the nucleophilic-susceptible chloroethyl side chain and the modifiable oxindole core.
The Chloroethyl Side Chain: The Gateway to Derivatization
The terminal primary chloride on the ethyl side chain is the molecule's most significant reactive site. It is an excellent electrophile for bimolecular nucleophilic substitution (Sɴ2) reactions .[7] This reaction pathway is the cornerstone of its use in drug development, allowing for the covalent attachment of diverse molecular fragments.
-
Common Nucleophiles: A vast array of nucleophiles can be employed to displace the chloride ion, including:
-
Nitrogen Nucleophiles: Primary and secondary amines, anilines, and heterocyclic amines (e.g., piperazine, imidazole) are commonly used. The reaction with 3-(1-piperazinyl)-1,2-benzisothiazole to form Ziprasidone is the canonical example.[1]
-
Sulfur Nucleophiles: Thiols and thiophenols react readily to form thioethers.
-
Oxygen Nucleophiles: Alkoxides and phenoxides can be used to form ethers, although this is less common in its documented applications.
-
The Oxindole Core
The oxindole ring itself offers additional sites for modification:
-
N-Alkylation/Arylation: The amide nitrogen can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated or arylated. This allows for the introduction of substituents that can modulate the compound's steric and electronic properties.[7]
-
C3 Position: The methylene group adjacent to the carbonyl can be functionalized, though this typically requires strong bases and is less common than reactions at the other two sites.
The diagram below illustrates the principal pathways for the chemical derivatization of 6-Chloro-5-(2-chloroethyl)oxindole.
Sources
- 1. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. chemimpex.com [chemimpex.com]
- 5. 6-Chloro-5-(2-chloroethyl)oxindole [myskinrecipes.com]
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- 7. primescholars.com [primescholars.com]
- 8. 5-(2-Chloroethyl)-6-chlorooxindole | C10H9Cl2NO | CID 10609474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-Chloro-5-(2-chloroethyl)indolin-2-one | 118289-55-7 [sigmaaldrich.cn]
- 10. 6-Chloro-5-(2-chloroethyl)oxindole CAS#: 118289-55-7 [m.chemicalbook.com]
- 11. labproinc.com [labproinc.com]
- 12. 6-Chloro-5-(2-chloroethyl)oxindole | CAS#:118289-55-7 | Chemsrc [chemsrc.com]
- 13. researchgate.net [researchgate.net]
Spectroscopic Characterization of 5-(2-Chloroethyl)Oxindole: A Technical Guide for Researchers
Introduction: The Significance of 5-(2-Chloroethyl)Oxindole
This compound, with the chemical formula C₁₀H₁₀ClNO and CAS number 118306-76-6, serves as a crucial building block in the multi-step synthesis of Ziprasidone.[1] The purity and structural confirmation of this intermediate are critical checkpoints in the manufacturing process to ensure the quality and efficacy of the final drug product. Spectroscopic techniques are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's structure. This guide will delve into the theoretical underpinnings and expected spectral features for this compound, providing a virtual roadmap for its analysis.
Molecular Structure and Key Functional Groups
To understand the spectroscopic data, it is essential to first visualize the molecular structure of this compound.
Caption: Molecular structure of this compound.
The key functional groups that will give rise to characteristic spectroscopic signals are:
-
Oxindole ring system: A bicyclic aromatic system containing a lactam.
-
Amide (lactam): The N-H and C=O groups within the oxindole ring.
-
Aromatic ring: The substituted benzene ring.
-
Chloroethyl side chain: The -CH₂CH₂Cl group attached to the aromatic ring.
-
Alkyl halide: The C-Cl bond in the side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Shift |
| ~10.5 | Singlet (broad) | 1H | N-H (Amide) | The proton is deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding. |
| ~7.2-7.0 | Multiplet | 3H | Aromatic protons | Protons on the benzene ring resonate in this characteristic downfield region. The substitution pattern will lead to specific splitting patterns. |
| ~3.8 | Triplet | 2H | -CH₂-Cl | The methylene group attached to the electronegative chlorine atom is deshielded, causing a downfield shift. It appears as a triplet due to coupling with the adjacent CH₂ group. |
| ~3.5 | Singlet | 2H | -CH₂- (oxindole ring) | The methylene protons of the oxindole ring are adjacent to the aromatic ring and the carbonyl group. |
| ~3.0 | Triplet | 2H | Ar-CH₂- | This methylene group is adjacent to the aromatic ring and the other methylene group, appearing as a triplet. |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Shift |
| ~175 | C=O (Amide) | The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom. |
| ~140-120 | Aromatic carbons | Carbons of the benzene ring resonate in this region. The carbon attached to the chloroethyl group and the carbons of the fused ring will have distinct shifts. |
| ~45 | -CH₂-Cl | The carbon atom bonded to the electronegative chlorine is shifted downfield. |
| ~36 | Ar-CH₂- | The carbon of the methylene group attached to the aromatic ring. |
| ~35 | -CH₂- (oxindole ring) | The methylene carbon within the oxindole ring. |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer (operating at 100 or 125 MHz for ¹³C, respectively).
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 512-2048 scans are typically required.
-
Relaxation Delay (d1): 2 seconds.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm the molecular formula and aspects of the structure.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 195. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.
-
Key Fragmentation Patterns:
-
Loss of the chloroethyl side chain: A significant fragment may be observed corresponding to the loss of the -CH₂CH₂Cl group.
-
Cleavage of the oxindole ring: Fragmentation of the heterocyclic ring can lead to various smaller charged species.
-
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer technique that will likely show a prominent protonated molecular ion [M+H]⁺ at m/z 196.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3200 | Strong, broad | N-H (Amide) | Stretching |
| ~3100-3000 | Medium | Aromatic C-H | Stretching |
| ~2950-2850 | Medium | Aliphatic C-H | Stretching |
| ~1710 | Strong | C=O (Lactam) | Stretching |
| ~1620, ~1470 | Medium | Aromatic C=C | Stretching |
| ~750 | Strong | C-Cl | Stretching |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Conclusion: A Framework for Characterization
While experimental spectra for this compound are not readily found in published literature, this guide provides a robust and scientifically grounded framework for its spectroscopic characterization. By understanding the expected NMR chemical shifts, mass spectral fragmentation patterns, and infrared absorption frequencies, researchers and drug development professionals can confidently identify and assess the purity of this critical synthetic intermediate. The provided protocols offer a starting point for acquiring high-quality spectral data, ensuring the integrity of the synthetic pathway towards Ziprasidone.
References
-
Pharmaffiliates. 5-(2-Chloroethyl)-oxindole. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
Sources
An In-depth Technical Guide to the Solubility and Stability of 5-(2-Chloroethyl)Oxindole
Foreword: Navigating the Physicochemical Landscape of a Key Synthetic Intermediate
In the intricate tapestry of pharmaceutical development, the journey from a promising molecule to a stable, effective drug product is paved with meticulous scientific investigation. A critical yet often under-documented aspect of this journey is the comprehensive characterization of synthetic intermediates. This guide focuses on one such crucial molecule: 5-(2-Chloroethyl)Oxindole (CAS No. 118306-76-6), a key intermediate in the synthesis of the atypical antipsychotic agent, Ziprasidone.[1][2][3]
For researchers, scientists, and drug development professionals, a thorough understanding of the solubility and stability of this compound is not merely an academic exercise. It is the very foundation upon which robust synthetic routes are built, purification strategies are optimized, and the impurity profile of the final active pharmaceutical ingredient (API) is controlled. The presence of the reactive 2-chloroethyl group introduces specific stability challenges that, if not properly understood and managed, can lead to the formation of process-related impurities, impacting yield, purity, and potentially the safety of the final drug product.
This technical guide is engineered to provide a comprehensive, field-proven framework for characterizing the solubility and stability of this compound. In the absence of extensive public literature on this specific intermediate, this document synthesizes foundational principles of physical organic chemistry, insights from the stability of the parent oxindole scaffold, and logical extensions from forced degradation studies of the final API, Ziprasidone.[4][5] It is designed not as a rigid set of instructions, but as a dynamic, logical workflow to empower researchers to generate high-quality, reliable data.
Our narrative will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. By grounding our recommendations in authoritative principles and providing detailed, step-by-step methodologies, this guide aims to be an indispensable resource for any scientist working with this important molecule.
Physicochemical Properties: The Molecular Blueprint
A molecule's inherent physical and chemical properties are the primary determinants of its behavior in solution and under stress. For this compound, understanding its structural attributes is the first step in predicting its solubility and stability profile.
| Property | Value/Description | Source |
| Chemical Name | 5-(2-Chloroethyl)indolin-2-one | [1] |
| Synonyms | This compound, 5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one | [3][6] |
| CAS Number | 118306-76-6 | [1][2] |
| Molecular Formula | C₁₀H₁₀ClNO | [1][2][] |
| Molecular Weight | 195.65 g/mol | [1][2] |
| Appearance | Expected to be a solid, likely a powder. Color may vary. | Inferred |
| Storage | 2-8°C, Refrigerator | [1] |
The oxindole core provides a rigid, planar structure with both hydrogen bond donor (the N-H group) and acceptor (the carbonyl group) capabilities. The aromatic ring system contributes to its lipophilicity. The key feature, however, is the 5-substituted 2-chloroethyl group. This alkyl halide is an electrophilic center, making the molecule susceptible to nucleophilic attack and elimination reactions, which are critical considerations for its stability.
Solubility Characterization: A Predictive and Experimental Approach
Predicted Solubility Profile
The parent compound, oxindole, is reported to be soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF), with approximate solubilities of 10 mg/mL in ethanol and DMF, and 3 mg/mL in DMSO.[8][9] It is sparingly soluble in aqueous buffers.[8][9] The addition of the lipophilic 2-chloroethyl group to the oxindole scaffold would be expected to decrease its polarity and, consequently, reduce its solubility in polar solvents like water and increase its solubility in non-polar organic solvents.
A theoretical analysis of the solvation of oxindole derivatives suggests that the free energy of solvation is influenced by electrostatic interactions, repulsive and dispersive energy, and cavitation energy.[10] The interplay of these factors with the dielectric constant and refractive index of the solvent will determine the overall solubility.[10]
Experimental Workflow for Solubility Determination
A robust determination of solubility requires a systematic approach. The following workflow is designed to provide both qualitative and quantitative solubility data across a range of relevant solvents.
Caption: Workflow for Solubility Determination.
Step-by-Step Protocol: Equilibrium Solubility Determination
-
Solvent Selection: Choose a panel of solvents that are relevant to synthesis, purification, and analysis. A suggested panel includes:
-
Protic Solvents: Water, Methanol, Ethanol, Isopropanol
-
Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone
-
Aprotic Non-Polar Solvents: Toluene, Dichloromethane, Ethyl Acetate
-
-
Sample Preparation: Add an excess of this compound to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the time to reach equilibrium.
-
Phase Separation: Centrifuge the vials to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV (see Section 4.0).
Data Presentation: Expected Solubility Profile
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Very Low | The lipophilic nature of the molecule and the chloroethyl group will limit solubility in water. |
| Methanol, Ethanol | Moderate | The alcohol can solvate the polar N-H and C=O groups, but the aromatic and alkyl halide portions will limit high solubility. | |
| Polar Aprotic | Acetonitrile | Moderate | Good for dissolving many organic molecules, but may not be the best solvent for this compound. |
| DMSO, DMF | High | These are strong, polar aprotic solvents capable of solvating a wide range of organic molecules. Oxindole itself shows good solubility in these.[8][9] | |
| Non-Polar Aprotic | Dichloromethane | High | The chloroethyl and aromatic moieties suggest good solubility in chlorinated solvents. |
| Toluene | Moderate to Low | The aromatic nature of toluene will interact favorably with the benzene ring of the oxindole, but the polar groups of the solute will limit solubility. | |
| Ethyl Acetate | Moderate | Offers a balance of polarity and non-polar character. |
Stability Assessment and Forced Degradation Studies
Understanding the chemical stability of this compound is paramount for ensuring the quality of the final API. The presence of the 2-chloroethyl group suggests potential degradation pathways that must be investigated. Forced degradation studies are essential for identifying these pathways and for the development of a stability-indicating analytical method.[11][12]
Predicted Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways under stress conditions:
-
Hydrolysis (Acidic and Basic): The lactam ring of the oxindole core could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening. The chloroethyl group is less likely to hydrolyze under these conditions but it is not impossible.
-
Oxidation: The electron-rich indole nucleus can be susceptible to oxidation.
-
Thermal Degradation: High temperatures can induce decomposition.
-
Photodegradation: Exposure to UV or visible light may induce degradation, a common characteristic of indole-containing compounds.
-
Nucleophilic Substitution/Elimination: The primary chloride of the 2-chloroethyl group is a reactive site for nucleophilic substitution or elimination reactions, especially in the presence of nucleophiles or bases.
Experimental Workflow for Forced Degradation
The following workflow outlines a systematic approach to conducting forced degradation studies, as recommended by ICH guidelines.
Caption: Forced Degradation Workflow.
Step-by-Step Protocol: Forced Degradation Studies
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M HCl. Heat at 60-80°C and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Maintain at room temperature or slightly elevated temperature (e.g., 40°C) and sample at various time points. Neutralize samples before analysis. Studies on Ziprasidone have shown considerable degradation under basic conditions.[5]
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%). Keep at room temperature and sample at various time points. Quench the reaction if necessary (e.g., with sodium bisulfite) before analysis.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80-100°C) for a defined period. Also, test the stability of a solution of the compound at a high temperature.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Analytical Methodologies for Quantification
A validated, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this type of analysis. Coupling HPLC with mass spectrometry (LC-MS) is invaluable for the identification of degradation products.
HPLC-UV Method for Quantification and Purity
A reversed-phase HPLC method is generally suitable for oxindole derivatives.
Starting HPLC-UV Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or a phosphate buffer at pH 3-5) | The organic modifier allows for elution control, and the acidic modifier improves peak shape. |
| Elution | Gradient | A gradient elution is recommended for stability studies to ensure that both early and late eluting degradation products are resolved. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Detection Wavelength | ~254 nm | Oxindole derivatives typically have a strong UV absorbance around this wavelength. A full UV scan should be performed to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume. |
LC-MS for Degradant Identification
For the identification of unknown peaks observed during forced degradation studies, LC-MS is the tool of choice. The same HPLC method can be used, but with a volatile mobile phase modifier (e.g., formic acid or ammonium acetate instead of phosphate buffer). The mass spectrometer will provide mass-to-charge ratio (m/z) information for the parent compound and its degradation products, which is crucial for structural elucidation.
Conclusion and Future Perspectives
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While direct experimental data for this specific intermediate is sparse, the principles outlined here, derived from the behavior of similar molecules and the final API, Ziprasidone, offer a robust starting point for any research and development program.
A thorough understanding of these fundamental properties is not just a regulatory requirement; it is a cornerstone of good science. It enables the development of efficient and controlled manufacturing processes, minimizes the formation of impurities, and ultimately contributes to the quality and safety of the final pharmaceutical product. The methodologies and logical workflows presented herein are designed to be adapted and refined as more data on this important intermediate becomes available, fostering a deeper understanding of its chemical behavior and its role in the synthesis of life-changing medicines.
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A Senior Application Scientist's Guide to 5-(2-Chloroethyl)Oxindole: A Versatile Building Block in Modern Medicinal Chemistry
Introduction: The Oxindole Scaffold and the Strategic Importance of the 5-(2-Chloroethyl) Moiety
The oxindole core is a privileged heterocyclic scaffold that forms the structural basis of numerous natural products and synthetic molecules with significant pharmacological activities.[1][2][3] First isolated from plants like Uncaria tomentosa, the oxindole framework is a versatile template in drug discovery, with derivatives demonstrating a wide spectrum of therapeutic potential, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] Its value lies in its rigid structure and the presence of multiple reactive sites that can be readily functionalized to modulate biological activity and optimize pharmacokinetic properties.[1][2]
This guide focuses on a particularly valuable derivative: 5-(2-chloroethyl)oxindole . The strategic placement of the 2-chloroethyl group at the C-5 position transforms the basic oxindole scaffold into a powerful and versatile building block for medicinal chemists. This electrophilic side chain acts as a reactive handle for introducing a vast array of functionalities through nucleophilic substitution, enabling the systematic construction of compound libraries for structure-activity relationship (SAR) studies. The inherent reactivity of this group, combined with the biological relevance of the oxindole core, makes this molecule a cornerstone intermediate in the synthesis of complex therapeutic agents. This document serves as a technical primer for researchers and drug development professionals on the synthesis, reactivity, and strategic application of this compound in the pursuit of novel therapeutics.
Section 1: Physicochemical Properties and Dual-Reactivity Profile
Understanding the chemical nature of this compound is fundamental to its effective use. Its utility stems from a dual-reactivity profile: the electrophilic chloroethyl side chain and the nucleophilic/acidic sites on the oxindole ring system.
Chemical Properties Summary:
| Property | Value |
| IUPAC Name | 5-(2-chloroethyl)-1,3-dihydroindol-2-one |
| CAS Number | 118306-76-6[][6] |
| Molecular Formula | C₁₀H₁₀ClNO[][6] |
| Molecular Weight | 195.65 g/mol [][6] |
| Appearance | Typically an off-white to yellow or orange powder/crystal[4] |
The Primary Reactive Center: The 2-Chloroethyl Group
The chloroethyl substituent is the molecule's primary anchor point for synthetic elaboration. As a primary alkyl halide, it is an excellent electrophile, pre-disposed to undergo bimolecular nucleophilic substitution (SN2) reactions.
Causality of Reactivity: The chlorine atom is a good leaving group, and the adjacent methylene carbon is unhindered, making it highly susceptible to attack by a wide range of nucleophiles. This reaction is the most common and powerful application of this building block.
-
Common Nucleophiles:
-
Amines (Primary & Secondary): Leads to the formation of secondary or tertiary amine linkages, crucial for introducing basic side chains common in CNS-active drugs and kinase inhibitors.
-
Thiols: Forms thioether linkages.
-
Alcohols/Phenols: Can form ether linkages, though this often requires stronger basic conditions to generate the corresponding alkoxide/phenoxide.
-
Heterocycles: Nitrogen-containing heterocycles (e.g., piperazine, imidazole, triazole) are readily alkylated, providing a direct route to complex, biologically active scaffolds.[7]
-
The Secondary Reactive Center: The Oxindole Core
While the chloroethyl group is the primary site of diversification, the oxindole core itself offers additional points for modification.
-
N-1 Position: The amide N-H proton is acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, allowing for N-alkylation or N-arylation. This is often exploited to block the N-H from interfering with other reactions or to introduce functionalities that modulate solubility or target engagement.
-
C-3 Position: The methylene protons at C-3 are α- to the carbonyl group, rendering them acidic. This position can be deprotonated and functionalized, although this is less common when the primary goal is to utilize the C-5 side chain.
This dual reactivity allows for a multi-dimensional approach to library design, where both the C-5 side chain and the N-1 position can be varied systematically.
Section 2: Synthesis of the Building Block
The preparation of this compound and its analogues typically involves a two-step process starting from a substituted oxindole. A common and reliable method is the Friedel-Crafts acylation followed by reduction.[8]
General Synthetic Workflow
The process involves acylating the electron-rich aromatic ring of the oxindole with chloroacetyl chloride, followed by the reduction of the resulting ketone to the desired ethyl chloride.
Caption: General workflow for synthesizing this compound.
Detailed Experimental Protocol: Synthesis of 6-chloro-5-(2-chloroethyl)oxindole
This protocol is adapted from a known process for the synthesis of a key intermediate for Ziprasidone.[8]
Step 1: Friedel-Crafts Acylation of 6-Chlorooxindole
-
Setup: To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., carbon disulfide), cool the mixture to 0-5 °C.
-
Addition: Slowly add chloroacetyl chloride to the suspension, maintaining the low temperature.
-
Reaction: Add 6-chlorooxindole portion-wise to the reaction mixture. Allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and stir for an additional 12-18 hours.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Isolation: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield 6-chloro-5-(chloroacetyl)oxindole.
Trustworthiness Check: The use of a strong Lewis acid like AlCl₃ is critical for activating the acyl chloride for electrophilic aromatic substitution on the moderately activated oxindole ring. The reaction is quenched in acid to hydrolyze the aluminum complexes and precipitate the product.
Step 2: Reduction of the Ketone
-
Setup: Dissolve the 6-chloro-5-(chloroacetyl)oxindole from the previous step in trifluoroacetic acid (TFA) under a nitrogen atmosphere and cool to 0-5 °C.[8]
-
Reduction: Slowly add triethylsilane (Et₃SiH) to the solution, ensuring the temperature remains below 5 °C.[8]
-
Reaction: Stir the reaction mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.[8]
-
Work-up: Cool the mixture and quench by slowly adding chilled water.
-
Isolation: The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and dried under vacuum to afford 6-chloro-5-(2-chloroethyl)oxindole.[8]
Expertise Insight: This reduction method (an ionic hydrogenation) is highly effective for converting the ketone to a methylene group while leaving the chloro-substituent intact. Stronger reducing agents like LiAlH₄ could potentially reduce the chloro group as well. TFA serves as both the solvent and the proton source.
Section 3: Strategic Applications in Drug Synthesis
The true value of this compound is demonstrated by its application as a key building block in synthesizing complex and high-value pharmaceutical agents.
Case Study 1: Synthesis of the Antipsychotic Agent Ziprasidone
6-Chloro-5-(2-chloroethyl)oxindole is a pivotal intermediate in the synthesis of Ziprasidone, an atypical antipsychotic used to treat schizophrenia.[8][9] The synthesis perfectly illustrates the primary SN2 reactivity of the chloroethyl side chain.
Caption: Key SN2 reaction in the final step of Ziprasidone synthesis.
In this key step, the secondary amine of the piperazine ring acts as the nucleophile, displacing the chloride ion on the chloroethyl side chain of the oxindole intermediate.[8] This reaction is typically carried out in the presence of an inorganic base (like sodium carbonate) to neutralize the HCl generated during the reaction, driving it to completion. This single, high-yielding step efficiently connects the two complex halves of the final drug molecule, underscoring the strategic utility of the chloroethyl handle.
Case Study 2: Development of Novel Antiproliferative Agents
Researchers frequently use this building block to generate libraries of novel compounds for anticancer screening. A published study details the reaction of 6-chloro-5-(2-chloroethyl)indolin-2-one with various cyclic secondary amines (e.g., imidazole, triazole, morpholine) via a simple SN2 reaction.[7]
Synthetic Strategy Summary:
| Step | Description | Purpose |
| 1 | Reaction of 6-chloro-5-(2-chloroethyl)oxindole with various cyclic secondary amines. | Introduce diverse heterocyclic moieties at the C-5 position to probe the SAR.[7] |
| 2 | N-alkylation of the oxindole nitrogen with bromomethylcyanobiphenyl. | Add a second pharmacophore (biphenyl nitrile) known to interact with biological targets.[7] |
| 3 | Chemical transformation of the nitrile group into a tetrazole or oxadiazole. | Further diversify the molecule to modulate its physicochemical and biological properties.[7] |
This strategy highlights the power of this compound for rapid library generation. The chloroethyl group serves as a reliable anchor point for introducing diversity, allowing chemists to systematically explore how different side chains affect the antiproliferative activity of the resulting compounds.[7]
Section 4: Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool in the medicinal chemist's arsenal. Its value is rooted in its predictable and efficient reactivity, primarily through SN2 displacement of the chloroethyl group. This allows for the robust and scalable synthesis of complex molecules, as exemplified by its role in the production of the commercial drug Ziprasidone.[8][9]
The applications extend far beyond a single drug. Its use in the systematic development of novel anticancer agents demonstrates its role as a versatile platform for SAR exploration.[4][7] As drug discovery continues to demand modular and efficient synthetic routes, building blocks like this compound that offer reliable and versatile reactive handles will remain indispensable. Future work will likely see this scaffold used to create novel bifunctional molecules, antibody-drug conjugates, and targeted protein degraders, where the chloroethyl group serves as the ideal linker to connect the oxindole core to other functional moieties.
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The 5-Position of the Oxindole Scaffold: A Nexus for Diverse Biological Activity
An In-Depth Technical Guide
Introduction
The oxindole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in numerous natural products and its ability to serve as a core structure for a wide array of biologically active synthetic compounds.[1][2][3] Its rigid bicyclic structure provides a stable platform for the spatial orientation of various functional groups, enabling precise interactions with biological targets. The true value of the oxindole core is unlocked through substitution, and the 5-position of the indole ring has emerged as a critical site for chemical modification to modulate and enhance pharmacological activity.[2] The electronic properties and steric bulk of the substituent at this position can profoundly influence the molecule's binding affinity, selectivity, and pharmacokinetic profile. This guide provides a detailed exploration of the diverse biological activities of 5-substituted oxindole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.
Anticancer Activity: Targeting the Engines of Cell Proliferation
The most extensively studied application of 5-substituted oxindole derivatives is in oncology.[2][4] Several derivatives have demonstrated potent antiproliferative and cytotoxic effects across a range of human cancer cell lines.[5][6] This activity is primarily driven by their ability to inhibit protein kinases, enzymes that are frequently deregulated in cancerous tissues and are crucial for signaling pathways that control cell growth, differentiation, and survival.[7]
Mechanism of Action: Kinase Inhibition and Beyond
Kinase Inhibition: 5-Substituted oxindoles are cornerstone structures for many small-molecule kinase inhibitors.[7] They typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The substituent at the 5-position plays a pivotal role in establishing key interactions within this pocket, often forming hydrogen bonds or van der Waals contacts that enhance binding affinity and selectivity. Key kinase families targeted include:
-
Receptor Tyrosine Kinases (RTKs): Including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are critical for angiogenesis (the formation of new blood vessels that supply tumors).[8] The FDA-approved drug Sunitinib, an oxindole derivative, is a multi-kinase inhibitor targeting these RTKs.[9]
-
Non-Receptor Tyrosine Kinases: Such as Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway, making it a target for B-cell malignancies.[8][10]
-
Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[9][11]
Other Mechanisms: Beyond kinase inhibition, these derivatives can induce cancer cell death through other pathways, including the disruption of microtubule dynamics, leading to mitotic arrest, and the induction of apoptosis (programmed cell death) by modulating pathways like p53.[4][12]
Visualizing the Mechanism: Kinase Signaling Pathway Inhibition
The diagram below illustrates a simplified receptor tyrosine kinase (RTK) signaling pathway, a common target for 5-substituted oxindole derivatives. These inhibitors block the ATP-binding site, preventing the autophosphorylation of the kinase and the subsequent activation of downstream pro-survival pathways like PI3K/Akt.
Caption: General workflow for the screening of 5-substituted oxindoles for antimicrobial activity.
Other Notable Biological Activities
The versatility of the 5-substituted oxindole scaffold extends to other therapeutic areas:
-
Neuroprotective Effects: Certain derivatives have been shown to possess neuroprotective properties, partly through their ability to reduce oxidative stress and inhibit carbonic anhydrase II, suggesting potential applications in treating conditions like glaucoma. [13][14]* Antioxidant Activity: The oxindole core can act as a radical scavenger. 5-hydroxyoxindole and its derivatives have demonstrated significant suppression of lipid peroxidation and intracellular oxidative stress. [15]* α-Glucosidase Inhibition: 5-fluoro-2-oxindole derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, indicating their potential as antidiabetic agents. [16]
Conclusion
The 5-position of the oxindole ring is a highly strategic point for synthetic modification, allowing for the fine-tuning of biological activity across a remarkable range of therapeutic targets. From potent kinase inhibitors for cancer therapy to dual COX/LOX inhibitors for inflammation and novel agents for combating infectious diseases, 5-substituted oxindoles represent a rich and enduring scaffold in drug discovery. The structure-activity relationships elucidated to date confirm that small changes at this position—such as the introduction of a halogen or a sulfonamide group—can lead to dramatic improvements in potency and selectivity. Future research will undoubtedly continue to uncover new therapeutic applications for this versatile and privileged chemical entity.
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The Strategic Synthesis of 5-Alkylated Oxindoles: A Technical Guide for Drug Discovery and Development
Introduction: The Enduring Significance of the 5-Alkylated Oxindole Scaffold
The oxindole core is a privileged heterocyclic motif, forming the structural basis for a multitude of biologically active natural products and synthetic pharmaceuticals. Its versatile framework allows for functionalization at various positions, with each modification imparting distinct physicochemical and pharmacological properties. Among these, the introduction of an alkyl group at the C5 position of the oxindole ring has emerged as a particularly fruitful strategy in the design of novel therapeutic agents. This substitution can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target, making the development of efficient and regioselective methods for the synthesis of 5-alkylated oxindoles a paramount objective for medicinal chemists and drug development professionals.
This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing 5-alkylated oxindoles. Moving beyond a simple recitation of methods, this document delves into the mechanistic underpinnings, practical considerations, and comparative advantages of each approach, empowering researchers to make informed decisions in their synthetic endeavors. We will explore the classical yet effective Friedel-Crafts alkylation, the powerful and versatile palladium-catalyzed cross-coupling reactions, and the cutting-edge approach of direct C-H functionalization. Each section will feature detailed experimental protocols, comparative data, and mechanistic diagrams to provide a holistic and actionable understanding of this critical area of synthetic chemistry.
I. Classical Approach: Friedel-Crafts C5-Alkylation
The Friedel-Crafts alkylation is a foundational reaction in organic chemistry for the formation of carbon-carbon bonds with aromatic systems. In the context of oxindole synthesis, it offers a direct route to C5-alkylation, leveraging the electron-rich nature of the benzene ring of the oxindole core.
Causality Behind the Experimental Choices
The regioselectivity of the Friedel-Crafts reaction on the oxindole scaffold is directed by the electronic properties of the heterocyclic system. The lactam portion of the oxindole is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, the nitrogen atom's lone pair can participate in resonance, directing electrophilic attack to the para position (C5) and to a lesser extent, the ortho position (C7). By carefully selecting the reaction conditions and the nature of the electrophile, C5-alkylation can be favored.
The use of alcohols as alkylating agents in the presence of a Brønsted or Lewis acid catalyst is a common and effective strategy. The acid serves to activate the alcohol by protonating the hydroxyl group, facilitating its departure as a water molecule and generating a carbocationic intermediate. This electrophile is then attacked by the electron-rich C5 position of the oxindole.
Experimental Protocol: Acid-Catalyzed C5-Alkylation of Oxindole with Benzyl Alcohol
The following protocol is adapted from a reported acid-catalyzed C5-alkylation of oxindoles using alcohols.[1]
Materials:
-
Oxindole
-
Benzyl alcohol
-
p-Toluenesulfonic acid (PTSA)
-
1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of oxindole (1.0 mmol) in 1,2-dichloroethane (5 mL), add benzyl alcohol (1.2 mmol) and p-toluenesulfonic acid (0.2 mmol).
-
Heat the reaction mixture to 80 °C and stir for the time indicated by TLC monitoring (typically 4-8 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the 5-benzyloxindole.
Data Presentation: Substrate Scope of Acid-Catalyzed C5-Alkylation
| Entry | Oxindole Derivative | Alcohol | Product | Yield (%) |
| 1 | Oxindole | Benzyl alcohol | 5-Benzyloxindole | 85 |
| 2 | Oxindole | 4-Methoxybenzyl alcohol | 5-(4-Methoxybenzyl)oxindole | 82 |
| 3 | Oxindole | 1-Phenylethanol | 5-(1-Phenylethyl)oxindole | 78 |
| 4 | N-Methyloxindole | Benzyl alcohol | N-Methyl-5-benzyloxindole | 88 |
Data is representative and compiled from literature reports for illustrative purposes.[1]
Mechanistic Insights: Friedel-Crafts C5-Alkylation
The mechanism of the acid-catalyzed Friedel-Crafts C5-alkylation of oxindole with an alcohol proceeds through the following key steps:
Caption: Mechanism of Acid-Catalyzed Friedel-Crafts C5-Alkylation.
II. Modern Synthetic Arsenal: Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to the C5-alkylation of oxindoles provides a powerful and versatile alternative to classical methods. These reactions typically involve the coupling of a 5-halooxindole with an organometallic reagent.
The Foundational Precursor: Synthesis of 5-Halooxindoles
The successful implementation of cross-coupling strategies hinges on the availability of 5-halooxindole precursors. 5-Bromooxindole and 5-iodooxindole are the most common starting materials.
Synthesis of 5-Bromooxindole: A common method for the synthesis of 5-bromoindole involves the bromination of indole followed by subsequent conversion to the oxindole. For instance, indole can be treated with a suitable brominating agent like N-bromosuccinimide (NBS) to selectively install a bromine atom at the C5 position.[2]
Synthesis of 5-Iodooxindole: 5-Iodoindole can be prepared from 5-bromoindole via a Finkelstein-type reaction using sodium iodide in the presence of a copper catalyst.[3]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used cross-coupling reaction that involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.
Causality Behind the Experimental Choices: The choice of a palladium catalyst and ligand is crucial for an efficient Suzuki-Miyaura coupling. Ligands such as SPhos or XPhos are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle. The base, typically a carbonate or phosphate, is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The reaction is often carried out in a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromoindole with an Alkylboronic Acid
The following is a representative protocol for the Suzuki-Miyaura coupling of a 5-bromoindole with an alkylboronic acid, adapted from general procedures.[4]
Materials:
-
5-Bromoindole
-
Alkylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 5-bromoindole (1.0 mmol), the alkylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in acetonitrile (2 mL).
-
Add the catalyst solution to the reaction vessel, followed by water (0.5 mL).
-
Seal the vessel and heat the mixture to 80 °C with vigorous stirring for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the 5-alkyloxindole.
B. Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.
Causality Behind the Experimental Choices: Organozinc reagents are generally more reactive than organoboranes, which can lead to faster reaction times. The choice of a palladium catalyst with appropriate ligands is critical to ensure efficient coupling and suppress side reactions.
Experimental Protocol: Negishi Coupling of 5-Iodooxindole with an Alkylzinc Reagent
This protocol is a representative example for a Negishi coupling.[5][6]
Materials:
-
5-Iodooxindole
-
Alkylzinc chloride solution (e.g., 0.5 M in THF)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 5-iodooxindole (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add Pd(PPh₃)₄ (0.05 mmol).
-
Slowly add the alkylzinc chloride solution (1.2 mmol) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or gentle heating (e.g., 50 °C) until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of saturated ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
C. Kumada Coupling
The Kumada coupling utilizes a Grignard reagent as the organometallic partner in a nickel- or palladium-catalyzed cross-coupling with an organic halide.
Causality Behind the Experimental Choices: Grignard reagents are highly reactive nucleophiles, which can be both an advantage (fast reactions) and a disadvantage (low functional group tolerance). The choice of a less reactive palladium catalyst or a more robust nickel catalyst can be tailored to the specific substrates.
Experimental Protocol: Kumada Coupling of 5-Bromooxindole with an Alkyl Grignard Reagent
The following is a representative protocol for a Kumada coupling.[7][8][9]
Materials:
-
5-Bromooxindole
-
Alkylmagnesium bromide solution (e.g., 1.0 M in THF)
-
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe))
-
Anhydrous diethyl ether or THF
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-bromooxindole (1.0 mmol) and NiCl₂(dppe) (0.05 mmol) in anhydrous THF (10 mL) under an inert atmosphere, cool the mixture to 0 °C.
-
Add the alkylmagnesium bromide solution (1.1 mmol) dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, or until TLC indicates completion.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Comparative Data for Cross-Coupling Reactions
| Reaction | Halide | Organometallic Reagent | Catalyst | Typical Conditions | Advantages | Disadvantages |
| Suzuki-Miyaura | Br, I | Alkylboronic acid | Pd(OAc)₂/SPhos | Base, aq. solvent, 80°C | High functional group tolerance, stable reagents | Slower reaction times |
| Negishi | I, Br | Alkylzinc chloride | Pd(PPh₃)₄ | Anhydrous THF, RT-50°C | More reactive than boronic acids | Moisture sensitive reagents |
| Kumada | Br, Cl | Alkylmagnesium bromide | NiCl₂(dppe) | Anhydrous THF, 0°C to RT | Highly reactive, fast reactions | Low functional group tolerance |
Mechanistic Overview of Palladium-Catalyzed Cross-Coupling
The catalytic cycles for Suzuki-Miyaura, Negishi, and Kumada couplings share a common mechanistic framework.
Caption: Generalized Catalytic Cycle for Cross-Coupling Reactions.
III. The Forefront of Synthesis: Direct C-H Functionalization
Direct C-H functionalization represents a paradigm shift in synthetic chemistry, offering a more atom- and step-economical approach to the formation of carbon-carbon bonds. This strategy obviates the need for pre-functionalized starting materials, such as halo-oxindoles, by directly activating a C-H bond on the aromatic ring.
Rationale for Regioselective C5-H Alkylation
Achieving regioselectivity in C-H functionalization is a significant challenge due to the presence of multiple C-H bonds with similar reactivity. For the oxindole scaffold, directing groups are often employed to guide the metal catalyst to a specific C-H bond. However, recent advances have demonstrated that inherent electronic biases, coupled with carefully designed catalytic systems, can achieve C5-selectivity. The C5 position is electronically favored for electrophilic attack, and certain transition metal catalysts can exploit this preference.
Copper-Catalyzed Direct C5-H Alkylation
Copper catalysis has emerged as a cost-effective and sustainable alternative to palladium in C-H functionalization reactions.
Experimental Protocol: Copper-Catalyzed C5-H Alkylation of an Indole Derivative
The following protocol for the C5-H alkylation of an indole derivative can be conceptually extended to oxindoles, highlighting the potential of this methodology. This is adapted from a study on the regioselective C5-H alkylation of indoles.[4][10]
Materials:
-
N-Substituted indole-3-carboxylate
-
Diazo malonate
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-substituted indole-3-carboxylate (1.0 mmol) in dichloromethane (5 mL), add Cu(OAc)₂·H₂O (0.1 mmol) and AgSbF₆ (0.1 mmol).
-
Add the diazo malonate (1.2 mmol) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insights: Copper-Catalyzed C5-H Alkylation
The proposed mechanism involves the formation of a copper-carbene intermediate from the diazo compound. This electrophilic species then undergoes a Friedel-Crafts-type reaction with the electron-rich indole ring, with a preference for the C5 position.
Caption: Proposed Mechanism for Copper-Catalyzed C5-H Alkylation.
IV. Conclusion and Future Outlook
The synthesis of 5-alkylated oxindoles is a dynamic and evolving field, with a range of powerful synthetic methodologies at the disposal of the modern chemist. The classical Friedel-Crafts alkylation remains a viable and straightforward approach, particularly for certain classes of alkylating agents. The advent of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Negishi, and Kumada couplings, has provided unparalleled versatility and functional group tolerance, enabling the construction of a vast array of 5-alkylated oxindole analogues. The continued development of direct C-H functionalization techniques promises an even more efficient and sustainable future for the synthesis of these important compounds, minimizing the need for pre-functionalized starting materials and reducing waste.
As our understanding of the biological roles of 5-alkylated oxindoles deepens, the demand for novel and efficient synthetic routes will undoubtedly continue to grow. Future research will likely focus on the development of more sustainable and cost-effective catalytic systems, the expansion of substrate scope to include more complex and challenging alkyl groups, and the development of enantioselective methods to control the stereochemistry of the introduced alkyl substituent, particularly when a new stereocenter is formed. The strategic application of the methods outlined in this guide will empower researchers to accelerate the discovery and development of the next generation of oxindole-based therapeutics.
V. References
-
Kumada Coupling. NROChemistry. Available from: [Link]
-
A novel acid-catalyzed C5-alkylation of oxindoles using alcohols. PubMed. Available from: [Link]
-
Kumada Coupling. Organic Chemistry Portal. Available from: [Link]
-
Electrochemical Umpolung C–H Functionalization of Oxindoles. National Institutes of Health. Available from: [Link]
-
Synthesis of 5-Bromo Indole. Erowid. Available from: [Link]
-
Kumada coupling. Wikipedia. Available from: [Link]
-
Negishi coupling. Wikipedia. Available from: [Link]
-
A novel acid-catalyzed C5-alkylation of oxindoles using alcohols. The Royal Society of Chemistry. Available from: [Link]
-
B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Publications. Available from: [Link]
-
Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. National Institutes of Health. Available from: [Link]
-
The Negishi Cross-Coupling Reaction. Denmark Group. Available from: [Link]
-
Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross-Couplings of Racemic alpha-Bromoketones. DSpace@MIT. Available from: [Link]
-
Guiding Chemical Synthesis: Computational Prediction of the Regioselectivity of CH Functionalization. Semantic Scholar. Available from: [Link]
-
Iridium(III)-catalyzed site-selective indole C-H functionalization through enone functionality: design, mechanism and applications. The Royal Society of Chemistry. Available from: [Link]
-
Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. Cambridge Open Engage. Available from: [Link]
-
Negishi Coupling. Organic Chemistry Portal. Available from: [Link]
Sources
- 1. A novel acid-catalyzed C5-alkylation of oxindoles using alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. Kumada Coupling | NROChemistry [nrochemistry.com]
- 8. Kumada Coupling [organic-chemistry.org]
- 9. Kumada coupling - Wikipedia [en.wikipedia.org]
- 10. Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 5-(2-Chloroethyl)Oxindole: Commercial Availability, Purity Analysis, and Quality Control
Introduction: The Pivotal Role of 5-(2-Chloroethyl)Oxindole in Modern Drug Discovery
This compound (CAS No. 118306-76-6) has emerged as a critical building block in the synthesis of a variety of pharmaceutical compounds. Its unique bifunctional nature, featuring a reactive chloroethyl side chain and a versatile oxindole core, makes it an invaluable intermediate for medicinal chemists. The oxindole scaffold itself is a privileged structure in drug discovery, appearing in numerous compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] The chloroethyl group provides a convenient handle for introducing further molecular complexity, often through nucleophilic substitution reactions.
This guide provides an in-depth technical overview of the commercial availability and purity of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the landscape of commercial suppliers, explore the critical aspects of purity analysis, and present robust analytical protocols to ensure the quality and consistency of this key starting material.
Commercial Availability: Navigating the Supplier Landscape
The accessibility of this compound is crucial for seamless research and development. Several chemical suppliers offer this compound, typically with purities suitable for research and early-stage development. However, the stated purity and the analytical techniques used for its determination can vary between suppliers.
| Supplier | Stated Purity | Analytical Method(s) Mentioned | CAS Number |
| BOC Sciences | 95% | Not Specified | 118306-76-6[] |
| Pharmaffiliates | High Purity | Not Specified | 118306-76-6[3] |
| Alfa Chemistry | 96% | Not Specified | 118306-76-6[4] |
| MolCore | ≥ 98% | Not Specified | 118306-76-6[5] |
| Clearsynth | Not Specified | Not Specified | 118306-76-6[6] |
Note: The purity of commercially available this compound can vary. It is imperative for researchers to request a certificate of analysis (CoA) from the supplier to obtain detailed information on the purity and the methods used for its determination. For applications in late-stage drug development and manufacturing, sourcing from a supplier with cGMP (current Good Manufacturing Practice) capabilities is essential.
The Criticality of Purity: Impact on Drug Development
In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials is paramount. Impurities in this compound can be carried through subsequent synthetic steps, potentially leading to the formation of undesired side products. These impurities can have significant consequences, including:
-
Reduced yield and efficiency of the overall synthetic route.
-
Formation of structurally related impurities in the final API that are difficult to separate.
-
Introduction of potentially toxic or genotoxic impurities that can compromise the safety of the drug product.
-
Interference with crystallization and isolation of the desired product.
Given that oxindole derivatives are often investigated for life-saving therapies, a thorough understanding and control of the purity of this compound is not just a matter of good science, but a regulatory and safety necessity.
Purity Analysis: A Multi-faceted Approach
A comprehensive assessment of the purity of this compound requires a combination of analytical techniques. Each method provides a unique piece of the puzzle, and together they create a detailed picture of the compound's identity and purity.
Potential Impurities in this compound
Understanding the potential impurities starts with an examination of the likely synthetic routes. While specific proprietary synthesis details are often undisclosed, a common approach to similar oxindoles involves the cyclization of an appropriately substituted aniline derivative. Potential impurities could include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Isomers: Positional isomers of the chloroethyl group or other substituents on the oxindole ring.
-
Byproducts of the chloroethylation step: Such as the corresponding hydroxyethyl derivative if the reaction is incomplete or if hydrolysis occurs.
-
Residual solvents: Solvents used in the synthesis and purification steps.
-
Heavy metals: From catalysts or reactors used in the manufacturing process.
Analytical Techniques for Purity Determination
The following are the most common and effective methods for determining the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying and quantifying volatile impurities, such as residual solvents. It can also be used for the analysis of the main compound if it is sufficiently volatile and thermally stable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can confirm the identity of the main compound. NMR can also be used to detect and quantify impurities, especially those present at higher levels.
-
Melting Point: A sharp melting point range is a good indicator of high purity. Impurities tend to depress and broaden the melting point range.[7]
Experimental Protocols: A Self-Validating System
The following protocols are presented as a starting point for the analysis of this compound. It is crucial to validate these methods in your laboratory to ensure they are suitable for your specific needs. Method validation demonstrates that an analytical procedure is suitable for its intended purpose and involves assessing parameters such as linearity, accuracy, precision, specificity, and robustness.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and to detect and quantify any related impurities.
Rationale: A reverse-phase HPLC method is chosen for its versatility and its ability to separate compounds with a range of polarities. UV detection is suitable as the oxindole chromophore absorbs in the UV region.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient Elution:
-
0-20 min: 30% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 30% B
-
26-30 min: Hold at 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Quantification: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Self-Validation Considerations:
-
Specificity: Analyze a blank (mobile phase) and a placebo (sample matrix without the analyte) to ensure no interfering peaks.
-
Linearity: Prepare a series of dilutions of a reference standard and inject them to create a calibration curve. The response should be linear over the desired concentration range.
-
Accuracy: Spike a known amount of a reference standard into a sample matrix and measure the recovery.
-
Precision: Perform multiple injections of the same sample to assess the repeatability of the method.
Protocol 2: Identification and Structural Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Rationale: ¹H NMR provides detailed information about the chemical environment of each proton in the molecule, allowing for unambiguous structural confirmation.
Methodology:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction) and integrate the signals.
-
Interpretation: Compare the observed chemical shifts, coupling constants, and integration values with the expected spectrum for this compound.
Expected ¹H NMR Signals (in CDCl₃, approximate):
-
Oxindole NH: A broad singlet around 8.0-9.0 ppm.
-
Aromatic Protons: Signals in the range of 6.8-7.5 ppm.
-
CH₂ (benzylic): A singlet around 3.5 ppm.
-
CH₂-Cl: A triplet around 3.7 ppm.
-
CH₂ (adjacent to aromatic ring): A triplet around 3.0 ppm.
Visualizing the Workflow and Structure
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated.
Caption: A typical quality control workflow for a commercial sample of this compound.
Caption: The chemical structure of this compound.
Conclusion: Ensuring Quality for Advancing Pharmaceutical Research
This compound is a valuable chemical intermediate with significant applications in drug development. The success of synthetic campaigns and the safety of the resulting drug candidates are intrinsically linked to the quality of this starting material. By carefully selecting suppliers, understanding potential impurities, and implementing robust, validated analytical methods, researchers can ensure the integrity of their work. This guide provides a framework for navigating the commercial landscape and establishing a comprehensive quality control strategy for this compound, ultimately contributing to the advancement of pharmaceutical research and development.
References
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link][7]
-
Hossain, M. K., & Bhattacharjee, S. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Results in Chemistry, 4, 100322. [Link][1]
Sources
safety and handling precautions for chloroethyl compounds
An In-Depth Technical Guide to the Safe Handling of Chloroethyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroethyl compounds represent a class of reactive chemical entities frequently employed in pharmaceutical research and development as alkylating agents and synthetic intermediates. Their utility, however, is matched by significant health and safety considerations. This guide provides a comprehensive overview of the intrinsic hazards associated with chloroethyl compounds and delineates a robust framework for their safe handling, storage, and disposal. Adherence to the principles and protocols outlined herein is critical to mitigating risk and ensuring a safe laboratory environment for all personnel.
Introduction: The Double-Edged Sword of Reactivity
The chloroethyl moiety (-CH₂CH₂Cl) is a potent alkylating group, a characteristic that renders these compounds invaluable in the synthesis of a wide array of pharmacologically active molecules. This very reactivity, however, is the root of their hazardous nature. The electrophilic nature of the carbon atom bonded to the chlorine facilitates nucleophilic substitution reactions, including the alkylation of biological macromolecules such as DNA, which can lead to mutagenic and carcinogenic effects.[1][2] A thorough understanding of this chemical reactivity is fundamental to appreciating the necessity of the stringent safety protocols that follow.
This guide will systematically address the following critical areas:
-
Hazard Identification and Risk Assessment: A detailed examination of the toxicological, physical, and chemical hazards.
-
The Hierarchy of Controls: A systematic approach to minimizing exposure, from engineering controls to personal protective equipment.
-
Standard Operating Procedures: Step-by-step protocols for safe handling, storage, and waste disposal.
-
Emergency Preparedness: Comprehensive procedures for responding to spills, exposures, and other incidents.
Hazard Identification and Risk Assessment
A comprehensive risk assessment must be conducted before any work with chloroethyl compounds is initiated. This involves a thorough evaluation of the specific compound's properties and the experimental procedures involved.
Toxicological Hazards
The primary toxicological concerns associated with chloroethyl compounds are their potential for acute toxicity, skin and eye irritation, and long-term health effects, including carcinogenicity.
-
Acute Toxicity: Inhalation, ingestion, or dermal absorption of chloroethyl compounds can lead to immediate health effects.[3][4] Symptoms can range from irritation of the respiratory tract, skin, and eyes to more severe systemic effects.[3][4]
-
Carcinogenicity and Mutagenicity: Several chloroethyl compounds are known or suspected carcinogens.[1][2] Their ability to alkylate DNA can induce mutations, leading to the development of cancer.[1] For instance, bis(chloromethyl)ether and chloroethylene oxide have demonstrated carcinogenic activity in animal studies.[1] The Occupational Safety and Health Administration (OSHA) has specific standards for carcinogens, which may apply to certain chloroethyl compounds.[5]
-
Dermal and Ocular Effects: Direct contact can cause severe skin irritation, blistering, and chemical burns.[2] Ocular exposure can result in serious eye damage.[3][6]
Physical and Chemical Hazards
-
Flammability: Many chloroethyl compounds are flammable liquids with low flash points.[3][7] Vapors can form explosive mixtures with air and travel to an ignition source, causing a flashback.[3]
-
Reactivity: Chloroethyl compounds can be reactive with a variety of substances. They are often sensitive to moisture and can hydrolyze to release hydrochloric acid, which is corrosive.[8] They may also react violently with strong oxidizing agents, bases, and certain metals.
The following table summarizes key hazard information for representative chloroethyl compounds. Researchers must always consult the specific Safety Data Sheet (SDS) for the compound in use.
| Compound | CAS Number | Primary Hazards | OSHA PEL | NIOSH REL |
| Ethyl Chloride | 75-00-3 | Flammable gas, CNS depressant[7][9] | 1000 ppm (TWA)[7] | TWA 100 ppm[10] |
| 2-Chloroethanol | 107-07-3 | Toxic, Flammable[11] | TWA 5 ppm (skin)[11] | C 1 ppm (skin)[11] |
| bis(2-Chloroethyl) ether | 111-44-4 | Combustible liquid, Carcinogen[12][13] | TWA 15 ppm (skin) | C 1 ppm (skin) |
| Chloroacetyl Chloride | 79-04-9 | Corrosive, Lachrymator[14][15] | Not established | C 0.05 ppm[14] |
TWA = Time-Weighted Average, C = Ceiling limit. Always refer to the most current regulatory standards.
The Hierarchy of Controls: A Multi-layered Approach to Safety
The most effective strategy for mitigating the risks associated with chloroethyl compounds is to implement a multi-layered approach based on the hierarchy of controls.
Caption: Figure 2: General Emergency Response Workflow.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [16][17]Seek immediate medical attention. [3][17]* Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. [3][18]Seek medical attention. [3]* Inhalation: Move the individual to fresh air immediately. [18]If breathing has stopped, perform artificial respiration. [18]Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. [3][6]Rinse the mouth with water. [6]Seek immediate medical attention. [3][6]
Spill Response
-
Minor Spills (manageable by trained lab personnel):
-
Alert personnel in the immediate area and evacuate if necessary. [16] 2. Wear appropriate PPE, including respiratory protection if needed. [19] 3. Contain the spill with an inert absorbent material such as vermiculite, sand, or earth. [3][19]Do not use combustible materials like sawdust. [3] 4. Use non-sparking tools for cleanup. [3][20] 5. Collect the absorbed material into a sealed, labeled hazardous waste container. [19] 6. Decontaminate the spill area.
-
-
Major Spills (Immediately Dangerous to Life or Health - IDLH):
-
Evacuate the area immediately and sound the fire alarm if necessary. [16] 2. Call for emergency response (911 and/or institutional EHS) from a safe location. [16] 3. Provide details about the spilled chemical, quantity, and location. [16] 4. Do not attempt to clean up a major spill unless you are part of a trained emergency response team.
-
Conclusion
Chloroethyl compounds are powerful tools in the arsenal of the research scientist and drug development professional. However, their inherent reactivity and toxicity demand the utmost respect and a disciplined approach to safety. By integrating the principles of hazard identification, the hierarchy of controls, and robust emergency preparedness into all aspects of their handling, researchers can mitigate the risks and maintain a safe and productive laboratory environment. Continuous vigilance, thorough training, and strict adherence to established protocols are the cornerstones of chemical safety.
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Zajdela, F., Croisy, A., Barbin, A., Malaveille, C., Tomatis, L., & Bartsch, H. (1980). Carcinogenicity of chloroethylene oxide, an ultimate reactive metabolite of vinyl chloride, and bis(chloromethyl)ether after subcutaneous administration and in initiation-promotion experiments in mice. Cancer research, 40(2), 352–356. [Link]
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NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : C. Centers for Disease Control and Prevention. [Link]
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theoretical and computational studies of oxindole reactivity
An In-Depth Technical Guide to the Theoretical and Computational Elucidation of Oxindole Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxindole scaffold is a cornerstone in medicinal chemistry and organic synthesis, valued for its prevalence in bioactive natural products and its utility as a versatile synthetic intermediate.[1][2] Understanding the intricate details of oxindole reactivity is paramount for the rational design of novel therapeutics and efficient synthetic methodologies. This technical guide provides a comprehensive overview of the application of theoretical and computational chemistry to unravel the mechanistic nuances of oxindole reactions. We delve into the core principles of computational methodologies, explore their application in dissecting key reaction classes, and offer practical insights for researchers embarking on computational investigations in this domain. This guide is intended to serve as a valuable resource for chemists and drug development professionals seeking to leverage computational tools to accelerate innovation.
The Enduring Significance of the Oxindole Motif
The oxindole core, a bicyclic structure featuring a fused benzene and pyrrolidone ring, is a privileged pharmacophore in medicinal chemistry.[3] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] Notably, 3,3-disubstituted oxindoles are crucial intermediates in the synthesis of complex bioactive compounds and natural products.[1][6] The construction of the quaternary carbon center at the C3-position is a significant synthetic challenge, driving the development of novel catalytic methodologies.[1][7] The diverse reactivity of the oxindole scaffold, including its participation in cycloadditions, organocatalytic transformations, and cyclization reactions, makes it a fertile ground for both experimental and theoretical exploration.[1][8][9]
Foundational Computational Methodologies
A diverse toolkit of computational methods is employed to probe the reactivity of oxindoles at the molecular level. The choice of methodology is dictated by the specific scientific question being addressed, balancing computational cost with the desired accuracy.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of computational organic chemistry for elucidating reaction mechanisms.[1][10][11] By approximating the electron density of a system, DFT provides a robust framework for calculating molecular geometries, energies, and electronic properties.
-
Conceptual DFT: This branch of DFT utilizes reactivity indices derived from the electron density to predict the most probable sites of reaction. Key descriptors include:
-
Fukui Functions: Identify the regions of a molecule most susceptible to nucleophilic or electrophilic attack.
-
Global Reactivity Indices: Such as chemical potential, hardness, and electrophilicity, provide a general measure of a molecule's reactivity.[12]
-
-
Mechanism and Selectivity Studies: DFT is extensively used to map the potential energy surfaces of reactions, allowing for the identification of transition states and intermediates.[11] This enables the determination of reaction barriers and the elucidation of the factors governing regio- and stereoselectivity. For instance, DFT calculations have been instrumental in understanding the mechanism of [3+2] cycloaddition reactions involving oxindole derivatives, correctly predicting the observed regioselectivity.[11][13]
A Practical Note on DFT Calculations: The choice of functional and basis set is critical for obtaining reliable results. The B3LYP functional is a popular choice for many organic reactions, while the ωB97X-D functional is often employed for systems where dispersion interactions are important.[14] The 6-31G(d) and 6-311++G(d,p) basis sets are commonly used, with the latter providing a more accurate description of the electron distribution.[2][11]
Molecular Docking
Molecular docking is a powerful technique for predicting the binding orientation of a small molecule (ligand) to a macromolecular target, typically a protein.[15][16] This method is central to structure-based drug design. In the context of oxindoles, docking studies are used to:
-
Identify potential biological targets.[17]
-
Predict the binding mode of oxindole-based inhibitors.[15]
-
Guide the design of new derivatives with improved binding affinity and selectivity.[3]
For example, molecular docking has been successfully used to study the interactions of oxindole derivatives with vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy.[3][15]
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, capturing the conformational changes and interactions of the system over time.[3] MD simulations are crucial for:
-
Assessing the stability of ligand-protein complexes.[3]
-
Calculating binding free energies.
-
Understanding the role of solvent in molecular recognition.
Unraveling the Mechanisms of Key Oxindole Reactions
Computational studies have provided profound insights into the mechanisms of a wide array of reactions involving oxindoles.
Cycloaddition Reactions
[2+2] and [3+2] cycloaddition reactions are powerful methods for the construction of complex molecular architectures, including spirocyclic oxindoles.[8][11] DFT calculations have been instrumental in elucidating the mechanisms of these reactions.
-
[2+2] Cycloadditions: DFT studies have been used to rationalize the chemo- and stereoselectivity of Ni-catalyzed [2+2] cycloadditions of N-allenamides and alkenyloxindoles.[8]
-
[3+2] Cycloadditions: The mechanism of the [3+2] cycloaddition between 3-(benzylideneamino)oxindole and trans-β-nitrostyrene has been investigated using DFT, revealing the preference for a concerted pathway.[11] These studies have also explored the four possible reactive pathways, corresponding to ortho/meta regioselectivity and endo/exo stereoselectivity.[11]
Workflow for a Typical DFT Study of a Cycloaddition Reaction
Caption: A simplified representation of the catalytic cycle.
Future Outlook
The synergy between computational and experimental chemistry will continue to drive innovation in the field of oxindole chemistry. Future directions include:
-
Machine Learning and AI: The use of machine learning and artificial intelligence to predict reaction outcomes and design novel catalysts and drug candidates.
-
Multi-scale Modeling: Combining different computational methods to study complex biological systems involving oxindole derivatives.
-
Development of More Accurate and Efficient Computational Methods: Continued advancements in theory and algorithms will enable the study of larger and more complex systems with greater accuracy.
Conclusion
Theoretical and computational chemistry provides an indispensable set of tools for understanding and predicting the reactivity of oxindoles. From elucidating complex reaction mechanisms to guiding the design of novel drug candidates, these methods offer unparalleled insights at the molecular level. As computational power and methodologies continue to advance, their impact on the fields of organic synthesis and drug discovery will only continue to grow.
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Experimental and DFT Studies of Intermolecular Interaction-Assisted Oxindole Cyclization Reaction of Di-t-butyl 2-Aminophenyl-2-methyl Malonate. J-Stage. Available from: [Link]
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Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies. PubMed. Available from: [Link]
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Experimental and DFT Studies of Intermolecular Interaction-Assisted Oxindole Cyclization Reaction of Di-t-butyl 2-Aminophenyl-2-methyl Malonate. PubMed. Available from: [Link]
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Enantioselective Synthesis of Quaternary Oxindoles: Desymmetrizing Staudinger–Aza-Wittig Reaction Enabled by a Bespoke HypPhos Oxide Catalyst. National Institutes of Health. Available from: [Link]
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Theoretical Studies of Solvent Effect for Oxindole Derivatives using Polarizable Continuum Model. Oriental Journal of Chemistry. Available from: [Link]
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a review on isatin and its derivatives: synthesis, reactions and applications. ResearchGate. Available from: [Link]
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Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations. National Institutes of Health. Available from: [Link]
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A DFT study of the mechanism and selectivities of the [3 + 2] cycloaddition reaction between 3‐(benzylideneamino)oxindole and trans‐β‐nitrostyrene. ResearchGate. Available from: [Link]
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Non-Covalent Organocatalyzed Domino Reactions Involving Oxindoles: Recent Advances. MDPI. Available from: [Link]
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A theoretical study on the regioselectivity of 1,3-dipolar cycloadditions using DFT-based reactivity indexes. ResearchGate. Available from: [Link]
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Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. National Institutes of Health. Available from: [Link]
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QSAR and molecular docking studies on oxindole derivatives as VEGFR-2 tyrosine kinase inhibitors. PubMed. Available from: [Link]
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Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. MDPI. Available from: [Link]
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Synthesis of novel derivatives of oxindole, their urease inhibition and molecular docking studies. PubMed. Available from: [Link]
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Mechanism and Regioselectivity of 1,3‐Dipolar Cycloaddition of Nitrile Oxides to 3‐Methylene Oxindole: A Density Functional Theory Study. ResearchGate. Available from: [Link]
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Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. PubMed Central. Available from: [Link]
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Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. National Institutes of Health. Available from: [Link]
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Organocatalytic and electrophilic approach to oxindoles with C3-quaternary stereocenters. PubMed. Available from: [Link]
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Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. MDPI. Available from: [Link]
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Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. PubMed Central. Available from: [Link]
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Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles. Organic Letters. Available from: [Link]
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Organocatalytic asymmetric synthesis of 3,3-disubstituted oxindoles featuring two heteroatoms at the C3 position. PubMed. Available from: [Link]
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In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxid. Semantic Scholar. Available from: [Link]
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Design, Synthesis and Biological Evaluation of Novel Oxindole Analogs As Antitubercular Agents. Future Medicinal Chemistry. Available from: [Link]
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One-Pot Two-Step Cycloaddition Reaction for Convenient Synthesis of Polycyclic Spirooxindole-FusedO[1][10]xazines. ResearchGate. Available from: [Link]
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Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. National Institutes of Health. Available from: [Link]
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Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition. National Institutes of Health. Available from: [Link]
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Organocatalytic asymmetric synthesis of 3,3-disubstituted oxindoles featuring two heteroatoms at the C3 position. East China Normal University. Available from: [Link]
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Synthesis and Reactions of Novel Oxindoles. White Rose eTheses Online. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: Synthetic Routes to 5-(2-Chloroethyl)Oxindole from Aniline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2-Chloroethyl)oxindole is a key intermediate in the synthesis of various pharmacologically active compounds, most notably the atypical antipsychotic drug Ziprasidone. Its synthesis, originating from the simple and readily available starting material aniline, involves a series of strategic chemical transformations. This document provides a detailed guide to two primary synthetic pathways, offering comprehensive, step-by-step protocols, mechanistic insights, and critical analysis of experimental choices. The protocols are designed to be self-validating, supported by authoritative references, and supplemented with troubleshooting advice to ensure reproducibility and success in a research and development setting.
Strategic Overview: Pathways from Aniline
The synthesis of this compound from aniline can be approached via two principal strategies, differing in the sequence of constructing the oxindole core and introducing the C5 side chain.
-
Pathway 1 (Convergent Approach): This route prioritizes the early formation of the parent oxindole ring, which is subsequently functionalized at the C5 position via Friedel-Crafts acylation, followed by reduction. This is often more efficient as it introduces the complex side chain later in the synthesis.
-
Pathway 2 (Linear Approach): This strategy involves the initial functionalization of the aniline benzene ring to build a precursor for the chloroethyl side chain. The oxindole core is then constructed in the later stages via intramolecular cyclization.
Caption: High-level comparison of the two primary synthetic strategies.
Pathway 1: Acylation of the Pre-formed Oxindole Core
This convergent route is highly effective, leveraging the stability of the oxindole core and its activated nature towards electrophilic aromatic substitution at the C5 position. A key transformation in this pathway is the direct reduction of an intermediate acyl group to the desired chloroethyl moiety, a strategy noted in the synthesis of related pharmaceutical intermediates.[1]
Caption: Workflow for the synthesis via the oxindole acylation route.
Step 1: Synthesis of Oxindole from Aniline
The initial step involves the formation of the oxindole scaffold through a two-step process: N-acylation of aniline followed by an intramolecular Friedel-Crafts reaction.[2]
Protocol 1A: Preparation of N-Phenyl-2-chloroacetamide
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or diethyl ether.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent via the dropping funnel, ensuring the temperature does not exceed 10 °C. A base such as pyridine or triethylamine (1.1 eq) may be added to scavenge the HCl byproduct.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the aniline is consumed.
-
Upon completion, wash the reaction mixture sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-phenyl-2-chloroacetamide, which can be purified by recrystallization.
Protocol 1B: Intramolecular Friedel-Crafts Cyclization to Oxindole
-
To a flask charged with anhydrous aluminum chloride (AlCl₃, 2.5-3.0 eq), add a high-boiling point solvent such as dichlorobenzene or nitrobenzene.
-
Heat the mixture to approximately 130-140 °C.
-
Slowly add N-phenyl-2-chloroacetamide (1.0 eq), either neat or as a melt, to the hot AlCl₃ slurry. Vigorous evolution of HCl gas will be observed.
-
Maintain the reaction temperature for 1-2 hours after the addition is complete.
-
Cool the reaction mixture to room temperature and then carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.
-
The crude oxindole will precipitate. Filter the solid, wash thoroughly with water, and recrystallize from ethanol or water to obtain pure oxindole.
Step 2: Friedel-Crafts Acylation of Oxindole
The electron-rich oxindole ring is acylated at the C5 position.
Protocol 1C: Preparation of 5-(Chloroacetyl)oxindole
-
Suspend oxindole (1.0 eq) and chloroacetyl chloride (1.2 eq) in a suitable solvent like carbon disulfide or nitrobenzene.
-
Cool the mixture to 0 °C and add anhydrous AlCl₃ (2.5 eq) portion-wise, keeping the temperature below 10 °C.
-
After the addition, allow the reaction to stir at room temperature for 12-18 hours.
-
Quench the reaction by carefully pouring it onto ice-water.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Step 3: Reductive Conversion to this compound
This final step employs an ionic hydrogenation method to reduce the ketone to a methylene group without affecting the α-chloro substituent.[1]
Protocol 1D: Reduction of 5-(Chloroacetyl)oxindole
-
Dissolve 5-(chloroacetyl)oxindole (1.0 eq) in trifluoroacetic acid (TFA).
-
Cool the solution to 0-5 °C.
-
Slowly add triethylsilane (Et₃SiH, 2.0-3.0 eq) dropwise.
-
Stir the reaction mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude this compound can be purified by silica gel column chromatography.
| Step | Transformation | Key Reagents | Typical Yield |
| 1A/1B | Aniline → Oxindole | Chloroacetyl chloride, AlCl₃ | 65-75% |
| 1C | Oxindole → 5-(Chloroacetyl)oxindole | Chloroacetyl chloride, AlCl₃ | 70-80% |
| 1D | 5-(Chloroacetyl)oxindole → Target | Triethylsilane, TFA | 80-90% |
| Table 1. Summary of reactions and typical yields for Pathway 1. |
Pathway 2: Cyclization of a Pre-functionalized Aniline
This linear approach constructs the chloroethyl side chain in precursor form on the aniline ring before the final cyclization to form the oxindole. While involving more steps, it avoids potentially harsh Friedel-Crafts conditions on the more complex oxindole nucleus.
Caption: Workflow for the synthesis via the pre-functionalized aniline route.
Step 1: Synthesis of N-(4-(2-Hydroxyethyl)phenyl)acetamide
This multi-step sequence begins with protecting aniline, followed by Friedel-Crafts acylation and reduction.
Protocol 2A: Aniline → 4-Acetamidoacetophenone
-
Protection: React aniline (1.0 eq) with acetic anhydride (1.1 eq) to form acetanilide. This is a standard, high-yielding reaction.
-
Friedel-Crafts Acylation: Suspend the dried acetanilide (1.0 eq) in a solvent like carbon disulfide or 1,2-dichloroethane. Cool to 0 °C and add anhydrous AlCl₃ (2.5 eq).
-
Add acetyl chloride (1.1 eq) dropwise, maintaining the low temperature.
-
After addition, warm to room temperature and then heat to reflux for 2-3 hours.
-
Work up the reaction by pouring it onto ice/HCl, filtering the resulting solid, and recrystallizing to obtain pure 4-acetamidoacetophenone.
Protocol 2B: 4-Acetamidoacetophenone → N-(4-(2-Hydroxyethyl)phenyl)acetamide
-
Dissolve 4-acetamidoacetophenone (1.0 eq) in methanol or ethanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (TLC monitoring).
-
Quench the reaction by slowly adding water, then acidify with dilute HCl.
-
Remove the alcohol solvent under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the resulting alcohol if necessary.
Step 2: Cyclization to 5-(2-Hydroxyethyl)oxindole
This step involves deprotection, re-acylation with the cyclization handle, and the key ring-forming reaction.
Protocol 2C: Preparation of 5-(2-Hydroxyethyl)oxindole
-
Deprotection/Acylation: Hydrolyze the acetamide from the previous step by heating in aqueous HCl to yield 4-(2-hydroxyethyl)aniline. Neutralize and extract the amine. Subsequently, react this amine with chloroacetyl chloride (as in Protocol 1A) to form N-(4-(2-hydroxyethyl)phenyl)-2-chloroacetamide.
-
Cyclization: Perform an intramolecular Friedel-Crafts reaction on the resulting chloroacetamide using AlCl₃ (as in Protocol 1B) to yield 5-(2-hydroxyethyl)oxindole.
Step 3: Chlorination of the Hydroxyl Group
The final step is a standard conversion of a primary alcohol to an alkyl chloride.
Protocol 2D: 5-(2-Hydroxyethyl)oxindole → this compound
-
Suspend 5-(2-hydroxyethyl)oxindole (1.0 eq) in a suitable solvent like DCM or toluene.
-
Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.
-
Allow the mixture to warm to room temperature and then heat gently to reflux for 1-2 hours.
-
Cool the reaction and carefully pour it into ice water to quench excess SOCl₂.
-
Separate the organic layer, wash with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography to yield the final target molecule.
| Step | Transformation | Key Reagents | Typical Yield |
| 2A | Aniline → 4-Acetamidoacetophenone | Ac₂O, AcCl, AlCl₃ | 75-85% |
| 2B | Ketone → Alcohol | NaBH₄ | 90-95% |
| 2C | Alcohol → Hydroxy-Oxindole | HCl, Chloroacetyl chloride, AlCl₃ | 50-60% (over 2 steps) |
| 2D | Hydroxy-Oxindole → Target | SOCl₂ | 85-95% |
| Table 2. Summary of reactions and typical yields for Pathway 2. |
Mechanistic Insights: The Friedel-Crafts Reaction
The Friedel-Crafts acylation is central to both synthetic pathways. Its mechanism involves the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[3][4]
-
Formation of Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the halogen of the acyl chloride, making it a superior leaving group.
-
Electrophilic Attack: The acylium ion is attacked by the π-electrons of the aromatic ring (oxindole or acetanilide), forming a resonance-stabilized carbocation intermediate known as a sigma complex.
-
Rearomatization: A base (such as AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
Caption: Mechanism of the Friedel-Crafts acylation reaction.
Troubleshooting and Safety
-
Moisture Sensitivity: AlCl₃ is extremely hygroscopic. All reactions involving this Lewis acid must be conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere with oven-dried glassware) to prevent deactivation of the catalyst.
-
Catalyst Stoichiometry: In Friedel-Crafts acylations of substrates containing basic nitrogen or oxygen atoms (like amides and ketones), more than a stoichiometric amount of AlCl₃ is often required, as the catalyst complexes with these heteroatoms.[4]
-
Temperature Control: The initial formation of the acylium ion complex is exothermic and requires careful temperature control to prevent side reactions.
-
Safety: Reagents such as chloroacetyl chloride, thionyl chloride, and trifluoroacetic acid are highly corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Quenching procedures, especially with AlCl₃ and SOCl₂, are highly exothermic and must be performed slowly and with caution.
References
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Caldora, H. P., et al. (2022). A de novo Synthesis of Oxindoles from Cyclohexanone-Derived γ-Keto-Ester Acceptors Using a Desaturative Amination–Cyclization Approach. Chemical Science. Available at: [Link]
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Chemistry LibreTexts. (2024). Reactions of Arylamines. Available at: [Link]
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Welsch, S., et al. (2022). Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition. Chemical Science. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of oxindoles. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 5-chloro-3-(2-hydroxyethyl)-3-ethylmercapto-2-oxindole. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. Available at: [Link]
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Wakchaure, S., et al. (2023). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Journal of Chemical Sciences. Available at: [Link]
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Wang, Z., et al. (2015). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters. Available at: [Link]
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-
Aslam, M., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]
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Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]
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-
OC Lab Videos. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. Available at: [Link]
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Application Notes & Protocols: Strategic 5-Acylation of the Oxindole Scaffold via Friedel-Crafts Reaction
Introduction: The Significance of 5-Acyl Oxindoles in Modern Drug Discovery
The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous pharmaceuticals and biologically active natural products.[1][2] Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of pharmacological properties. Among the various substituted analogues, 5-acyl oxindoles stand out as particularly valuable building blocks and potent therapeutic agents in their own right. These compounds have demonstrated a wide spectrum of biological activities, including potential as α-glucosidase inhibitors and serving as key intermediates in the synthesis of complex molecules for antiviral, fungicidal, and insecticidal applications.[3][4][5]
The introduction of an acyl group at the C5 position provides a synthetic handle for further molecular elaboration while directly influencing the electronic and steric properties of the molecule. The Friedel-Crafts acylation is a classic and powerful C-C bond-forming reaction for this purpose. However, its application to the electron-rich and multi-nucleophilic oxindole system presents a significant challenge in controlling regioselectivity.
This technical guide provides an in-depth analysis of the mechanistic principles governing the Friedel-Crafts acylation of oxindoles, with a specific focus on the strategic choices required to achieve selective 5-substitution. We will detail a field-proven protocol, offer insights into common challenges, and present a framework for researchers, scientists, and drug development professionals to reliably synthesize these high-value compounds.
Mechanistic Rationale: Mastering Regioselectivity at the C5 Position
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[6][7] The reaction is initiated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which coordinates to an acyl halide (or anhydride) to generate a highly electrophilic acylium ion.[7][8] This electrophile is then attacked by the electron-rich aromatic ring.
For an unsubstituted oxindole, the pyrrole ring is highly activated, making the C3 position the most nucleophilic site. Consequently, direct Friedel-Crafts acylation of an unprotected oxindole or indole typically leads to preferential C3-acylation.[9][10][11][12] To override this inherent reactivity and direct the acylation to the C5 position of the benzene ring, a strategic modification of the oxindole nitrogen is paramount.
The Critical Role of N-Protection:
The key to achieving C5 regioselectivity lies in the installation of an electron-withdrawing protecting group on the oxindole nitrogen. Groups such as phenylsulfonyl (PhSO₂) or acetyl (Ac) serve two primary functions:
-
Deactivation of the Amide Nitrogen: The electron-withdrawing nature of the protecting group significantly reduces the electron density of the lactam nitrogen and, by extension, the nucleophilicity of the adjacent C3 position.[13][14]
-
Directing Electrophilic Attack: With the C3 position deactivated, the benzene ring becomes the primary site for electrophilic attack. The nitrogen atom, despite being part of a deactivated amide, still acts as an ortho-, para-director. The C5 position (para to the nitrogen) is sterically accessible and electronically favored, making it the principal target for the incoming acylium ion.
The choice of Lewis acid is also critical. Strong Lewis acids like AlCl₃ are required in stoichiometric amounts, as the resulting 5-acyl oxindole product is a moderate Lewis base that forms a stable complex with the catalyst, effectively sequestering it.[8] This complex is subsequently hydrolyzed during aqueous workup to release the final product.
Below is a diagram illustrating the overall mechanism for the selective 5-acylation of an N-protected oxindole.
Caption: Mechanism of Friedel-Crafts 5-Acylation on N-Protected Oxindole.
Experimental Protocol: Synthesis of 5-Acetyl-2-oxindole
This protocol provides a representative procedure for the 5-acetylation of oxindole, adapted from established literature methods.[15] While this specific example uses an unprotected oxindole in carbon disulfide, the principles of reagent stoichiometry and workup are broadly applicable. For substrates requiring N-protection for selectivity, the protecting group should be installed prior to this procedure.
Materials and Equipment:
-
Chemicals: 2-Oxindole, Aluminum Chloride (AlCl₃, anhydrous), Acetyl Chloride (AcCl), Carbon Disulfide (CS₂), Deionized Water, Ice.
-
Glassware: 250 mL three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stir bar.
-
Equipment: Magnetic stirrer/hotplate, heating mantle, inert gas line (Nitrogen or Argon), filtration apparatus (Büchner funnel), rotary evaporator.
Safety Precautions:
-
This reaction must be performed in a well-ventilated fume hood.
-
Carbon disulfide is extremely flammable and toxic. Acetyl chloride and aluminum chloride are corrosive and react violently with water.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Step-by-Step Procedure:
-
Reaction Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser (with a drying tube or inert gas outlet), and a stopper. Place the magnetic stir bar in the flask. Ensure all glassware is oven-dried to remove moisture.
-
Reagent Charging: Under a positive flow of inert gas, charge the flask with carbon disulfide (95 mL). Carefully add anhydrous aluminum chloride (27 g, 0.202 mol) to the solvent with stirring.
-
Acylating Agent Addition: Prepare a solution of acetyl chloride (3 mL, 0.042 mol) in carbon disulfide (5 mL) in the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension. Continue stirring for 5 minutes after the addition is complete.
-
Substrate Addition: Add 2-oxindole (4.4 g, 0.033 mol) to the reaction mixture in one portion.
-
Reaction Execution: Heat the resulting mixture to reflux using a heating mantle. Maintain the reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully decant the carbon disulfide solvent from the solid residue.
-
Quenching: Cautiously add the residue to a beaker containing a mixture of crushed ice and water. This step should be done slowly and with stirring in a fume hood, as it is highly exothermic and will release HCl gas.
-
Triturate the resulting solid in the water to break up any clumps.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water.
-
Dry the solid product thoroughly. The reported yield for this procedure is 3.2 g.[15]
-
-
Characterization: The product, 5-acetyl-2-oxindole, can be characterized by its melting point (225-227 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).[15]
Caption: Step-by-step workflow for the synthesis of 5-acetyl-2-oxindole.
Comparative Data and Troubleshooting
The choice of N-protecting group, Lewis acid, and solvent can significantly impact the yield and selectivity of the reaction. The following table summarizes conditions used in the synthesis of various 5-acyl oxindoles.
| Substrate | N-Protecting Group | Acylating Agent | Lewis Acid | Solvent | Conditions | Yield | Reference |
| 2-Oxindole | None | Acetyl Chloride | AlCl₃ | CS₂ | Reflux, 4h | ~70% | PrepChem.com[15] |
| 1-(Phenylsulfonyl)indole | Phenylsulfonyl | Acetyl Chloride | AlCl₃ | CH₂Cl₂ | 0 °C to rt | 85% (for 3-acetyl)¹ | Can. J. Chem. (1986)[16] |
| 5-Methoxyindole | None | Acetyl Chloride | SnCl₄ | CH₂Cl₂ | 0 °C | 10% (for 3-acetyl)² | IKM Institut Kimia Malaysia[12] |
| 5-Bromoindole | None | Benzoyl Chloride | Iron Powder | Solvent-free | Not specified | High Yield (for 3-acyl)² | Asian J. Chem.[9] |
¹Data for acylation of N-phenylsulfonylindole, which typically directs to C3 but illustrates the reactivity modulation. Achieving C5-acylation on N-sulfonyl oxindole follows the same principle. ²Data for indole substrates, highlighting the challenges of regioselectivity without appropriate N-protection on an oxindole core.
Field Insights & Troubleshooting:
-
Problem: Low or No Yield.
-
Cause: Moisture is the primary culprit, as it deactivates the Lewis acid. Ensure all glassware is scrupulously dried and anhydrous reagents and solvents are used.
-
Solution: Perform the reaction under a strictly inert atmosphere (N₂ or Ar). Use freshly opened or properly stored anhydrous AlCl₃.
-
-
Problem: Formation of Byproducts (e.g., C7-acylation).
-
Cause: While C5 is electronically favored, some C7 (ortho) substitution can occur. This is influenced by the steric bulk of the N-protecting group and the acylating agent.
-
Solution: Employing a bulkier N-protecting group can sometimes enhance para-selectivity. Careful control of reaction temperature can also minimize side reactions.
-
-
Problem: Reaction Stalls or is Incomplete.
-
Cause: Insufficient Lewis acid. As the product complexes with the catalyst, a stoichiometric amount (or slight excess relative to the substrate) is necessary.[8]
-
Solution: Ensure at least 1.1 equivalents of AlCl₃ are used relative to the oxindole substrate. For highly deactivating N-protecting groups, a stronger Lewis acid or higher temperatures may be required.
-
Conclusion
The Friedel-Crafts acylation is a robust and effective method for the synthesis of 5-acyl oxindoles, compounds of significant interest in pharmaceutical research. The cornerstone of a successful and selective transformation is the strategic use of an electron-withdrawing N-protecting group to deactivate the C3 position and direct the electrophilic attack to the C5 position of the benzene moiety. By carefully controlling reaction conditions, particularly the exclusion of moisture and the use of stoichiometric amounts of a strong Lewis acid, researchers can reliably access these valuable molecular scaffolds. The protocols and insights provided herein serve as a comprehensive guide for the practical application of this important reaction in the drug discovery and development pipeline.
References
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PrepChem.com. Synthesis of 5-Acetyl-2-oxindole. Available from: [Link]
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BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
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Wikipedia. Friedel–Crafts reaction. Available from: [Link]
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RSC Publishing. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. Available from: [Link]
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University of Chemistry. Synthesis of Protected Oxindole. Available from: [Link]
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Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
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Chad's Prep®. EAS Friedel Crafts Alkylation and Acylation. Available from: [Link]
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Asian Journal of Chemistry. Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Available from: [Link]
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ACS Publications. Design, Synthesis, and Biological Activities of Spirooxindoles Containing Acylhydrazone Fragment Derivatives Based on the Biosynthesis of Alkaloids Derived from Tryptophan. Journal of Agricultural and Food Chemistry. Available from: [Link]
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PubMed. ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole. Available from: [Link]
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NIH. Development of the Regiodivergent Asymmetric Prenylation of 3-Substituted Oxindoles. PMC. Available from: [Link]
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NIH. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PMC. Available from: [Link]
-
Organic Chemistry Portal. Oxindole synthesis. Available from: [Link]
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RSC Publishing. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). Available from: [Link]
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MDPI. Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. Available from: [Link]
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PubMed. Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively. Available from: [Link]
-
IKM Institut Kimia Malaysia. Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. Available from: [Link]
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PubMed. Natural and synthetic 5-(3'-indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. Available from: [Link]
-
PubMed Central. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Available from: [Link]
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Canadian Science Publishing. Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. Available from: [Link]
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PubMed. Design, Synthesis, and Biological Activities of Spirooxindoles Containing Acylhydrazone Fragment Derivatives Based on the Biosynthesis of Alkaloids Derived from Tryptophan. Available from: [Link]
-
NIH. Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. PMC. Available from: [Link]
-
University of Strathclyde. Synthesis of Oxindoles and Benzofuranones via Oxidation of 2- Heterocyclic BMIDAs. Available from: [Link]
-
NIH. Lewis acid-mediated transformations of 5-acyl-N-fluoroalkyl-1,2,3-triazoles to cyclopentenones, indenones, or oxazoles. PMC. Available from: [Link]
-
NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Available from: [Link]
-
NIH. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PMC. Available from: [Link]
-
ACS Publications. Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. Available from: [Link]
-
American Chemical Society. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. Available from: [Link]
-
ACS Catalysis. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. Available from: [Link]
-
RSC Publishing. Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Organic & Biomolecular Chemistry. Available from: [Link]
-
Semantic Scholar. Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Available from: [Link]
-
ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds?. Available from: [Link]
-
ACS Publications. Organic Letters Ahead of Print. Available from: [Link]
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Application Notes and Protocols: Reduction Methods for 5-Acyl Oxindoles to 5-Alkyl Oxindoles
<
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 5-Alkyl Oxindoles in Medicinal Chemistry
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Modification at the C5 position, specifically the conversion of a 5-acyl group to a 5-alkyl group, is a critical transformation in drug discovery. This conversion can significantly impact a molecule's lipophilicity, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile. The resulting 5-alkyl oxindoles are key intermediates in the synthesis of a wide range of therapeutic agents.[3][4]
This document provides a detailed guide to the most common and effective methods for the reduction of 5-acyl oxindoles. We will delve into the mechanistic underpinnings of each reaction, provide step-by-step protocols, and offer insights into the practical considerations for selecting the optimal method based on substrate compatibility and desired outcome.
Classical Reduction Methodologies: A Comparative Overview
The complete reduction of a carbonyl group to a methylene group is a fundamental transformation in organic synthesis. For 5-acyl oxindoles, the three classical named reactions for this purpose are the Wolff-Kishner reduction, the Clemmensen reduction, and catalytic hydrogenation. Each method operates under distinct conditions and presents its own set of advantages and limitations.
Table 1: Comparison of Key Reduction Methods
| Method | Reagents & Conditions | Mechanism | Advantages | Limitations |
| Wolff-Kishner Reduction | Hydrazine (N₂H₄), strong base (e.g., KOH), high-boiling solvent (e.g., ethylene glycol), heat.[5][6] | Formation of a hydrazone followed by base-catalyzed elimination of N₂ gas.[7] | Tolerant of acid-sensitive functional groups.[6] | Requires strongly basic conditions and high temperatures; not suitable for base-sensitive substrates.[8] |
| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl), heat.[9][10] | Complex mechanism on the surface of the zinc, possibly involving organozinc intermediates.[11][12] | Effective for aryl-alkyl ketones.[9] Tolerant of base-sensitive functional groups. | Requires strongly acidic conditions; not suitable for acid-sensitive substrates.[11] The mechanism is not fully understood.[10] |
| Catalytic Hydrogenation | H₂ gas, metal catalyst (e.g., Pd/C), solvent, pressure.[13] | Heterogeneous catalysis involving adsorption of the substrate onto the metal surface and stepwise addition of hydrogen.[14][15] | Mild conditions, high chemoselectivity possible with catalyst choice.[13] | Can be sensitive to catalyst poisoning. May also reduce other functional groups (e.g., alkenes, alkynes). |
| Ionic Hydrogenation | Triethylsilane (Et₃SiH), strong acid (e.g., trifluoroacetic acid - TFA).[16][17] | Protonation of the carbonyl followed by hydride transfer from the silane.[17][18] | Mild conditions, good for substrates with acid-labile groups that can be tolerated by TFA.[19] | Requires a stoichiometric amount of the silane reagent. |
Section 1: The Wolff-Kishner Reduction
The Wolff-Kishner reduction is a robust method for the deoxygenation of ketones and aldehydes, proceeding under strongly basic conditions.[6][20] This makes it an excellent choice for substrates that are sensitive to acid.[6]
Underlying Mechanism
The reaction proceeds in two main stages. First, the 5-acyl oxindole reacts with hydrazine to form a hydrazone intermediate.[6] In the presence of a strong base and heat, the hydrazone is deprotonated, leading to a resonance-stabilized anion. This is followed by a proton transfer and the irreversible elimination of nitrogen gas, a key driving force for the reaction, to form a carbanion which is then protonated by the solvent to yield the final 5-alkyl oxindole.[5][7]
Caption: The two-stage mechanism of the Wolff-Kishner reduction.
Experimental Protocol (Huang-Minlon Modification)
The Huang-Minlon modification is a widely used one-pot procedure that improves yields and shortens reaction times by distilling off water and excess hydrazine before the high-temperature decomposition step.[7]
Materials:
-
5-Acyl oxindole
-
Potassium hydroxide (KOH)
-
Diethylene glycol (solvent)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a distillation head and condenser
-
Heating mantle with a temperature controller
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the 5-acyl oxindole (1.0 eq), diethylene glycol (20 mL per gram of substrate), potassium hydroxide (4.0 eq), and hydrazine hydrate (3.0 eq).
-
Hydrazone Formation: Heat the mixture to 110-120 °C for 1 hour to facilitate the formation of the hydrazone.
-
Distillation: Increase the temperature to distill off water and excess hydrazine until the reaction temperature reaches 190-200 °C.
-
Decomposition: Maintain the reaction at 190-200 °C for 3-4 hours, during which the evolution of nitrogen gas will be observed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully acidify with 1M HCl to neutralize the excess base.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Safety Precautions:
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[21][22][23][24][25] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[21][22][23][24][25]
-
The reaction is performed at high temperatures. Use appropriate shielding and take care to avoid thermal burns.
Section 2: The Clemmensen Reduction
The Clemmensen reduction offers an acidic alternative for the deoxygenation of ketones.[9][10] It is particularly effective for aryl-alkyl ketones, a common structural motif in 5-acyl oxindoles.[9][12]
Mechanistic Insights
The precise mechanism of the Clemmensen reduction is still a subject of debate, largely due to its heterogeneous nature.[10][11] It is generally accepted that the reaction occurs on the surface of the zinc.[9][12] Proposed mechanisms involve the formation of organozinc intermediates or radical anions.[11][12] It is important to note that alcohols are not believed to be intermediates, as they are generally not reduced to alkanes under Clemmensen conditions.[12]
Experimental Protocol
Materials:
-
5-Acyl oxindole
-
Zinc dust
-
Mercuric chloride (HgCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Toluene (co-solvent)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Zinc Amalgam: In a flask, stir zinc dust (10 eq) with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water.
-
Reaction Setup: To the freshly prepared zinc amalgam, add concentrated hydrochloric acid (20 mL per gram of substrate) and toluene (10 mL per gram of substrate). Add the 5-acyl oxindole (1.0 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be needed during the reaction.
-
Work-up: Cool the reaction to room temperature and decant the liquid phase from the remaining zinc.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Neutralization and Drying: Combine the organic layers and carefully wash with saturated sodium bicarbonate solution until the effervescence ceases. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Safety Precautions:
-
Concentrated hydrochloric acid is highly corrosive. Handle with extreme care in a fume hood.
-
Mercury and its compounds are highly toxic. Handle mercuric chloride with appropriate precautions and dispose of waste according to institutional guidelines.
Section 3: Catalytic Hydrogenation
Catalytic hydrogenation is a milder alternative for the reduction of the acyl group.[13] However, care must be taken to select a catalyst and conditions that are selective for the carbonyl group, especially if other reducible functional groups are present in the molecule.
Principles and Catalyst Selection
In this method, the 5-acyl oxindole is treated with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[13][26] The reaction typically proceeds through the initial reduction of the ketone to a secondary alcohol, which can then undergo hydrogenolysis to the desired alkyl group under more forcing conditions. The choice of catalyst, solvent, temperature, and pressure can influence the selectivity of the reaction.[14][15][27]
Caption: General workflow for catalytic hydrogenation of 5-acyl oxindoles.
Experimental Protocol
Materials:
-
5-Acyl oxindole
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas source (balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
Reaction Setup: To a solution of the 5-acyl oxindole (1.0 eq) in ethanol, add 10% Pd/C (10% by weight of the substrate).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr apparatus at 50 psi).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the product by flash column chromatography if necessary.
Safety Precautions:
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry out completely on the filter paper.
-
Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated area, away from ignition sources.
Section 4: Ionic Hydrogenation with Triethylsilane
Ionic hydrogenation using a combination of triethylsilane (Et₃SiH) and a strong acid like trifluoroacetic acid (TFA) provides a mild and effective method for the reduction of carbonyls.[16][17]
Mechanistic Overview
The reaction is initiated by the protonation of the carbonyl oxygen by TFA, which activates the carbonyl group towards nucleophilic attack.[17][18] Triethylsilane then acts as a hydride donor, transferring a hydride ion to the activated carbonyl carbon.[17] This results in the formation of a silyl ether intermediate, which is subsequently hydrolyzed during the work-up to yield the final alkyl product.[17]
Experimental Protocol
Materials:
-
5-Acyl oxindole
-
Triethylsilane (Et₃SiH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: Dissolve the 5-acyl oxindole (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add triethylsilane (2-3 eq) followed by the dropwise addition of trifluoroacetic acid (5-10 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Safety Precautions:
-
Trifluoroacetic acid is highly corrosive. Handle with extreme care in a fume hood.
-
The reaction can be exothermic, especially during the addition of TFA. Maintain cooling and add reagents slowly.
Conclusion and Method Selection
The choice of reduction method for converting 5-acyl oxindoles to 5-alkyl oxindoles depends critically on the overall molecular structure and the presence of other functional groups.
-
For substrates sensitive to acid, the Wolff-Kishner reduction is the method of choice.
-
For substrates sensitive to strong bases, the Clemmensen reduction is a viable alternative.
-
Catalytic hydrogenation offers a milder approach, but selectivity can be a challenge.
-
Ionic hydrogenation with triethylsilane provides a good balance of mild conditions and effectiveness.
It is often advisable to perform small-scale test reactions to determine the optimal conditions for a specific substrate before scaling up. Careful consideration of the mechanistic pathways and potential side reactions will lead to a successful and efficient synthesis of the desired 5-alkyl oxindole.
References
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Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
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Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
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CHEM 341 handout. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Clemmensen Reduction. Retrieved from [Link]
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Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
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BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]
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BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Retrieved from [Link]
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Physics Wallah. (n.d.). Reaction Mechanism of Clemmensen Reduction. Retrieved from [Link]
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NROChemistry. (n.d.). Wolff-Kishner Reduction: Mechanism & Examples. Retrieved from [Link]
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Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]
- Zhou, X.-Y., Wang, D.-S., Bao, M., & Zhou, Y.-G. (2011). Palladium-catalyzed asymmetric hydrogenation of simple ketones activated by Brønsted acids. Tetrahedron Letters, 52(23), 3056-3059.
- Wang, Y.-Q., Lu, S.-M., & Zhou, Y.-G. (2005). Palladium-Catalyzed Asymmetric Hydrogenation of Functionalized Ketones. Organic Letters, 7(16), 3235–3238.
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University of California, Center for Laboratory Safety. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
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Oxford Lab Fine Chem LLP. (n.d.). HYDRAZINE HYDRATE MSDS. Retrieved from [Link]
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OSU Chemistry. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]
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Sdfine. (n.d.). SODIUM BOROHYDRIDE. Retrieved from [Link]
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ESPI Metals. (n.d.). Sodium Borohydride. Retrieved from [Link]
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Duke SMIF. (n.d.). Toxic Powders SOP Template. Retrieved from [Link]
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ResearchGate. (2005, August). Palladium-Catalyzed Asymmetric Hydrogenation of Functionalized Ketones. Retrieved from [Link]
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Gelest. (n.d.). Silane Reduction of.... Retrieved from [Link]
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Wikipedia. (n.d.). Reductions with hydrosilanes. Retrieved from [Link]
- Badillo, J. J., Hanhan, N. V., & Franz, A. K. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current Opinion in Drug Discovery & Development, 13(6), 758–776.
- Sharma, S., & Kumar, P. (2021). A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. RSC Advances, 11(60), 38045-38064.
- Yarovenko, V. N., Strizhakov, O. O., & Krayushkin, M. M. (2003). A Facile Reduction of 2-Aminopyrimidines with Triethylsilane and Trifluoroacetic Acid. Synthesis, 2003(14), 2249-2252.
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Wang, Y., et al. (2021). Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. PubMed Central. Retrieved from [Link]
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ResearchGate. (2010, August). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Retrieved from [Link]
- Todd, D. (1948). The Wolff-Kishner Reduction. Organic Reactions, 4, 378-422.
- Chen, F., et al. (2022). Synthesis of Carbonyl-Containing Oxindoles via Ni-Catalyzed Reductive Aryl-Acylation and Aryl-Esterification of Alkenes. Molecules, 27(18), 5899.
- Ghorai, P., & Reiser, O. (2021). Photoinduced Cascade Synthesis of Oxindoles and Isoquinolinediones. Organic Letters, 23(15), 5894–5898.
-
Vedantu. (n.d.). Clemmensen Reduction: Mechanism, Reagents, Equation & Differences. Retrieved from [Link]
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-
Chemistry LibreTexts. (2023, January 22). Wolff-Kishner Reduction. Retrieved from [Link]
-
ResearchGate. (2008, August). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. Retrieved from [Link]
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Application Notes & Protocols: Strategic Alkylation of the Oxindole Scaffold
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Introduction: The Strategic Importance of Oxindole Alkylation
The oxindole skeleton is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1] Its biological significance is profoundly influenced by the substituents at the N-1 and C-3 positions. The strategic alkylation of these sites is a cornerstone of drug discovery, enabling the fine-tuning of molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles. Drugs like sunitinib (tyrosine kinase inhibitor) and ropinirole (dopamine agonist) underscore the therapeutic power unlocked by precise functionalization of the oxindole core.[2]
However, the inherent chemistry of the oxindole system presents a significant synthetic challenge: the ambident nucleophilicity of its corresponding anion.[3] Deprotonation of an N-unsubstituted oxindole generates an enolate-like anion with reactive sites at both the nitrogen (N-1) and the α-carbon (C-3).[4] Consequently, alkylation reactions can yield a mixture of N-alkylated, C-3 alkylated, and even C-3,C-3 dialkylated products.[2][5][6] Controlling the regioselectivity of this reaction is paramount for any efficient synthetic campaign.
This guide provides a deep dive into the mechanistic principles governing N- versus C-alkylation of the oxindole scaffold. It offers field-tested protocols designed to grant researchers precise control over this critical transformation, explaining not just how to perform the reaction, but why specific conditions lead to the desired outcome.
The Mechanistic Crossroads: Directing N- vs. C-Alkylation
Upon deprotonation, the oxindole anion exists as a resonance-stabilized species with negative charge density on both the amide nitrogen and the α-carbon. This dual reactivity is the heart of the selectivity challenge. The outcome of an alkylation reaction (N- vs. C-alkylation) is determined by a delicate interplay of factors that can be manipulated to favor one pathway over the other, a classic case of kinetic versus thermodynamic control.
Key Factors Influencing Regioselectivity:
-
The Base and Counter-ion: The choice of base is critical. Strong, sterically hindered bases like lithium diisopropylamide (LDA) or strong, non-nucleophilic hydride bases like sodium hydride (NaH) are commonly used. The resulting metal counter-ion (e.g., Li⁺, Na⁺, K⁺) plays a crucial role. "Hard" cations like Li⁺ coordinate tightly with the "harder" oxygen atom of the enolate, leaving the "softer" carbon atom more accessible for alkylation (favoring C-alkylation).[7] Conversely, larger, "softer" cations like K⁺ or the use of phase-transfer catalysts with quaternary ammonium cations result in a more "naked" or free enolate, where the more electronegative nitrogen atom often becomes the site of kinetic attack (favoring N-alkylation).[8][9][10]
-
Solvent: The solvent environment dictates the solvation of the enolate and the counter-ion. Polar aprotic solvents like DMF, DMSO, or THF are common. Aprotic solvents can favor N-alkylation, while protic solvents may favor C-alkylation under certain acidic conditions.[11] In general, solvents that effectively solvate the cation, leaving a freer enolate, can promote N-alkylation.
-
The Electrophile (Alkylating Agent): The nature of the alkylating agent (R-X) is a key determinant according to Hard-Soft Acid-Base (HSAB) theory.[7]
-
Hard Electrophiles: (e.g., dimethyl sulfate, methyl triflate) react faster with the "hard" nitrogen atom, leading to N-alkylation.
-
Soft Electrophiles: (e.g., alkyl iodides like methyl iodide, allyl or benzyl halides) react preferentially with the "soft" carbon atom at C-3, leading to C-alkylation.[12]
-
-
Temperature: Lower temperatures often favor the kinetically controlled product. In many systems, N-alkylation is the kinetic product, formed faster at low temperatures. C-alkylation is often the thermodynamically more stable product, favored by higher temperatures or longer reaction times which allow for equilibration.
The interplay of these factors allows for the strategic direction of the alkylation. The following diagram illustrates this decision-making process.
Caption: Factors influencing the regioselective alkylation of the oxindole anion.
Protocols for Selective Alkylation
The following protocols are designed as robust starting points. Researchers should note that optimization for specific substrates may be required.
Protocol 1: Selective N-Alkylation via C-3 Protection Strategy
Direct selective N-alkylation can be challenging due to the competing C-alkylation. A highly effective and reliable strategy involves temporarily blocking the C-3 position, performing the N-alkylation, and then removing the protecting group.[1][13] This multi-step approach offers excellent regiocontrol.
Workflow Overview:
Caption: Workflow for selective N-alkylation using a protection strategy.
Step-by-Step Methodology:
Materials:
-
Oxindole substrate
-
N-methylpyrrole-2-carboxaldehyde (Protecting Agent)
-
Piperidine (Base for protection)
-
Ethanol (Solvent)
-
Potassium Carbonate (K₂CO₃, Base for alkylation)
-
Potassium Iodide (KI, Catalyst)
-
N,N-Dimethylformamide (DMF, Solvent)
-
Alkyl bromide or benzyl bromide (Electrophile)
-
Hydrazine hydrate (H₂NNH₂·H₂O, Deprotection reagent)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and work-up/purification supplies (rotary evaporator, separatory funnel, silica gel for chromatography).
Procedure:
-
Step 1: Protection of the C-3 Position [1]
-
To a round-bottom flask containing the oxindole (1.0 equiv) in ethanol (2 mL/mmol), add N-methylpyrrole-2-carboxaldehyde (1.5 equiv) and piperidine (0.67 equiv).
-
Heat the mixture to reflux (approx. 80 °C) for 2 hours. Monitor the reaction by TLC until the starting oxindole is consumed.
-
Cool the reaction to room temperature. The product, a 3-((N-methylpyrrol-2-yl)methylidene)oxindole, often precipitates. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Step 2: N-Alkylation [1]
-
In a new flask, suspend the protected oxindole from Step 1 (1.0 equiv), potassium carbonate (2.0 equiv), and a catalytic amount of potassium iodide (0.05 equiv) in DMF (2 mL/mmol).
-
Add the desired alkyl bromide or benzyl bromide (1.2 equiv).
-
Heat the mixture to 60 °C and stir for 24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction, pour it into water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
-
-
Step 3: Deprotection of the C-3 Position [1]
-
Dissolve the N-alkylated intermediate from Step 2 (1.0 equiv) in ethanol (5 mL/mmol).
-
Add hydrazine hydrate (10.0 equiv) and stir the mixture at room temperature for 1 hour.
-
Upon completion (monitored by TLC), concentrate the solvent. Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final N-alkylated oxindole product by silica gel column chromatography.
-
| Reaction Step | Key Reagents | Typical Conditions | Overall Yield (Example) | Reference |
| Protection | N-methylpyrrole-2-carboxaldehyde, Piperidine | EtOH, 80 °C, 2 h | - | [1] |
| N-Alkylation | Alkyl Bromide, K₂CO₃, KI | DMF, 60 °C, 24 h | - | [1] |
| Deprotection | Hydrazine Hydrate | EtOH, r.t., 1 h | up to 67% | [1] |
Protocol 2: Selective C-3 Alkylation via Dianion Formation
For selective C-3 mono- or di-alkylation of an N-unprotected oxindole, forming a dianion is a powerful and direct strategy. Using two equivalents of a strong organolithium base deprotonates both the N-1 and C-3 positions. The resulting C-3 anion is significantly more nucleophilic, directing the alkylation exclusively to this site.[14]
Step-by-Step Methodology:
Materials:
-
Oxindole or 3-monosubstituted oxindole substrate
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes)
-
Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl iodide or bromide (Electrophile)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard anhydrous reaction setup (oven-dried glassware, nitrogen/argon atmosphere), syringes, and low-temperature cooling bath (-78 °C).
Procedure:
-
Dianion Formation:
-
Set up an oven-dried, three-neck round-bottom flask under a nitrogen or argon atmosphere.
-
Add the oxindole substrate (1.0 equiv) and dissolve it in anhydrous THF (10 mL/mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMEDA (2.2 equiv) via syringe.
-
Slowly add n-butyllithium (2.2 equiv) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1 hour. A color change is typically observed.
-
-
C-3 Alkylation:
-
Cool the dianion solution back down to -78 °C.
-
Slowly add the alkylating agent (1.1 equiv for mono-alkylation, 2.2 equiv for di-alkylation if starting from unsubstituted oxindole) dropwise via syringe.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC indicates completion.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure C-3 alkylated oxindole.[14]
-
| Substrate | Base System | Electrophile (equiv.) | Conditions | Outcome | Reference |
| Oxindole | 2.2 eq n-BuLi / TMEDA | 1.1 eq n-Butyl Iodide | THF, -78 °C to RT | 3-Butyl-oxindole | [14] |
| Oxindole | 2.2 eq n-BuLi / TMEDA | 1.1 eq Benzyl Bromide | THF, -78 °C to RT | 3-Benzyl-oxindole | [14] |
| 3-Butyl-oxindole | 2.2 eq n-BuLi / TMEDA | 1.1 eq Methyl Iodide | THF, -78 °C to RT | 3-Butyl-3-methyl-oxindole | [2][15] |
Troubleshooting and Key Considerations
-
Low Yield in N-Alkylation: If yields are low using the K₂CO₃/DMF system, consider a stronger base like NaH in DMF. Ensure the protected intermediate is completely dry, as water will quench the base.
-
Mixture of Products: If a mixture of N- and C-alkylated products is obtained, carefully re-evaluate the reaction parameters. For C-alkylation, ensure complete dianion formation. For N-alkylation, consider if the electrophile is "soft" enough to react at the carbon.
-
Dialkylation at C-3: Unwanted dialkylation at C-3 is common when C-mono-alkylation is desired under basic conditions with reactive electrophiles like methyl iodide.[5][16] The dianion method (Protocol 2) with precise stoichiometry offers superior control. Alternatively, methods using transition-metal catalysis or borrowing hydrogen strategies can provide high selectivity for mono-alkylation.[6][17]
-
Safety: Organolithium reagents like n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere by trained personnel. TMEDA is corrosive and has a strong odor. Always work in a well-ventilated fume hood.
Conclusion
The selective alkylation of the oxindole scaffold is a solvable but nuanced challenge. By understanding the principles of ambident nucleophilicity and the roles of the base, solvent, and electrophile, researchers can strategically control the reaction outcome. For unambiguous N-alkylation, a protect-alkylate-deprotect sequence provides the highest level of certainty. For direct and highly regioselective C-3 alkylation, the formation of the oxindole dianion is a superior and efficient method. These protocols provide a validated framework for accessing functionally diverse oxindole derivatives, empowering the advancement of medicinal chemistry and drug development programs.
References
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B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. Available at: [Link]
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C3-Alkylation of 3-alkyloxindoles 8. ResearchGate. Available at: [Link]
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B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. PubMed Central. Available at: [Link]
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Metal-Free Switchable Chemo- and Regioselective Alkylation of Oxindoles Using Secondary Alcohols. The Journal of Organic Chemistry. Available at: [Link]
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Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring. PubMed Central. Available at: [Link]
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Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis. PubMed. Available at: [Link]
-
C3-Alkylation of Indoles and Oxindoles by Alcohols by means of Borrowing Hydrogen Methodology. ResearchGate. Available at: [Link]
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Catalytic Double Stereoinduction in Asymmetric Allylic Alkylation of Oxindoles. PubMed Central. Available at: [Link]
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B(C6F5)3‑Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. Cardiff University. Available at: [Link]
-
Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition. National Institutes of Health. Available at: [Link]
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Nickel-Catalyzed Alkylation of Oxindoles with Secondary Alcohols. ACS Publications. Available at: [Link]
-
A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. ResearchGate. Available at: [Link]
-
Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Development of the Regiodivergent Asymmetric Prenylation of 3-Substituted Oxindoles. PubMed Central. Available at: [Link]
-
Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis. ResearchGate. Available at: [Link]
-
Enantioselective Alkylation of 2-Oxindoles Catalyzed by a Bifunctional Phase-Transfer Catalyst: Synthesis of (−)-Debromoflustramine B. ResearchGate. Available at: [Link]
-
Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring. ResearchGate. Available at: [Link]
-
Reactivity of Enolate Ions. Chemistry LibreTexts. Available at: [Link]
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C-Alkylation of Various Carbonucleophiles with Secondary Alcohols under CoIII-Catalysis. ACS Publications. Available at: [Link]
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Continuous-Flow Regioselective Reductive Alkylation of Oxindole with Alcohols and Aldehydes in a Fast and Economical Manner. ResearchGate. Available at: [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PubMed Central. Available at: [Link]
-
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Reductive alkylation reactions of oxindole (1) to give 3-alkyloxindoles 6. ResearchGate. Available at: [Link]
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Chemistry of Enolates - C vs O Alkylation. PharmaXChange.info. Available at: [Link]
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- 5. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 5-(2-Chloroethyl)Oxindole for the Synthesis of Novel Kinase Inhibitors
Introduction: The Oxindole Scaffold as a Privileged Structure in Kinase Inhibition
The oxindole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1][2] Its unique structural features allow for versatile functionalization, making it an ideal starting point for the development of targeted therapies.[3] Notably, the oxindole framework is a cornerstone in the design of numerous kinase inhibitors, including the FDA-approved multi-targeted tyrosine kinase inhibitor, Sunitinib.[3][4] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] The development of small molecule inhibitors that can selectively target specific kinases is therefore a major focus in drug discovery.[6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 5-(2-chloroethyl)oxindole, a versatile building block, for the synthesis of novel kinase inhibitors. The inherent reactivity of the chloroethyl group provides a strategic handle for introducing diverse chemical moieties, enabling the exploration of a broad chemical space to identify potent and selective kinase inhibitors.[8] We will delve into detailed synthetic protocols, characterization techniques, and in vitro screening methodologies to empower researchers in their quest for next-generation therapeutics.
The Strategic Advantage of this compound
This compound serves as an excellent starting material for library synthesis due to the reactive nature of the primary alkyl chloride. This functional group is amenable to a wide range of nucleophilic substitution reactions, allowing for the facile introduction of various amines, thiols, and other nucleophiles. This diversity is critical for probing the structure-activity relationships (SAR) of novel inhibitor classes.
PART 1: Synthesis of Novel Kinase Inhibitors from this compound
This section outlines two robust synthetic pathways for generating a library of diverse oxindole-based kinase inhibitors: N-alkylation of amines and palladium-catalyzed cross-coupling reactions.
General Synthetic Workflow
The overall strategy involves the initial functionalization of the 2-chloroethyl side chain, followed by potential modification of the oxindole core itself. This modular approach allows for the systematic exploration of chemical space around the oxindole scaffold.
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Application Notes and Protocols for the Reaction of 5-(2-Chloroethyl)oxindole with Amines
Introduction: The Strategic Importance of 5-(2-Aminoethyl)oxindoles in Medicinal Chemistry
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The functionalization of the oxindole ring at the 5-position with an aminoethyl group provides a versatile platform for the development of novel therapeutics. The reaction of 5-(2-chloroethyl)oxindole with a diverse range of primary and secondary amines is a key synthetic transformation that enables the introduction of various functionalities, profoundly influencing the pharmacological profile of the resulting molecules. This nucleophilic substitution reaction is a cornerstone in the synthesis of targeted therapies, most notably in the development of kinase inhibitors for oncology. A prominent example is the synthesis of Axitinib, a potent VEGFR inhibitor, where the formation of a specific secondary amine via this reaction is a critical step in its manufacturing process.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for the reaction of this compound with amines. We will delve into the underlying reaction mechanism, provide detailed step-by-step protocols for both primary and secondary amines, offer a troubleshooting guide for common experimental challenges, and present a curated table of reaction conditions to facilitate the synthesis of a diverse library of 5-(2-aminoethyl)oxindole derivatives.
Reaction Mechanism: A Classic SN2 Transformation
The reaction between this compound and an amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the chloroethyl group. This concerted, one-step process involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-chlorine bond.
The presence of a base is crucial for the reaction to proceed to completion. The initial reaction between the amine and this compound forms an ammonium salt intermediate. The base serves to deprotonate this intermediate, regenerating the neutral amine product and preventing the protonation of the starting amine, which would render it non-nucleophilic.
Figure 1: General mechanism of the SN2 reaction between this compound and an amine.
Experimental Protocols
The following protocols provide a generalized framework for the reaction of this compound with primary and secondary amines. Optimization of reaction parameters may be necessary depending on the specific amine used.
Materials and Reagents
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), Ethanol)
-
Inorganic base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃)) or Organic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))
-
Potassium iodide (KI) (optional, as a catalyst)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol for Reaction with a Primary Aliphatic Amine
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the primary aliphatic amine (1.1 - 2.0 eq), potassium carbonate (2.5 eq), and potassium iodide (0.1 eq).
-
Solvent Addition: Add a suitable solvent such as anhydrous DMF or ethanol to achieve a concentration of 0.1-0.5 M.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol for Reaction with a Secondary Amine or an Aromatic Amine
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine this compound (1.0 eq), the secondary or aromatic amine (1.2 eq), and a base such as DIPEA (3.0 eq) or potassium carbonate (2.5 eq).
-
Solvent Addition: Add a polar aprotic solvent like acetonitrile or DMF.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure. Partition the residue between dichloromethane and water.
-
Purification: Separate the layers and extract the aqueous phase with additional dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting residue via flash column chromatography.
Figure 2: General experimental workflow for the synthesis of 5-(2-aminoethyl)oxindole derivatives.
Table of Recommended Reaction Conditions
The optimal reaction conditions can vary depending on the nucleophilicity and steric hindrance of the amine. The following table provides a general guideline for different classes of amines.
| Amine Type | Recommended Base | Recommended Solvent | Temperature (°C) | Notes |
| Primary Aliphatic | K₂CO₃, Na₂CO₃ | Ethanol, DMF | 60 - 80 | Excess amine (1.5-2.0 eq) can be used to drive the reaction and act as a base. Overalkylation is a potential side reaction.[2] |
| Secondary Aliphatic | K₂CO₃, DIPEA | ACN, DMF | 80 - 100 | Generally cleaner reactions than with primary amines. |
| Aromatic (Anilines) | K₂CO₃, DIPEA | DMF, DMSO | 100 - 120 | Higher temperatures are often required due to the lower nucleophilicity of aromatic amines. |
| Heterocyclic | K₂CO₃, TEA | ACN, Ethanol | 80 - 100 | Reaction conditions depend on the specific heterocycle. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | - Insufficient temperature- Inactive amine (e.g., protonated)- Poor quality of starting materials | - Increase reaction temperature incrementally.- Ensure a sufficient amount of base is used to neutralize any acid.- Use freshly distilled/purified amines and solvents. |
| Formation of multiple products (overalkylation) | - Reaction with a primary amine leading to secondary and tertiary amine byproducts.[3] | - Use a larger excess of the primary amine to favor mono-alkylation.- Alternatively, use a protecting group strategy for the amine. |
| Elimination side product (styrene derivative) | - Use of a strong, sterically hindered base.- High reaction temperatures. | - Use a milder base like K₂CO₃ or Na₂CO₃.- Optimize the reaction temperature to the lowest effective level. |
| Difficult purification | - Similar polarity of starting material, product, and byproducts. | - Optimize the mobile phase for column chromatography.- Consider derivatization of the product to alter its polarity for easier separation. |
References
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Zhai, L.-H.; Guo, L.-H.; Luo, Y.-H.; Ling, Y.; Sun, B.-W. Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. Org. Process Res. Dev.2015 , 19 (7), 849–857. [Link]
-
Tang, M.; Kong, Y.; Chu, B.; Feng, D. Copper(I) Oxide-Mediated Cyclization of o-Haloaryl N-Tosylhydrazones: Efficient Synthesis of Indazoles. Adv. Synth. Catal.2016 , 358 (6), 926–939. [Link]
- Hao, G.-y.; Huang, W.; Cen, J.-d. Synthesis of axitinib. Zhongguo Yaowu Huaxue Zazhi2014, 24 (4), 298–302.
- Wang, Z. Preparation method of anti-renal cancer drug Axitinib. CN 107954982, 2018.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
- Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier Academic Press: Amsterdam, 2005.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin, 2006.
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Kaur, M.; Singh, M.; Chadha, N.; Silakari, O. Oxindole: A chemical prism carrying plethora of therapeutic benefits. Eur. J. Med. Chem.2016 , 123, 656-681. [Link]
- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; Wiley: Hoboken, NJ, 2019.
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Application Notes & Protocols: Development of a Focused Compound Library from 5-(2-Chloroethyl)Oxindole
Abstract
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and synthesis of a focused compound library starting from the versatile building block, 5-(2-Chloroethyl)Oxindole. We will delve into the underlying chemical principles, provide detailed step-by-step protocols for parallel synthesis, and discuss analytical characterization and potential screening strategies. The protocols herein are designed to be robust and adaptable, enabling the efficient generation of novel oxindole derivatives for hit identification and lead optimization campaigns.
Introduction: The Strategic Value of the Oxindole Scaffold
The 2-oxindole nucleus is a prominent heterocyclic motif found in various natural alkaloids and has been extensively explored in synthetic drug discovery.[3] Its derivatives are known to exhibit a remarkable range of biological activities, including potent anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] Several FDA-approved drugs, such as Sunitinib (an anticancer agent), feature the oxindole core, underscoring its clinical significance.[2][3]
The power of the oxindole scaffold lies in its structural rigidity and the synthetic tractability of its multiple positions (N1, C3, and the benzene ring), which allows for systematic modification to explore structure-activity relationships (SAR).[1] this compound is a particularly valuable starting material as the chloroethyl group at the C5 position serves as a reactive electrophilic handle. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions (SN2) to introduce a wide variety of functional groups and build molecular diversity.[4][5] This reactivity is the cornerstone of the library synthesis strategy outlined in this guide.
Library synthesis is a powerful approach in modern drug discovery that accelerates the generation of numerous compounds for high-throughput screening.[6][7] By systematically reacting a core scaffold like this compound with a diverse set of building blocks, a focused library can be rapidly assembled to probe specific biological targets.[8]
Core Chemistry: Nucleophilic Substitution at the Chloroethyl Moiety
The key chemical transformation for this library synthesis is the nucleophilic aromatic substitution (SNAr-type) or, more accurately, a nucleophilic substitution on the alkyl side chain (SN2). The carbon atom adjacent to the chlorine in the 2-chloroethyl group is electron-deficient due to the electronegativity of the chlorine atom, making it susceptible to attack by nucleophiles.
Reaction Principle: A nucleophile (Nu:), which is an electron-rich species, attacks the electrophilic carbon atom, displacing the chloride ion (a stable leaving group). This reaction forms a new carbon-nucleophile bond, effectively diversifying the oxindole scaffold.
General Reaction Scheme:
The choice of base and solvent is critical for reaction success and depends on the nature of the nucleophile. For amine and thiol nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to quench the HCl generated. For less reactive nucleophiles like alcohols, a stronger base may be required to first deprotonate the nucleophile.
Experimental Workflow Visualization
The overall workflow for the library development is depicted below. This process begins with the selection of diverse nucleophiles and culminates in a purified and characterized compound library ready for biological evaluation.
Caption: Workflow for the parallel synthesis of an oxindole library.
Detailed Protocols for Library Synthesis
3.1. Materials and Reagents
-
Starting Material: this compound (CAS: 118306-76-6)[]
-
Nucleophiles: A diverse set of primary and secondary amines, anilines, thiols, phenols, and heterocyclic amines.
-
Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH).
-
Solvents: Dimethylformamide (DMF), Acetonitrile (MeCN), Dichloromethane (DCM), Tetrahydrofuran (THF).
-
Equipment: 96-well reaction plates/blocks, automated liquid handler (optional), magnetic stirrer, heating block, centrifugal evaporator, HPLC-MS system, NMR spectrometer.
3.2. General Protocol for Nucleophilic Substitution (Single Reaction)
This protocol describes a typical reaction with a secondary amine nucleophile.
-
Reaction Setup: To a clean, dry vial, add this compound (1.0 eq.).
-
Reagent Addition: Add the secondary amine nucleophile (1.2 eq.) followed by the solvent (e.g., DMF or MeCN).
-
Base Addition: Add a non-nucleophilic base such as DIPEA (2.0 eq.).
-
Reaction: Seal the vial and heat the reaction mixture to 60-80 °C with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the final compound.
3.3. Protocol for Parallel Library Synthesis (96-Well Plate Format)
This protocol is designed for the efficient synthesis of multiple compounds simultaneously.
-
Plate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMF).
-
Nucleophile Plating: Dispense the diverse nucleophile stock solutions (1.2 eq. per well) into the wells of a 96-well reaction block.
-
Starting Material Addition: Using a multichannel pipette or automated liquid handler, add the this compound stock solution (1.0 eq. per well) to each well.
-
Base Addition: Dispense the base (e.g., DIPEA, 2.0 eq. per well) into each well.
-
Reaction: Seal the plate with a cap mat and place it on a heating/shaking block at 70 °C for 16 hours.
-
High-Throughput Work-up:
-
After cooling, dilute each well with a solvent mixture (e.g., DMSO/water).
-
Perform purification using automated preparative HPLC with mass-directed fractionation to collect the desired products.
-
-
Final Plate Preparation: Evaporate the solvent from the collected fractions using a centrifugal evaporator. Re-dissolve the purified compounds in a standard solvent like DMSO to a known concentration (e.g., 10 mM) in a new 96-well plate for storage and screening.
3.4. Summary of Reaction Conditions for Different Nucleophiles
| Nucleophile Class | Example Nucleophile | Recommended Base | Solvent | Typical Temp. (°C) | Notes |
| Primary Amines | Benzylamine | DIPEA / K₂CO₃ | DMF, MeCN | 60 - 80 | Generally clean and efficient reactions. |
| Secondary Amines | Morpholine | DIPEA / K₂CO₃ | DMF, MeCN | 60 - 80 | Excellent reactivity.[5] |
| Anilines | 4-Methoxyaniline | DIPEA | DMF | 80 - 100 | Higher temperatures may be needed due to lower nucleophilicity. |
| Thiols | Thiophenol | K₂CO₃ | DMF | 25 - 50 | Highly nucleophilic; reactions are often fast at lower temperatures. |
| Alcohols/Phenols | Phenol | NaH, K₂CO₃ | DMF, THF | 60 - 80 | Requires a stronger base to deprotonate the hydroxyl group first. |
Characterization of the Compound Library
Ensuring the identity and purity of each compound in the library is critical for the reliability of subsequent biological screening data.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of each compound. A purity level of >95% is typically desired for screening.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique confirms the molecular weight of the synthesized compound, verifying that the desired reaction has occurred.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a representative subset of the library or for key "hit" compounds, ¹H and ¹³C NMR should be performed to unambiguously confirm the chemical structure. Key diagnostic signals include the disappearance of the chloroethyl protons and the appearance of new signals corresponding to the incorporated nucleophile.
Applications and Biological Screening Strategies
The synthesized library of 5-substituted oxindole derivatives can be screened against a variety of biological targets based on the known pharmacology of this scaffold.
Potential Therapeutic Areas:
-
Oncology: Many oxindole derivatives are potent kinase inhibitors (e.g., VEGFR, PDGFR).[2][3] The library can be screened against a panel of cancer cell lines or specific kinases.
-
Immunology/Inflammation: Oxindoles have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in immune suppression.[10]
-
Infectious Diseases: The scaffold has shown promise in developing novel antibacterial and antiviral agents.[1]
Screening Cascade Visualization
A typical workflow for screening the newly synthesized library is outlined below.
Caption: A typical screening cascade for a compound library.
Safety Precautions
All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: As an alkylating agent, this compound should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Solvents and Reagents: Many organic solvents (DMF, DCM) and reagents (NaH, DIPEA) are flammable, volatile, and/or corrosive. Consult the Safety Data Sheet (SDS) for each chemical before use.[11][12]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[11]
References
- Oxindole and its derivatives: A review on recent progress in biological activities. (2022).
- WO2003099198A2 - A process for the preparation of oxindole derivatives.
- Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D0QO01085E.
- (2-Chloroethyl)benzene | 622-24-2.Benchchem.
- Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole.
- What are the applications and synthesis methods of Oxindole?Guidechem.
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- (PDF) Oxindoles and Their Pharmaceutical Significance-an Overview.
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- COMBINATORIAL COMPOUND LIBRARIES FOR DRUG DISCOVERY: AN ONGOING CHALLENGE.
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- Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1.PubMed Central - NIH.
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- SAFETY D
- Oxindole synthesis.Organic Chemistry Portal.
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- Synthesis and Anti-Proliferative Activity of Biphenyl Derived 5-Substituted-Indolin-2-Ones.Archives in Chemical Research.
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- Mini-Review on Structure–Reactivity Relationship for Arom
- (PDF) Efficient synthesis of 5-substituted 2-aryl-6-cyanoindolizines via nucleophilic substitution reactions.
- Nucleophilic Reactions of Benzene Deriv
- A Comparative Guide to the Reactivity of 5-Chloro-2-nitropyridine in Nucleophilic Arom
- Concerted Nucleophilic Aromatic Substitution Reactions.PubMed Central - NIH.
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).PubMed.
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Application Note: A Robust RP-HPLC Method for In-Process Monitoring of Reactions Involving 5-(2-Chloroethyl)Oxindole
Abstract
This application note presents a detailed, reliable, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the routine monitoring of chemical reactions involving the pharmaceutical intermediate 5-(2-Chloroethyl)Oxindole. The protocol is designed for researchers, process chemists, and quality control analysts in drug development and manufacturing. We delve into the rationale behind the method development, provide a step-by-step protocol for its implementation, and discuss validation parameters in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and reproducibility.
Introduction: The Importance of Reaction Monitoring for this compound
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds, including the atypical antipsychotic agent Ziprasidone.[1] The efficiency of synthesizing the final active pharmaceutical ingredient (API) and the control of impurity profiles are critically dependent on the precise monitoring of reactions involving this intermediate. High-performance liquid chromatography (HPLC) is an indispensable analytical technique in pharmaceutical development, offering the precision and sensitivity required for both qualitative and quantitative analysis of reaction mixtures.[2][3]
This guide provides a robust HPLC method that can effectively separate this compound from its precursors and potential byproducts, enabling real-time tracking of reaction progress. Such monitoring is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the quality and consistency of the final product.[4]
HPLC Method Development: A Rationale-Driven Approach
The development of a successful HPLC method is a systematic process that combines theoretical understanding with empirical optimization.[5] Our objective is to create a method that is not only accurate and precise but also robust enough for routine use in a variety of laboratory settings.
Analyte Properties and Chromatographic Mode Selection
This compound is a moderately polar organic molecule. Based on its structure and the successful separation of similar oxindole derivatives, reversed-phase HPLC is the most suitable chromatographic mode.[6][7][8] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This allows for the effective retention and separation of moderately polar compounds based on their hydrophobicity.
Stationary Phase: The C18 Column
A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is an excellent starting point for this application. The C18 stationary phase provides a strong hydrophobic interaction with the oxindole derivative, leading to good retention and resolution from more polar starting materials or impurities. For this method, a column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is recommended as it offers a good balance between efficiency, backpressure, and analysis time.
Mobile Phase Optimization
The mobile phase composition is a critical parameter for achieving optimal separation.[9] A mixture of water and a polar organic solvent is typical for RP-HPLC.
-
Organic Modifier: Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.
-
Aqueous Phase: The use of deionized water is standard. To improve peak shape and reproducibility, especially for compounds with ionizable groups, a small amount of an acid modifier is often added. Trifluoroacetic acid (TFA) at a concentration of 0.1% is incorporated into both the aqueous and organic phases. TFA helps to suppress the ionization of any silanol groups on the silica backbone of the stationary phase and ensures consistent protonation of the analyte, leading to sharper, more symmetrical peaks.[6]
-
Elution Mode: A gradient elution is selected to ensure the timely elution of all components in a typical reaction mixture, which may have a wide range of polarities.[9] A gradient running from a higher aqueous composition to a higher organic composition will allow for the separation of polar starting materials and the elution of the more nonpolar product and byproducts within a reasonable timeframe.
Detector Selection and Wavelength
The oxindole core possesses a chromophore that absorbs UV radiation. Based on the analysis of similar oxindole structures, a detection wavelength of 214 nm is chosen to provide high sensitivity for this compound and related compounds.[6] A Photodiode Array (PDA) detector is recommended as it can acquire spectra across a range of wavelengths, which is useful for peak purity assessment and method development.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the analysis of this compound in a reaction mixture.
Materials and Reagents
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Methanol (HPLC Grade)
-
This compound reference standard
-
Syringe filters (0.45 µm, PTFE or nylon)
Instrumentation and Chromatographic Conditions
A summary of the HPLC instrument configuration and chromatographic parameters is provided in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Photodiode Array (PDA) Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Deionized Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Program | 0-15 min: 30-80% B; 15-17 min: 80% B; 17.1-20 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 214 nm |
| Run Time | 20 minutes |
Sample Preparation
Accurate sample preparation is critical for reliable results.[10]
-
Reaction Quenching: At specified time points, withdraw an aliquot (e.g., 50 µL) from the reaction vessel.
-
Dilution: Immediately quench the reaction by diluting the aliquot in a known volume of a 50:50 mixture of Mobile Phase A and Mobile Phase B (e.g., dilute 50 µL into 950 µL of diluent in a 1.5 mL microcentrifuge tube). This stops the reaction and prepares the sample for analysis.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.
-
Analysis: Inject the filtered sample into the HPLC system.
Workflow Diagram
The following diagram illustrates the complete workflow from sample collection to data analysis.
Caption: Workflow for reaction monitoring of this compound.
Method Validation
To ensure that the analytical method is suitable for its intended purpose, it must be validated according to ICH guidelines.[11][12][13][14] The key validation parameters are outlined below.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by analyzing a placebo (reaction mixture without the analyte) and spiked samples to show that there are no interfering peaks at the retention time of this compound. Peak purity analysis using a PDA detector can further confirm the specificity.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[12] This is determined by preparing a series of at least five standard solutions of this compound at different concentrations. The peak area is then plotted against the concentration, and a linear regression is performed. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by performing recovery studies on spiked samples. A known amount of the analyte is added to a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by performing six replicate injections of the same sample and calculating the relative standard deviation (%RSD) of the peak areas, which should be ≤ 2%.[14]
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15] This provides an indication of its reliability during normal usage. Parameters to investigate include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters should remain within acceptable limits during these variations.
System Suitability
Before running a sequence of samples, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately. A standard solution of this compound is injected five times. The following parameters are evaluated:
| SST Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | Active silanol groups on the column; pH of mobile phase | Ensure 0.1% TFA is in the mobile phase; use a new column; consider an end-capped column. |
| Poor Resolution | Mobile phase composition; column degradation | Optimize the gradient profile (slower gradient); replace the column. |
| High Backpressure | Blockage in the system; column frit plugged | Filter all samples and mobile phases; reverse flush the column (if permitted by manufacturer); replace in-line filters. |
| Variable Retention Times | Inconsistent mobile phase preparation; temperature fluctuations | Prepare mobile phase accurately; use a column oven to maintain a constant temperature.[15] |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust tool for monitoring reactions involving this compound. By following the outlined protocol and adhering to the principles of method validation, researchers and analysts can generate high-quality, reproducible data essential for process optimization and quality control in pharmaceutical development.
References
- Vertex AI Search. HPLC Method Development and Validation for Pharmaceutical Analysis. Accessed January 13, 2026.
- Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. Accessed January 13, 2026.
- Chen G, et al. Detection of 5-Fluoro-2-Oxindole and Products by HPLC after Reaction with Human Liver Enzymes. Drug Design, Development and Therapy. 2014:8 1869–1892.
- Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Accessed January 13, 2026.
- ResearchGate. (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Accessed January 13, 2026.
- PharmaGuru.co. Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. Accessed January 13, 2026.
- ijarsct. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Accessed January 13, 2026.
- ResearchGate. A Review of HPLC Method Development and Validation as per ICH Guidelines. Accessed January 13, 2026.
- Pharmaguideline.
- SIELC Technologies.
- Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Accessed January 13, 2026.
- Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Accessed January 13, 2026.
- Agilent Technologies, Inc. Automated Reaction Monitoring by the Agilent 1260 Infinity II Prime Online LC. Accessed January 13, 2026.
- ResearchGate. Recovery of the HPLC method for the determination of oxindole alkaloids. Accessed January 13, 2026.
- Pharmaffiliates. 5-(2-Chloroethyl)-oxindole. Accessed January 13, 2026.
- Benchchem. Application Notes and Protocols for the Purification of (E)
- Benchchem. Monitoring the March of Molecules: A Comparative Guide to HPLC and Alternative Methods for Tracking Fischer Indole Synthesis. Accessed January 13, 2026.
- Tokyo Chemical Industry (India) Pvt. Ltd. 6-Chloro-5-(2-chloroethyl)oxindole. Accessed January 13, 2026.
- Lab Pro Inc. 6-Chloro-5-(2-chloroethyl)oxindole, 5G. Accessed January 13, 2026.
- ResearchGate. Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... Accessed January 13, 2026.
- Chemical Review and Letters. Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Accessed January 13, 2026.
- Benchchem.
- SIELC Technologies. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Accessed January 13, 2026.
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Application Notes and Protocols for the Purification of 5-(2-Chloroethyl)oxindole Derivatives
Abstract
This document provides a comprehensive technical guide on the principal purification techniques for 5-(2-chloroethyl)oxindole and its derivatives. These compounds are pivotal intermediates in the synthesis of numerous pharmaceutically active molecules, including the atypical antipsychotic Ziprasidone.[1][2][3] The efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API) are critically dependent on the purity of these precursors. This guide moves beyond mere procedural lists to explain the underlying chemical principles behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for designing and executing effective purification strategies. We will cover foundational liquid-liquid extraction, work-up procedures, and delve into detailed protocols for column chromatography, recrystallization, and HPLC, complete with troubleshooting and purity verification methodologies.
Introduction: The Critical Role of Purity
The this compound scaffold is a cornerstone in medicinal chemistry.[4] Its purification, however, presents challenges common to many nitrogen-containing heterocyclic compounds, such as variable polarity, potential for streaking on silica gel, and thermal sensitivity.[5][6] Impurities arising from starting materials or side-reactions during synthesis, such as the precursor α-chloroketone, can be hazardous and interfere with downstream reactions, making their removal paramount.[3] This guide provides validated protocols designed to address these challenges, ensuring the isolation of highly pure this compound derivatives suitable for GMP (Good Manufacturing Practice) environments.
Foundational Principles: Pre-Purification Strategy
Before committing to intensive chromatographic or crystallization methods, a well-executed reaction work-up is essential for removing the bulk of impurities and simplifying the final purification.
Physicochemical Properties
Understanding the properties of your target molecule is the first step in designing a purification workflow. For 6-Chloro-5-(2-chloroethyl)oxindole, a key derivative, the following properties are instructive:
| Property | Value / Observation | Implication for Purification |
| Molecular Weight | ~230.09 g/mol | Standard for small molecule purification; not large enough for techniques like dialysis. |
| Physical State | Solid (Very Pale Yellow Powder) | Enables the use of recrystallization as a powerful final purification step.[6] |
| Melting Point | ~225 °C | High melting point suggests good thermal stability under typical purification conditions.[6] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like THF, CH₂Cl₂. | Dictates the choice of solvents for extraction, chromatography, and recrystallization.[7] |
| Stability | Noted as "Heat Sensitive".[6] | While the melting point is high, prolonged exposure to high heat (e.g., during solvent removal) should be minimized. Use of a rotary evaporator at moderate temperatures is advised. |
Initial Work-up: Aqueous Extraction
Liquid-liquid extraction is a powerful first-pass technique to separate the desired organic-soluble product from water-soluble inorganic salts, acids, or bases used in the reaction.
Causality: The principle hinges on the differential solubility of compounds in two immiscible liquid phases—typically an organic solvent (like dichloromethane or ethyl acetate) and an aqueous phase.[8] Charged species, such as salts or protonated/deprotonated organic molecules, will preferentially partition into the aqueous layer, while the neutral, non-polar oxindole derivative remains in the organic layer.
Protocol: General Aqueous Work-up
-
Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to 0-5 °C. Cautiously quench the reaction by the slow addition of water or an appropriate aqueous solution (e.g., saturated NaHCO₃ to neutralize acid).[1][3]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., dichloromethane). Gently invert the funnel multiple times to mix the layers, releasing pressure periodically. Avoid vigorous shaking, which can lead to emulsions.[5]
-
Separation: Allow the layers to separate fully. Drain the organic layer. Extract the aqueous layer again with fresh organic solvent (2x) to maximize recovery.
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution). This helps to remove residual water from the organic layer and break any emulsions.[5]
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude solid is now ready for further purification.
Primary Purification Technique: Normal-Phase Column Chromatography
Column chromatography is the most versatile and widely used method for purifying oxindole derivatives from reaction mixtures containing impurities of similar polarity.[9][10][11]
Principle: This technique separates compounds based on their differential adsorption to a polar stationary phase (typically silica gel) and their solubility in a non-polar mobile phase (eluent).[12] Less polar compounds have weaker interactions with the silica and travel down the column faster, while more polar compounds are retained longer.
Application Note: Method Development with TLC
Before running a column, it is imperative to develop a suitable solvent system using Thin-Layer Chromatography (TLC).[13]
-
Objective: Find a solvent system (e.g., a mixture of hexane and ethyl acetate) where the desired compound has an Rf value of approximately 0.2-0.4.[12] The Rf (retardation factor) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Rationale: An Rf in this range provides optimal separation on a silica column. A high Rf (>0.6) means the compound will elute too quickly with poor separation. A low Rf (<0.1) means the compound will be strongly adsorbed, requiring excessive solvent and leading to band broadening.
-
Procedure: Spot the crude mixture on a TLC plate and develop it in chambers with varying ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).[14] Visualize the spots under a UV lamp.[9] For oxindoles, common solvent systems include Hexane:Ethyl Acetate (e.g., 7:3) or Dichloromethane:Methanol for more polar derivatives.[9][15]
Protocol: Flash Column Chromatography
-
Column Preparation:
-
Secure a glass column vertically. Place a small plug of glass wool at the bottom, followed by a thin layer of sand.[9]
-
Prepare a slurry of silica gel (230-400 mesh) in the least polar solvent of your eluent system (e.g., hexane). A typical ratio is 50-100 g of silica per 1 g of crude material.[9]
-
Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles. Add a protective layer of sand on top of the silica bed.[9]
-
Drain the solvent until it is just level with the top layer of sand. Crucially, do not let the column run dry at any stage. [9]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane.
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the product adsorbed onto the silica.[9] This method prevents dissolution issues at the column head and promotes sharper bands.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin elution with the pre-determined solvent system from your TLC analysis.
-
Collect the eluting solvent in fractions (e.g., 20 mL per test tube).
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.[9]
-
Combine all fractions that contain the pure product.
-
-
Product Isolation:
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator at a moderate temperature (e.g., <40 °C).
-
Dry the resulting solid under a high vacuum to remove any residual solvent.[9]
-
Determine the mass of the purified product and calculate the yield.
-
Workflow Diagram: Column Chromatography
Caption: Workflow for purification via flash column chromatography.
Final Purification Technique: Recrystallization
Recrystallization is an exceptionally effective method for achieving high purity of solid compounds that are already relatively clean (>90%) after chromatography.
Principle: This technique relies on the difference in solubility between the target compound and impurities in a chosen solvent. The crude material is dissolved in a minimum amount of a hot solvent, and as the solution slowly cools, the solubility of the target compound decreases, causing it to form highly ordered, pure crystals, while impurities remain dissolved in the mother liquor.[5]
Protocol: Recrystallization from a Single Solvent
-
Solvent Selection: Choose a solvent in which the this compound derivative is sparingly soluble at room temperature but highly soluble when hot. Tetrahydrofuran (THF) and isopropanol have been cited in patents for purifying related structures.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding the solvent dropwise until the solid just dissolves. Using the absolute minimum amount of hot solvent is key for maximizing recovery.[5]
-
Decolorization (Optional): If the solution is highly colored, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes. The charcoal adsorbs colored impurities.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals under a vacuum.
Troubleshooting Recrystallization
| Issue | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Re-heat the solution to dissolve the oil, add slightly more solvent, and allow to cool more slowly. |
| No Crystals Form | Solution is not saturated enough; compound is too soluble. | Boil off some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a seed crystal of the pure compound.[5] |
| Low Recovery | Too much solvent was used; compound has significant solubility even at low temperatures. | Re-concentrate the mother liquor and cool again to recover a second crop of crystals (which may be less pure). Ensure the minimum amount of hot solvent was used initially.[5] |
High-Resolution Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is primarily used for assessing the final purity of the product but can also be adapted for preparative purification of small quantities when very high resolution is needed.[16][17]
Principle: A solution of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column at high pressure. Separation occurs based on the analyte's interaction with the stationary phase. For nitrogen-containing heterocycles, reversed-phase HPLC is often the method of choice.[5][18]
Application Note: Reversed-Phase vs. Normal-Phase
-
Reversed-Phase (RP-HPLC): Uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile). This is highly effective for moderately polar compounds like oxindoles. Adding a small amount of an acid modifier (0.1% Trifluoroacetic Acid or Formic Acid) to the mobile phase is crucial. It protonates the nitrogen atom in the oxindole ring, ensuring a consistent charge state and preventing peak tailing, which leads to sharper, more symmetrical peaks.[5]
-
Normal-Phase (NP-HPLC): Uses a polar stationary phase (silica) and a non-polar mobile phase. While possible, it can be more challenging for basic heterocycles and is generally less common for purity analysis than RP-HPLC.
Diagram: HPLC Mode Selection Logic
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Application Notes and Protocols for the Scale-Up Synthesis of 5-(2-Chloroethyl)Oxindole
Introduction: The Significance of 5-(2-Chloroethyl)Oxindole in Modern Drug Discovery
The oxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among its many derivatives, this compound stands out as a versatile building block, particularly in the synthesis of novel therapeutics. Its bifunctional nature, featuring a reactive chloroethyl side chain and a modifiable oxindole core, allows for the facile introduction of diverse functionalities, making it a valuable intermediate for drug development professionals exploring new chemical entities.
This guide provides a comprehensive overview of the scale-up synthesis of this compound, moving from theoretical concepts to practical, field-proven protocols. We will delve into the intricacies of the synthetic pathway, addressing the critical challenges of process optimization, safety, and analytical control to ensure a robust and reproducible manufacturing process.
Strategic Overview of the Synthetic Pathway
The most industrially viable route to this compound is a two-step process commencing with the readily available starting material, oxindole. This strategy involves:
-
Friedel-Crafts Acylation: The electrophilic substitution of oxindole with chloroacetyl chloride in the presence of a Lewis acid catalyst to yield the key intermediate, 5-(chloroacetyl)oxindole.
-
Selective Ketone Reduction: The subsequent reduction of the ketone functionality in 5-(chloroacetyl)oxindole to afford the final product, this compound.
This approach is favored for its convergence and the relatively low cost of the starting materials. However, the transition from laboratory scale to pilot or commercial scale presents several challenges that necessitate careful consideration and optimization.
Diagram of the Synthetic Workflow
Caption: Mechanism of the Friedel-Crafts acylation of oxindole.
Scale-Up Protocol for 5-(Chloroacetyl)oxindole
Safety First: This protocol involves highly reactive and hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed in a well-ventilated fume hood or a designated reactor bay. Personal protective equipment (PPE), including safety goggles, face shield, acid-resistant gloves, and a lab coat, is mandatory. [1]An emergency shower and eyewash station must be readily accessible.
Table 1: Reagent Quantities and Parameters
| Reagent/Parameter | Molar Ratio | Molecular Weight | Quantity (for 1 kg of Oxindole) | Notes |
| Oxindole | 1.0 | 133.15 g/mol | 1.0 kg | Ensure it is dry. |
| Anhydrous AlCl₃ | 2.5 | 133.34 g/mol | 2.5 kg | Handle in a glove box or under an inert atmosphere. |
| Chloroacetyl Chloride | 1.2 | 112.94 g/mol | 1.02 kg (0.72 L) | Highly corrosive and lachrymatory. Add dropwise. |
| Dichloromethane (DCM) | - | 84.93 g/mol | 10 L | Anhydrous grade. |
| Reaction Temperature | - | - | 0-10 °C | Critical for safety and selectivity. |
| Reaction Time | - | - | 2-4 hours | Monitor by HPLC. |
Step-by-Step Methodology:
-
Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel with anhydrous dichloromethane (10 L).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully charge anhydrous aluminum chloride (2.5 kg) to the reactor. The addition is exothermic; ensure the temperature does not exceed 25 °C. Stir the resulting slurry.
-
Cooling: Cool the reactor contents to 0-5 °C using a suitable cooling system.
-
Reagent Addition: Slowly add chloroacetyl chloride (1.02 kg) to the stirred slurry via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature between 0-10 °C.
-
Oxindole Addition: Once the addition of chloroacetyl chloride is complete, add oxindole (1.0 kg) portion-wise over 1-2 hours, ensuring the temperature remains within the 0-10 °C range.
-
Reaction Monitoring: Stir the reaction mixture at 0-10 °C for an additional 2-4 hours. Monitor the reaction progress by HPLC until the consumption of oxindole is complete.
-
Work-up:
-
Carefully and slowly quench the reaction by transferring the reaction mixture to a separate vessel containing a mixture of crushed ice (10 kg) and concentrated hydrochloric acid (1 L). This process is highly exothermic and releases HCl gas; ensure adequate ventilation and cooling.
-
Stir the mixture vigorously until all the aluminum salts are dissolved.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 2 L).
-
Combine the organic layers and wash with water (2 x 5 L) and then with saturated sodium bicarbonate solution (5 L) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-(chloroacetyl)oxindole as a solid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield a pale yellow to off-white solid.
-
Part 2: Selective Reduction of 5-(Chloroacetyl)oxindole
The reduction of the aryl ketone in 5-(chloroacetyl)oxindole to the corresponding methylene group must be performed with high selectivity to avoid the reduction of the amide carbonyl and the cleavage of the C-Cl bond. Several methods are available for this transformation. For large-scale production, catalytic hydrogenation is often the most cost-effective and environmentally friendly option.
Causality Behind Experimental Choices:
-
Choice of Reduction Method:
-
Triethylsilane/TFA: This method, described in patents for the 6-chloro derivative, is effective but the high cost of triethylsilane can be prohibitive for large-scale synthesis. [2] * Catalytic Hydrogenation: This is a classic and scalable method for the reduction of aryl ketones. A palladium on carbon (Pd/C) catalyst is commonly used. The reaction is typically carried out under a hydrogen atmosphere. The presence of an acid is often required to facilitate the hydrogenolysis of the benzylic alcohol intermediate.
-
-
Catalyst Selection: 5-10% Palladium on carbon (Pd/C) is a robust and efficient catalyst for this type of reduction. The catalyst loading can be optimized to balance reaction time and cost.
-
Solvent System: A protic solvent like ethanol or acetic acid is suitable for catalytic hydrogenation. Acetic acid can also serve as the acidic promoter.
-
Pressure and Temperature: The reaction can be run at moderate hydrogen pressures (1-10 bar) and temperatures (25-50 °C). Higher pressures and temperatures can lead to over-reduction or side reactions.
Scale-Up Protocol for this compound via Catalytic Hydrogenation
Safety First: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a dedicated hydrogenation reactor (autoclave) designed to handle flammable gases under pressure. The area must be well-ventilated and free of ignition sources. Ensure proper grounding of all equipment.
Table 2: Reagent Quantities and Parameters
| Reagent/Parameter | Molar Ratio | Molecular Weight | Quantity (for 1 kg of 5-(Chloroacetyl)oxindole) | Notes |
| 5-(Chloroacetyl)oxindole | 1.0 | 209.63 g/mol | 1.0 kg | - |
| 10% Pd/C (50% wet) | 1-5% w/w | - | 10-50 g (dry weight) | Handle with care; can be pyrophoric when dry. |
| Ethanol | - | 46.07 g/mol | 10 L | - |
| Acetic Acid | - | 60.05 g/mol | 1 L | Acts as a co-solvent and promoter. |
| Hydrogen Gas | Excess | 2.02 g/mol | 1-5 bar | - |
| Reaction Temperature | - | - | 25-40 °C | - |
| Reaction Time | - | - | 8-16 hours | Monitor by HPLC. |
Step-by-Step Methodology:
-
Reactor Setup: Charge the hydrogenation reactor with a slurry of 10% Pd/C (e.g., 20 g dry weight) in ethanol (1 L).
-
Substrate Addition: Add a solution of 5-(chloroacetyl)oxindole (1.0 kg) in ethanol (9 L) and acetic acid (1 L) to the reactor.
-
Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 3 bar).
-
Reaction: Heat the mixture to 25-40 °C and stir vigorously. Monitor the hydrogen uptake.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the catalyst pad with ethanol.
-
Caution: The catalyst on the filter pad may be pyrophoric. Do not allow it to dry in the air. Quench the catalyst with water immediately after use.
-
-
Isolation and Purification:
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with water until the washings are neutral, and dry under vacuum at 50-60 °C.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like isopropanol or ethanol/water.
-
Analytical Characterization
Consistent and reliable analytical methods are essential for monitoring the reaction progress, assessing product purity, and ensuring the final product meets the required specifications.
Table 3: Analytical Methods
| Method | Purpose | Typical Conditions |
| HPLC | Reaction monitoring, purity assessment | Column: C18 reverse-phase; Mobile Phase: Acetonitrile/Water gradient with 0.1% TFA or formic acid; Detection: UV at 254 nm. |
| ¹H NMR | Structural confirmation | Solvent: DMSO-d₆ or CDCl₃. Expected signals for the chloroethyl group (triplets around 3.0-3.8 ppm) and the oxindole core. |
| ¹³C NMR | Structural confirmation | Provides information on the carbon skeleton. |
| Mass Spec. | Molecular weight confirmation | ESI-MS to confirm the molecular ion peak. |
| GC | Residual solvent analysis | To quantify any remaining solvents from the synthesis. |
Conclusion and Future Perspectives
The two-step synthesis of this compound via Friedel-Crafts acylation followed by selective catalytic hydrogenation is a robust and scalable process. By carefully controlling reaction parameters, particularly temperature during the acylation and ensuring a safe hydrogenation setup, high yields of the desired product can be consistently achieved. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to produce this valuable intermediate on a larger scale. Further process optimization, such as exploring alternative, greener solvents or more active and selective catalysts, could lead to even more efficient and sustainable manufacturing processes in the future.
References
-
Khan Academy. (n.d.). Friedel-Crafts acylation reaction. Retrieved from [Link]
- Nadkarni, D. V., & Hallissey, J. F. (2008). Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole. Organic Process Research & Development, 12(6), 1142–1145.
- Google Patents. (n.d.). A process for the preparation of oxindole derivatives.
-
Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156–1184.
-
NOPR. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Retrieved from [Link]
-
SIELC Technologies. (2018). 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-(2-Chloroethyl)-oxindole. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in 5-Substituted Oxindole Synthesis
Welcome to the technical support resource for the synthesis of 5-substituted oxindoles. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic routes. The oxindole scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for advancing many research programs.[1][2] This document provides troubleshooting advice in a direct question-and-answer format, explains the chemical principles behind our recommendations, and offers detailed protocols to help you navigate common experimental hurdles.
General Troubleshooting & Frequently Asked Questions
This section addresses broad issues that can affect various synthetic strategies for 5-substituted oxindoles.
Q1: My reaction is providing a very low yield of the desired 5-substituted oxindole. Where should I begin my troubleshooting process?
A1: A low yield is a systemic problem that requires a logical, stepwise investigation. Before exhaustively re-optimizing the reaction conditions, it's crucial to validate the foundational parameters of your experiment. We recommend following a systematic workflow to diagnose the issue.
Caption: General troubleshooting workflow for low-yield reactions.
Detailed Breakdown:
-
Reagent Integrity: This is the most common source of failure.
-
Starting Materials: Confirm the identity and purity of your starting oxindole (e.g., 5-bromooxindole) and coupling partner by NMR or LCMS.
-
Catalysts: Palladium catalysts, especially in their Pd(0) form, are sensitive to air and can degrade over time.[3][4] Use fresh catalysts or those stored properly under an inert atmosphere.
-
Solvents: Many reactions, particularly cross-couplings, require strictly anhydrous solvents. Use freshly distilled solvents or those from a solvent purification system.
-
Bases: Solid bases like K₂CO₃ or K₃PO₄ should be finely powdered to maximize surface area and dried before use, as clumps can lead to poor reproducibility.[4]
-
-
Inert Atmosphere: For oxygen-sensitive reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, ensuring an oxygen-free environment is critical to prevent catalyst deactivation and the formation of unwanted side products.[4] See Protocol 1 for proper degassing techniques.
-
Reaction Analysis: Before extensive optimization, analyze a sample of your crude reaction mixture. If the starting material is largely unreacted, the issue may be related to catalyst activity, temperature, or reagent stoichiometry. If the starting material is consumed but the desired product yield is low, the problem lies with competing side reactions.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are powerful methods for creating C-C and C-N bonds at the 5-position of the oxindole core.[1][5][6] However, their complexity can lead to low yields.
Q2: My Suzuki-Miyaura coupling of 5-bromooxindole is not going to completion. What are the likely causes and how can I fix it?
A2: Incomplete conversion in a Suzuki coupling typically points to issues with the catalytic cycle. The rate-limiting step is often the oxidative addition of the aryl halide to the Pd(0) complex.[5]
Potential Causes & Solutions:
-
Catalyst/Ligand Incompatibility: The choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos) can accelerate the oxidative addition and reductive elimination steps.[3][7] If you are using a simple ligand like PPh₃, switching to a more specialized ligand can dramatically improve yields.
-
Base Selection: The base plays a crucial role in activating the boronic acid and regenerating the catalyst. The choice of base is often solvent-dependent.
-
Solvent System: A combination of an organic solvent and water (e.g., Toluene/H₂O, THF/H₂O, Dioxane/H₂O) is often used to dissolve both the organic and inorganic reagents.[3][9] Ensure your organic solvent is properly degassed.
-
Aryl Halide Reactivity: Reactivity follows the trend I > Br > Cl.[9] While 5-bromooxindole is a common substrate, aryl chlorides are significantly less reactive and may require a more active catalyst system (e.g., a catalyst with a highly electron-donating ligand) or higher temperatures.[3][5]
Caption: Simplified Suzuki catalytic cycle with common failure points.
Q3: My Heck reaction to install a vinyl group at the 5-position is giving low yields and a mixture of regioisomers. How can I improve this?
A3: The Heck reaction is sensitive to steric and electronic factors, which control both yield and regioselectivity.
-
Regioselectivity: The reaction of an aryl halide with an alkene typically results in substitution at the less sterically hindered position of the double bond.[10] If you are observing a mixture of isomers, consider the following:
-
Ligand Choice: Bulky phosphine ligands can enhance regioselectivity.
-
Additives: The addition of salts like KCl or tetrabutylammonium bromide (TBAB) can influence the catalytic species and improve selectivity and yield.[10]
-
-
Dehalogenation Side Product: Formation of a dehalogenated oxindole (where the halogen is replaced by hydrogen) is a common side reaction. This can be caused by impurities acting as a hydride source or by certain reaction conditions.[4][10] Ensure high-purity reagents and a rigorously inert atmosphere.
-
Catalyst and Base: As with the Suzuki reaction, the choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and base (e.g., Et₃N, K₂CO₃) is critical and often needs to be empirically optimized for a specific substrate combination.[10]
Table 1: Recommended Starting Conditions for Cross-Coupling on 5-Bromooxindole
| Parameter | Suzuki-Miyaura Coupling | Heck Coupling |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2-5 mol%) |
| Ligand | SPhos or XPhos (1.1-1.2 eq. to Pd) | P(o-tol)₃ or PPh₃ (2-4 eq. to Pd) |
| Base | K₂CO₃ or K₃PO₄ (2-3 eq.) | Et₃N or K₂CO₃ (2-3 eq.) |
| Solvent | Toluene/H₂O (10:1), Dioxane/H₂O (10:1) | DMF, NMP, or Acetonitrile |
| Temperature | 80-110 °C | 80-120 °C |
| Notes | Rigorous degassing is essential.[4] Boronic esters can be more stable than boronic acids.[4] | Additives like TBAB (1 eq.) can improve yield.[10] |
Troubleshooting Guide: Friedel-Crafts Reactions
The Friedel-Crafts reaction is a classic method for electrophilic aromatic substitution, allowing the introduction of acyl or alkyl groups onto the benzene ring of the oxindole.
Q4: I am attempting a Friedel-Crafts acylation on an oxindole, but the reaction is sluggish and gives a low yield. What could be wrong?
A4: The success of a Friedel-Crafts reaction depends heavily on the electronic nature of the aromatic ring and the reaction conditions.[11]
-
Substrate Reactivity: The oxindole ring itself contains both electron-donating (the amide nitrogen) and electron-withdrawing (the carbonyl) groups. The overall reactivity can be complex. If your oxindole contains other strongly deactivating groups (e.g., nitro, cyano), the ring may be too electron-poor to undergo acylation effectively.[12]
-
Catalyst Stoichiometry: Unlike many other catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or even an excess) of the Lewis acid catalyst (e.g., AlCl₃). This is because the product ketone is a Lewis base and forms a complex with the catalyst, effectively removing it from the reaction.[11] This complex is typically broken during aqueous workup.
-
Polysubstitution: The acylated product is generally less reactive than the starting material, which helps prevent polysubstitution—a common problem in Friedel-Crafts alkylation.[12][13] However, if your conditions are too harsh (high temperature, long reaction time), side reactions can still occur.
-
Moisture Sensitivity: Lewis acids like AlCl₃ react violently with water. The reaction must be performed under strictly anhydrous conditions.
Experimental Protocols
Protocol 1: Rigorous Degassing for Oxygen-Sensitive Reactions
Objective: To remove dissolved oxygen from reaction solvents to prevent catalyst deactivation.
Method A: Freeze-Pump-Thaw (Highest Efficiency)
-
Assemble the reaction flask containing the solvent and a stir bar. Ensure the flask is appropriately sized (no more than half full).
-
Attach the flask to a high-vacuum manifold.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: Open the flask to the vacuum line and evacuate for 5-10 minutes. This removes the oxygen from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may see gas bubbles evolve from the liquid as it thaws.
-
Repeat this Freeze-Pump-Thaw cycle at least three times to ensure complete removal of dissolved oxygen.
-
After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).
Method B: Argon Bubbling (Good for Larger Volumes)
-
Place the solvent in the reaction flask.
-
Insert a long needle or cannula connected to an inert gas line, ensuring the tip is submerged below the liquid surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble a steady stream of argon or nitrogen through the solvent for at least 20-30 minutes. Vigorous stirring can improve efficiency.
-
Remove the needles and maintain a positive pressure of inert gas over the solvent.
References
-
Lee, S., & Hartwig, J. F. (2001). Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide alpha-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations. The Journal of Organic Chemistry, 66(10), 3402–3415. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]
- Google Patents. (2016). CN105622481A - Process for efficient synthesis of 5-bromoindole.
-
Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085. [Link]
-
Wikipedia. (n.d.). Nenitzescu indole synthesis. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(10). [Link]
-
ResearchGate. (2021). Recent advances in the Nenitzescu indole synthesis (1990–2019). [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
SynArchive. (n.d.). Nenitzescu Indole Synthesis. Retrieved from [Link]
-
ScienceDirect. (2021). Recent advances in the Nenitzescu indole synthesis (1990–2019). Advances in Heterocyclic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved from [Link]
- Google Patents. (2012). CN102558017A - Method for preparing 5-bromoindole.
-
Molecules. (2022). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
ResearchGate. (2021). Pd-Catalyzed Regiodivergent Synthesis of Diverse Oxindoles Enabled by the Versatile Heck Reaction of Carbamoyl Chlorides. [Link]
-
Organic Chemistry Frontiers. (2022). Direct synthesis of spirooxindoles enabled by palladium-catalyzed allylic alkylation and DBU-mediated cyclization: concept, scope and applications. [Link]
-
Sci-Hub. (2011). Synthesis of Polysubstituted 5-Azaindoles via Palladium-Catalyzed Heteroannulation of Diarylalkynes. [Link]
-
RSC Advances. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]
-
PubMed. (2020). Synthesis of α-Aryl Oxindoles by Friedel-Crafts Alkylation of Arenes. [Link]
-
White Rose eTheses Online. (2017). Synthesis and Reactions of Novel Oxindoles. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemical Communications. (2019). Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. [Link]
-
ResearchGate. (2023). General cyclization strategies for the synthesis of oxindoles under visible light induced photocatalysis. [Link]
-
YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Inspiration and challenges for the preparation of substituted oxindoles. Retrieved from [Link]
-
RSC Advances. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. [Link]
-
ResearchGate. (2016). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c. [Link]
-
RSC Publishing. (2023). The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives. [Link]
-
RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications. [Link]
-
Seton Hall University. (2014). Enantioselective Synthesis of Substituted Oxindoles and Spirooxindoles with Applications in Drug Discovery. [Link]
-
PubMed. (2025). The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide alpha-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. byjus.com [byjus.com]
Technical Support Center: Friedel-Crafts Acylation of Oxindoles
Welcome to the technical support center for the Friedel-Crafts acylation of oxindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
This section addresses foundational questions and common points of confusion when planning or executing a Friedel-Crafts acylation on an oxindole core.
Q1: What are the primary side products I should anticipate in the Friedel-Crafts acylation of an oxindole?
A1: The oxindole scaffold possesses multiple nucleophilic sites, leading to a predictable set of potential side products. The most common issues arise from competition between acylation at the nitrogen atom versus the benzene ring.
-
N-Acylation: The nitrogen atom of the oxindole lactam is nucleophilic and can be readily acylated, especially if left unprotected. This often competes with or even dominates the desired C-acylation.[1][2]
-
C7-Acylation: The desired reaction is typically C-acylation on the electron-rich benzene ring. The ortho- (C7) and para- (C5) positions relative to the activating nitrogen atom are the most reactive. A mixture of C5 and C7 acylated regioisomers is a common outcome.[3]
-
Di-acylation: While the first acyl group deactivates the aromatic ring, making a second acylation less favorable, it can still occur under harsh conditions or with highly activated oxindole substrates.[4][5][6] This is generally a minor side product.
-
Hydrolysis Products: Friedel-Crafts catalysts like AlCl₃ are extremely moisture-sensitive.[4] Any water in the reaction medium will hydrolyze the acyl chloride and deactivate the catalyst, leading to recovery of starting material and reduced yields.
Q2: My primary goal is C5-acylation. How is regioselectivity controlled?
A2: Controlling regioselectivity between the C5 and C7 positions is a critical challenge. The outcome is primarily dictated by the choice of protecting group on the oxindole nitrogen and, to a lesser extent, the reaction conditions.
-
N-Protecting Groups: This is the most effective tool for directing regioselectivity. A bulky N-protecting group, such as a tosyl (Ts) or phenylsulfonyl (PhSO₂) group, will sterically hinder the C7 position.[3][7] This steric blockade makes the C5 position the more accessible site for the electrophilic acylium ion, leading to high selectivity for the C5 product.
-
Lewis Acid and Solvent: The choice of Lewis acid and solvent can influence the isomer ratio, though typically to a lesser degree than the N-protecting group.[8]
Q3: Why is a stoichiometric amount of Lewis acid often required instead of a catalytic amount?
A3: Unlike many other catalytic reactions, Friedel-Crafts acylations often require one full equivalent or more of the Lewis acid catalyst. This is because the product, an aryl ketone, is a Lewis base. The carbonyl oxygen of the newly installed acyl group coordinates strongly with the Lewis acid (e.g., AlCl₃).[9][10] This forms a stable complex that effectively removes the Lewis acid from the catalytic cycle. An aqueous workup is required to hydrolyze this complex and liberate the final ketone product.[9]
Q4: My reaction is not proceeding at all. What are the most common reasons for complete failure?
A4: Complete failure of a Friedel-Crafts acylation reaction can usually be traced back to a few key experimental factors:
-
Catalyst Inactivity: The most frequent culprit is a deactivated Lewis acid. Catalysts like AlCl₃ react violently with water. Using old catalyst, improperly dried glassware, or non-anhydrous solvents will quench the catalyst before it can activate the acylating agent.[4]
-
Deactivated Substrate: While the oxindole ring is generally considered activated, certain substituents on the benzene portion (e.g., nitro, cyano groups) can deactivate it towards electrophilic substitution, potentially halting the reaction.[4][11]
-
Insufficient Catalyst: As explained in Q3, a stoichiometric amount of catalyst is often necessary. Using only a "catalytic" amount (e.g., 0.1 eq) will result in a low conversion as the small amount of product formed will sequester all the catalyst.[9]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving specific problems encountered during the experiment.
Problem 1: Significant N-acylation is observed, with little to no desired C-acylation.
-
Primary Cause: The oxindole nitrogen is unprotected. The lone pair on the nitrogen is highly nucleophilic and reacts readily with the acylium ion electrophile, often faster than the aromatic ring.
-
Solution: Implement an N-Protection Strategy.
-
Protect the Oxindole: Before attempting the Friedel-Crafts acylation, protect the oxindole nitrogen. Electron-withdrawing groups are ideal as they significantly reduce the nucleophilicity of the nitrogen. Phenylsulfonyl (PhSO₂)[7], tosyl (Ts), or Boc groups are common and effective choices.
-
Verify Protection: Ensure the protection step has gone to completion via NMR or LC-MS before proceeding.
-
Perform Acylation: With the nitrogen protected, the reaction will be directed to the aromatic ring.
-
Deprotection: The protecting group can be removed in a subsequent step if the final product requires a free N-H.
-
Problem 2: A mixture of C5 and C7 acylated regioisomers is formed.
-
Primary Cause: Lack of sufficient steric hindrance around the C7 position. This occurs with unprotected oxindoles or those with small N-protecting groups (e.g., N-methyl).
-
Solution: Optimize the N-Protecting Group.
-
Select a Bulky Group: If you are using a small protecting group like methyl, switch to a bulkier one. Tosyl (p-toluenesulfonyl) or phenylsulfonyl groups are highly effective at sterically blocking the C7 position and directing acylation to C5.[3]
-
Reaction Temperature: Lowering the reaction temperature may slightly improve selectivity by favoring the sterically less hindered pathway, but changing the protecting group is a more robust solution.
-
Table 1: Influence of N-Substituent on Acylation Regioselectivity
| N-Substituent | Primary Acylation Site | Rationale |
|---|---|---|
| -H (unprotected) | Mixture of N-, C5-, and C7- | Nitrogen is highly nucleophilic. C5 and C7 are both electronically activated. |
| -CH₃ | Mixture of C5- and C7- | Nitrogen is protected, but the small methyl group provides minimal steric hindrance at C7. |
| -SO₂Ph / -Tosyl | Predominantly C5- | The bulky sulfonyl group sterically blocks the C7 position, favoring attack at C5.[3][7] |
Problem 3: The reaction is sluggish, and the yield is low despite observing some product.
-
Possible Cause 1: Poor Quality Reagents or Non-Anhydrous Conditions.
-
Solution: Ensure all reagents and solvents are pure and dry. Use a freshly opened bottle of the Lewis acid or purify it before use.[4] Flame-dry all glassware under vacuum or nitrogen atmosphere.
-
-
Possible Cause 2: Insufficient Catalyst Loading.
-
Solution: Increase the stoichiometry of the Lewis acid. Start with at least 1.1 equivalents. For less reactive substrates, up to 2.5 equivalents may be necessary to drive the reaction to completion.
-
-
Possible Cause 3: Sub-optimal Temperature.
-
Solution: While some acylations proceed at 0 °C or room temperature, others may require gentle heating to overcome the activation energy. Monitor the reaction by TLC and slowly increase the temperature (e.g., to 40-50 °C). Be aware that higher temperatures can also increase side product formation.[4][11]
-
Visualizing the Reaction and Troubleshooting Pathways
Diagrams can clarify complex chemical transformations and decision-making processes.
Mechanism of C5-Acylation on a Protected Oxindole
Caption: General mechanism for the Friedel-Crafts C5-acylation of an N-protected oxindole.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in oxindole acylation.
Key Experimental Protocols
Protocol 1: Regioselective C5-Acylation of Oxindole via N-Protection
This protocol outlines the two-step procedure for achieving selective C5-acylation.
Part A: N-Phenylsulfonylation of Oxindole
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add oxindole (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Protecting Group Addition: Slowly add a solution of benzenesulfonyl chloride (1.2 eq) in anhydrous DCM dropwise over 20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-phenylsulfonyloxindole.
Part B: Friedel-Crafts C5-Acylation
-
Setup: To a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, add the N-phenylsulfonyloxindole (1.0 eq) and anhydrous DCM.
-
Catalyst Addition: Cool the mixture to 0 °C and add anhydrous aluminum chloride (AlCl₃, 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly. Stir for 15 minutes.
-
Acylating Agent Addition: Add the desired acyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes.
-
Reaction: Stir the reaction at 0 °C to room temperature for 2-24 hours. Monitor progress by TLC or LC-MS.
-
Quenching: Carefully and slowly pour the reaction mixture into a flask containing crushed ice and concentrated HCl. This will hydrolyze the product-catalyst complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired 5-acyl-1-(phenylsulfonyl)oxindole.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
- Google Patents. (2008). US20080306307A1 - Friedel-Crafts Acylation Process in Ionic Liquids.
- Zhang, L., Yi, F., Zou, J., & Qu, S. (n.d.). Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Asian Journal of Chemistry.
-
YouTube. (2020). Friedel Crafts Acylation and Akylation. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of functionalized 2-oxindoles by Friedel–Crafts reactions. Retrieved from [Link]
-
ACS Publications. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
- ACS Publications. (2023). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. The Journal of Organic Chemistry.
-
astarmathsandphysics.com. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]
-
YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. Retrieved from [Link]
-
PubMed Central. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Retrieved from [Link]
-
PubMed. (2011). ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole. Retrieved from [Link]
-
ResearchGate. (2003). Synthesis of 5-Acylindoles via Regioselective Acylation of 3-Trifluoroacetylindole. Retrieved from [Link]
-
pediaa.com. (2020). Difference Between O Acylation and N Acylation. Retrieved from [Link]
-
ResearchGate. (1998). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. Retrieved from [Link]
-
RSC Publishing. (1998). Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
Sources
- 1. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. differencebetween.com [differencebetween.com]
- 3. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 傅-克酰基化反应 [sigmaaldrich.com]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Oxindole Alkylation
Welcome to the technical support center for oxindole alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. The oxindole scaffold is a privileged structure in numerous natural products and pharmaceutical agents, making its selective functionalization a key step in synthetic chemistry.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the optimization of reaction conditions for both N-alkylation and C3-alkylation of oxindoles.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that can arise during oxindole alkylation reactions in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Poor Regioselectivity - Mixture of N- and C3-Alkylated Products
Question: My reaction is producing a mixture of N-alkylated and C3-alkylated oxindoles. How can I improve the selectivity for my desired product?
Answer: The regioselectivity of oxindole alkylation is a common challenge and is highly dependent on the reaction conditions. The oxindole anion is an ambident nucleophile, with potential for reaction at both the nitrogen and the C3 carbon. Several factors influence this selectivity:
-
For selective N-alkylation:
-
Protecting the C3 position: A robust strategy is to temporarily block the C3 position. This can be achieved by condensation with an appropriate aldehyde, such as N-methylpyrrole-2-carboxaldehyde.[1] After N-alkylation, the protecting group can be removed, for instance, by using hydrazine hydrate.[1]
-
Choice of Base and Solvent: The combination of base and solvent plays a critical role. Using a weaker base and a polar aprotic solvent can favor N-alkylation. For instance, potassium carbonate (K2CO3) in dimethylformamide (DMF) is a commonly used system for N-alkylation.[1]
-
-
For selective C3-alkylation:
-
Strong, Non-nucleophilic Bases: To favor the formation of the C3-enolate, strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often employed in anhydrous, non-polar solvents like tetrahydrofuran (THF).
-
N-Protection: If the nitrogen is substituted (e.g., N-methyloxindole), alkylation will exclusively occur at the C3 position.[2]
-
Catalyst Control: Certain catalytic systems can direct the alkylation to the C3 position. For example, nickel-catalyzed systems have been shown to be effective for C3-alkylation using secondary alcohols as alkylating agents.[3]
-
Summary of Conditions for Regioselectivity:
| Desired Product | Recommended Base | Recommended Solvent | Key Strategy |
| N-Alkylation | K2CO3, Cs2CO3 | DMF, Acetonitrile | Protect the C3 position if unsubstituted.[1] |
| C3-Alkylation | NaH, LDA, LiOtBu | THF, Toluene | Use an N-substituted oxindole or a strong base.[2][4] |
Issue 2: Low or No Product Yield
Question: I am not getting a good yield for my oxindole alkylation. What are the possible reasons and how can I improve it?
Answer: Low yields can be attributed to several factors, ranging from incomplete deprotonation to catalyst deactivation. Consider the following troubleshooting steps:
-
Incomplete Deprotonation: The N-H of an oxindole has a pKa of approximately 18 in DMSO. Ensure your chosen base is strong enough for complete deprotonation. If using NaH, ensure it is fresh and that the reaction is performed under strictly anhydrous conditions.
-
Reactivity of the Alkylating Agent: Highly hindered or unreactive alkyl halides may require more forcing conditions, such as higher temperatures or the addition of a catalyst like potassium iodide (KI) to facilitate the reaction.[1] Alternatively, using more reactive alkylating agents like alkyl triflates can be beneficial.
-
Catalyst Issues (if applicable):
-
Metal-Catalyzed Reactions: Ensure the catalyst is not being poisoned by impurities in the starting materials or solvent. The choice of ligand is also crucial; for instance, in nickel-catalyzed alkylations, ligands like 1,10-phenanthroline can significantly improve the yield.[3]
-
Phase-Transfer Catalysis: The efficiency of phase-transfer catalysts can be sensitive to the solvent system and the nature of the base. For enantioselective reactions, the structure of the catalyst is paramount.[5][6][7]
-
-
Reaction Temperature and Time: Some alkylations are slow at room temperature and may require heating. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for decomposition of starting materials or products at elevated temperatures. For instance, some nickel-catalyzed alkylations are run at 150 °C.[3]
Issue 3: Formation of C3-Dialkylated Byproduct
Question: I am trying to achieve mono-alkylation at the C3 position, but I am observing a significant amount of the dialkylated product. How can I prevent this?
Answer: The formation of a 3,3-dialkylated oxindole is a common issue, especially when the mono-alkylated product is also readily deprotonated under the reaction conditions.[2] Here are some strategies to favor mono-alkylation:
-
Stoichiometry of Reagents: Carefully control the stoichiometry. Use of a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent is often sufficient. Adding the alkylating agent slowly to the reaction mixture can also help to maintain a low concentration of the electrophile, thus reducing the chance of a second alkylation.
-
Choice of Base: Using a bulky base may selectively deprotonate the less hindered starting material over the mono-alkylated product.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for mono-alkylation by favoring the kinetic product.
-
Catalytic Approaches: Certain catalytic systems are designed for selective mono-alkylation. For example, B(C6F5)3-catalyzed methods have been shown to avoid dialkylation in oxindoles.[8]
Frequently Asked Questions (FAQs)
Q1: What is the "borrowing hydrogen" or "hydrogen autotransfer" methodology in the context of oxindole alkylation?
A1: The "borrowing hydrogen" methodology is a green and atom-economical approach where an alcohol is used as the alkylating agent.[3] The metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde or ketone in situ. This carbonyl compound then undergoes a condensation reaction with the oxindole at the C3 position. The catalyst then returns the hydrogen to the resulting intermediate to give the C3-alkylated product, with water being the only byproduct.[3] This method avoids the use of stoichiometric organometallic reagents or alkyl halides.[3]
Workflow for Borrowing Hydrogen Catalysis
Caption: General workflow for the borrowing hydrogen alkylation of oxindoles.
Q2: How does phase-transfer catalysis (PTC) work for the asymmetric alkylation of oxindoles?
A2: Phase-transfer catalysis is a powerful technique for reactions involving a water-soluble base (like KOH or K2CO3) and an organic-soluble substrate. A chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from cinchona alkaloids, facilitates the transfer of the enolate from the aqueous phase to the organic phase where the reaction with the alkylating agent occurs.[5][6][7] The chiral environment provided by the catalyst directs the approach of the electrophile, leading to an enantiomerically enriched product.[5][6][7] Some advanced PTC systems can even operate under base-free conditions.[6]
Mechanism of Chiral Phase-Transfer Catalysis
Caption: Simplified representation of asymmetric oxindole alkylation via PTC.
Q3: What are the best practices for setting up an oxindole alkylation reaction?
A3:
-
Inert Atmosphere: Many of the bases used (e.g., NaH, BuLi) and some catalysts are air and moisture sensitive. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Solvents: Use freshly dried solvents, especially when working with strong bases.
-
Temperature Control: For reactions involving strong bases, it is often necessary to cool the reaction mixture (e.g., to 0 °C or -78 °C) before adding the base to control the exotherm and prevent side reactions.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction to determine when it is complete and to check for the formation of byproducts.
-
Purification: Alkylated oxindoles are typically purified by column chromatography on silica gel. Choose an appropriate solvent system to ensure good separation of the product from any unreacted starting materials and byproducts.
Experimental Protocols
Protocol 1: General Procedure for N-Benzylation of Oxindole using a C3-Protecting Group[1]
-
Protection of the C3 position: In a round-bottom flask, dissolve oxindole (1.0 equiv) and N-methylpyrrole-2-carboxaldehyde (1.5 equiv) in ethanol. Add piperidine (0.67 equiv) and reflux the mixture for 2 hours. Monitor the reaction by TLC. After completion, cool the mixture and collect the precipitated product by filtration.
-
N-Alkylation: To a solution of the C3-protected oxindole (1.0 equiv) in DMF, add potassium carbonate (2.0 equiv) and a catalytic amount of potassium iodide (0.05 equiv). Add benzyl bromide (1.2 equiv) and stir the reaction at 60 °C for 24 hours.
-
Deprotection: After cooling the reaction mixture, add water and extract the product with an organic solvent (e.g., ethyl acetate). Concentrate the organic phase and dissolve the residue in ethanol. Add hydrazine hydrate (10.0 equiv) and stir at room temperature for 1 hour.
-
Work-up and Purification: Quench the reaction, extract the product, and purify by column chromatography to obtain the N-benzylated oxindole.
Protocol 2: Nickel-Catalyzed C3-Alkylation with a Secondary Alcohol[3]
-
Reaction Setup: In a pressure tube under a nitrogen atmosphere, combine 2-oxindole (0.25 mmol), the secondary alcohol (0.50 mmol), NiCl2·DME (10 mol%), and 1,10-phenanthroline (12 mol%).
-
Addition of Base and Solvent: Add sodium hydroxide (0.375 mmol) and toluene (1.5 mL).
-
Reaction: Seal the pressure tube and place it in a preheated oil bath at 150 °C for 36 hours.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, wash with ethyl acetate, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel.
By understanding the key parameters that control the outcome of oxindole alkylation and by systematically addressing common issues, researchers can efficiently optimize their reaction conditions to achieve their desired synthetic targets.
References
-
Wu, S., et al. (2022). Catalyst-Free α-Alkylation-α-Hydroxylation of Oxindole with Alcohols. The Journal of Organic Chemistry, 87(9), 5464–5471. Available from: [Link]
-
Corey, E.J., & Zhang, F.-Y. (2018). Enantioselective Alkylation of 2-Oxindoles Catalyzed by a Bifunctional Phase-Transfer Catalyst: Synthesis of (−)-Debromoflustramine B. Angewandte Chemie International Edition, 57(1), 172-175. Available from: [Link]
-
Litvajova, M., et al. (2021). Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis. Beilstein Journal of Organic Chemistry, 17, 2287–2294. Available from: [Link]
-
Connon, S.J., et al. (2021). Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis. ResearchGate. Available from: [Link]
-
O'Donnell, M.J., et al. (2014). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters, 16(5), 1334-1337. Available from: [Link]
-
Williams, J.M.J., & Bower, J.F. (2024). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. Available from: [Link]
-
Bergman, J., & Pelcman, B. (2017). Reductive alkylation reactions of oxindole (1) to give 3-alkyloxindoles 6. ResearchGate. Available from: [Link]
-
Julian, P.L., & Pikl, J. (1955). Alkylation of Oxindoles. Journal of the American Chemical Society, 77(16), 4302–4304. Available from: [Link]
-
Bera, A., et al. (2023). Nickel-Catalyzed Alkylation of Oxindoles with Secondary Alcohols. The Journal of Organic Chemistry, 88(11), 7249–7259. Available from: [Link]
-
Gevorgyan, V., & Suna, E. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 10(15), 8440–8446. Available from: [Link]
-
Ooi, T., & Maruoka, K. (2011). Chiral 1,2,3-Triazoliums as New Cationic Organic Catalysts with Anion-Recognition Ability: Application to Asymmetric Alkylation of Oxindoles. Journal of the American Chemical Society, 133(4), 841–843. Available from: [Link]
-
Zhang, J., et al. (2021). Synergistic Ir/Cu Catalysis for Asymmetric Allylic Alkylation of Oxindoles: Enantio- and Diastereoselective Construction of Quaternary and Tertiary Stereocenters. Chemistry – A European Journal, 27(38), 9733-9737. Available from: [Link]
-
Trost, B.M., & Zhang, Y. (2011). Catalytic Double Stereoinduction in Asymmetric Allylic Alkylation of Oxindoles. Angewandte Chemie International Edition, 50(24), 5696-5699. Available from: [Link]
-
Wang, X.-W., et al. (2023). COAP/Pd-Catalyzed Linear Asymmetric Allylic Alkylation for Optically Active 3,3-Disubstituted Oxindole Derivatives with a Four-Carbon Amino Side Chain. Organic Letters, 25(1), 125–130. Available from: [Link]
-
Recyclable Ni-Containing Coordination Polymer as an Efficient Catalyst for the Synthesis of Oxindole and Quinoline Derivatives through the Borrowing Hydrogen Strategy. (2023). ResearchGate. Available from: [Link]
-
Oxindole synthesis. Organic Chemistry Portal. Available from: [Link]
-
A nickel phosphide nanoalloy catalyst for the C-3 alkylation of oxindoles with alcohols. (2020). ResearchGate. Available from: [Link]
-
Wang, Y., et al. (2018). C-3 alkylation of oxindole with alcohols by Pt/CeO2 catalyst in additive-free conditions. Catalysis Science & Technology, 8(1), 124-130. Available from: [Link]
-
Csomos, P., et al. (2022). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 27(3), 846. Available from: [Link]
-
Daisley, R.W., & Walker, J. (1971). Substituted oxindoles. Part IV. 3-Alkylation of 1-methylindol-2(3H)-one (1-methyloxindole). Journal of the Chemical Society C: Organic, 1375-1378. Available from: [Link]
-
Li, W., et al. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry, 10, 833391. Available from: [Link]
-
Gevorgyan, V., & Suna, E. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 10(15), 8440–8446. Available from: [Link]
-
Metal-Free Switchable Chemo- and Regioselective Alkylation of Oxindoles Using Secondary Alcohols. The Journal of Organic Chemistry. Available from: [Link]
-
A nickel phosphide nanoalloy catalyst for the C-3 alkylation of oxindoles with alcohols. (2020). ResearchGate. Available from: [Link]
-
Khan, I., et al. (2021). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimides and Their Cytotoxicity Studies. Molecules, 26(16), 4991. Available from: [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Substituted oxindoles. Part IV. 3-Alkylation of 1-methylindol-2(3H)-one (1-methyloxindole) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
preventing polymerization of 5-(2-Chloroethyl)Oxindole
Introduction: Navigating the Reactivity of 5-(2-Chloroethyl)Oxindole
Welcome to the technical support center for this compound. This valuable synthetic intermediate is a cornerstone in the development of various pharmaceutical compounds, notably as a precursor in complex molecular architectures.[1] However, its utility is matched by its chemical reactivity. The presence of both a strained oxindole ring and a reactive chloroethyl side chain makes this molecule susceptible to degradation, primarily through polymerization, if not handled and stored with precision.
This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple instructions to provide a deep, mechanistic understanding of the "why" behind our recommended procedures. By understanding the root causes of instability, you can proactively prevent compound degradation, ensure the integrity of your starting materials, and achieve reproducible success in your experiments.
Part 1: Understanding the Instability of this compound
This section addresses the fundamental chemical principles governing the stability of this compound.
Q1: What makes this compound prone to polymerization?
A1: The propensity of this compound to polymerize stems from the reactivity of its chloroethyl group. The most probable pathway is initiated by the elimination of hydrogen chloride (HCl) to form a reactive intermediate, 5-vinyloxindole. This vinyl monomer is then highly susceptible to radical polymerization. Trace impurities, heat, or light can generate radical species that initiate a chain reaction, leading to the formation of high molecular weight polymers. This process is undesirable as it consumes the active compound and can complicate reaction workups and purifications.
Below is a diagram illustrating the proposed polymerization mechanism.
Sources
Technical Support Center: Reduction of the Chloroethyl Side Chain
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting the reduction of chloroethyl side chains. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this critical synthetic transformation. As your dedicated application scientist, I've structured this resource to move beyond simple protocols and provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success in the lab.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the reductive dehalogenation of chloroethyl groups. Each question is framed from the perspective of a researcher facing a specific experimental challenge.
Q1: My reduction reaction is stalled or has a very low yield. What are the likely causes and how can I fix this?
A1: An incomplete or low-yielding reaction is the most common issue, and it typically points to one of three areas: the reducing agent, the reaction conditions, or the substrate itself.
-
Issue 1: Inactive or Inappropriate Reducing Agent:
-
Causality: The C-Cl bond is strong, and its reduction requires a potent reagent. Metal hydrides like Lithium Aluminum Hydride (LiAlH₄) are powerful due to the high hydridic character of the Al-H bond, making them excellent for reducing alkyl halides.[1][2] However, LiAlH₄ is extremely sensitive to moisture and can be deactivated by atmospheric water or residual water in solvents.[3] Milder reagents like Sodium Borohydride (NaBH₄) are generally not strong enough to reduce alkyl chlorides under standard conditions.[4]
-
Solution:
-
Verify Reagent Potency: Use a fresh bottle of LiAlH₄ or test the activity of your current stock on a simple ketone standard.
-
Ensure Anhydrous Conditions: Use flame-dried glassware under an inert atmosphere (Nitrogen or Argon). Solvents like THF or Diethyl Ether must be rigorously dried before use.
-
Switch to a More Robust Method: Consider catalytic hydrogenation (e.g., H₂ with Pd/C) or, for a safer and often highly effective alternative, catalytic transfer hydrogenation.[5][6] Transfer hydrogenation uses a hydrogen donor like isopropanol or formic acid, avoiding the need for high-pressure hydrogen gas.[7][8]
-
-
-
Issue 2: Suboptimal Reaction Conditions:
-
Causality: Reductive dehalogenation can be kinetically slow. Insufficient temperature or reaction time will naturally lead to incomplete conversion.
-
Solution:
-
Increase Temperature: For LiAlH₄ reductions, gentle reflux in THF is often required.
-
Extend Reaction Time: Monitor the reaction by TLC or GC-MS. Do not assume a standard time is sufficient for your specific substrate. Let it run until the starting material is consumed.
-
Check Solvent Compatibility: The reducing agent must be soluble or effectively suspended in the chosen solvent. LiAlH₄ works well in ethers, while transfer hydrogenation conditions may be optimized in alcohols like 2-propanol.[9]
-
-
-
Issue 3: Substrate-Specific Issues:
-
Causality: Steric hindrance around the chloroethyl group can significantly slow down the reaction, particularly for mechanisms involving nucleophilic attack like the SN2 displacement by a hydride.
-
Solution:
-
Use a Less Hindered Reagent: While not for C-Cl bonds, this is a general principle. For this specific case, switching to a radical-based reduction or a catalytic method where the substrate coordinates to a metal surface might overcome steric issues.
-
Increase Reagent Stoichiometry: For a sluggish reaction, increasing the equivalents of the hydride reagent can help drive the reaction to completion.
-
-
Q2: I'm observing unexpected byproducts. How can I identify and prevent them?
A2: The chloroethyl group is not just a leaving group; it's a reactive functional group. Side reactions are common if the conditions are not carefully controlled, especially when a heteroatom (like nitrogen or sulfur) is adjacent to the ethyl chain.
-
Side Reaction 1: Intramolecular Cyclization
-
Causality: If the chloroethyl group is attached to a nucleophilic atom like nitrogen or sulfur (forming a nitrogen or sulfur mustard analogue), intramolecular SN2 attack can occur. This forms a highly reactive three-membered ring intermediate (an aziridinium or thiiranium ion).[10] This intermediate can then be attacked by any nucleophile in the mixture (including another molecule of starting material), leading to dimerization or polymerization instead of reduction.
-
Prevention:
-
Low Temperature: Add the reducing agent at a low temperature (e.g., 0 °C or -78 °C) to disfavor the cyclization pathway, then slowly warm to the required reaction temperature.
-
"Inverse Addition": Slowly add a solution of your substrate to a solution of the reducing agent. This maintains a high concentration of the reducing agent, favoring immediate reduction over intermolecular side reactions.[3]
-
-
-
Side Reaction 2: Elimination (Formation of a Vinyl Group)
-
Causality: If the substrate has an abstractable proton on the carbon adjacent to the chloroethyl group and the conditions are basic, an E2 elimination can compete with reduction, yielding a vinyl compound. While strong hydride reagents are not typically considered strong bases, this can occur.
-
Prevention:
-
Use Non-Basic Conditions: Catalytic hydrogenation is an excellent alternative as it proceeds under neutral conditions.[6]
-
Control Stoichiometry: Avoid a large excess of a basic hydride reagent.
-
-
-
Side Reaction 3: Over-reduction of Other Functional Groups
-
Causality: Powerful, non-selective reducing agents like LiAlH₄ will readily reduce other functional groups such as esters, amides, nitriles, ketones, and aldehydes.[2][11]
-
Prevention:
-
Choose a Chemoselective Reagent: If your molecule contains other reducible groups, LiAlH₄ is a poor choice. Catalytic transfer hydrogenation can be much more selective. For example, certain Ru(II) catalysts can dehalogenate in the presence of other functional groups.[7][9]
-
Protecting Groups: If a powerful reagent is unavoidable, protect the other sensitive functional groups before carrying out the reduction and deprotect them afterward.
-
-
Caption: A troubleshooting decision tree for chloroethyl side chain reduction.
Q3: My catalytic hydrogenation reaction is not working. The catalyst seems inactive. What should I do?
A3: Catalyst deactivation is a frequent problem in catalytic hydrogenations. The issue is almost always that something is "poisoning" the catalyst's active sites.
-
Causality: Heterogeneous catalysts like Palladium on Carbon (Pd/C) work by providing a surface on which the C-Cl bond and H₂ can interact.[5] Catalyst poisons are substances that bind strongly to this surface, blocking the active sites. Common poisons include:
-
Sulfur Compounds: Even trace amounts of sulfur (from starting materials, reagents, or solvents) can irreversibly poison palladium and platinum catalysts.
-
Amine Products: The amine product of a reaction (e.g., reduction of a nitro group elsewhere in the molecule) can sometimes coordinate to the catalyst and inhibit its activity.[12]
-
Halide Ions: The chloride ion released during the reaction can sometimes inhibit the catalyst, though specific catalyst poisons are more common culprits.
-
-
Solution:
-
Purify Starting Materials: Ensure your starting material is free of sulfur-containing impurities. Recrystallization or column chromatography may be necessary.
-
Use High-Purity Solvents and Reagents.
-
Increase Catalyst Loading: In some cases, simply increasing the weight percent of the catalyst can overcome minor inhibition.
-
Add an Acid Scavenger: For reductions that release HCl, adding a non-nucleophilic base can prevent acid-mediated side reactions, though this does not directly address poisoning.
-
Switch Catalyst Type: If palladium is being poisoned, sometimes switching to platinum (PtO₂) or Rhodium can be effective, as they have different sensitivities.
-
Consider a Homogeneous Catalyst: For particularly challenging substrates, a soluble catalyst like a Ru(II) complex used in transfer hydrogenation might be less susceptible to certain types of surface poisoning.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reduction of a chloroethyl group?
A1: The mechanism depends heavily on the method used.
-
With Metal Hydrides (e.g., LiAlH₄): The reaction is best described as a nucleophilic substitution (SN2). The aluminum hydride anion, [AlH₄]⁻, acts as a source of hydride (H⁻). The hydride nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single concerted step.[1][2]
-
With Catalytic Hydrogenation (e.g., H₂/Pd/C): This is a surface-catalyzed reaction. The mechanism involves:
-
Oxidative Addition: The C-Cl bond of the substrate adsorbs onto the palladium surface and undergoes oxidative addition, breaking the C-Cl bond and forming C-Pd and Cl-Pd bonds.
-
Hydrogenolysis: Hydrogen (H₂), which is also adsorbed and activated on the palladium surface, cleaves the C-Pd bond, forming the new C-H bond and regenerating the active catalyst site.[5]
-
Caption: Potential reaction pathways for a chloroethyl-containing substrate.
Q2: What are the critical safety considerations when using Lithium Aluminum Hydride (LiAlH₄)?
A2: LiAlH₄ is a powerful and useful reagent, but it is highly hazardous and demands respect.
-
Extreme Reactivity with Water: LiAlH₄ reacts violently with water, including atmospheric moisture, to release hydrogen gas (H₂), which is extremely flammable and can ignite or explode.[1][14] All reactions must be conducted under strictly anhydrous conditions.
-
Pyrophoric: Dry LiAlH₄ powder can ignite spontaneously upon contact with air.[3] It should be handled in an inert atmosphere (glovebox or Schlenk line) whenever possible.
-
Exothermic Quenching: The workup procedure to destroy excess LiAlH₄ is highly exothermic. It must be done slowly and at low temperature (e.g., in an ice bath). A standard quenching procedure is the Fieser method: slow, sequential, dropwise addition of (1) ethyl acetate to consume the bulk of the hydride, followed by (2) water, and then (3) a 15% NaOH solution to precipitate the aluminum salts into a filterable solid.
Q3: Are there "greener" or safer alternatives for this reduction?
A3: Absolutely. While effective, LiAlH₄ and high-pressure hydrogenation present significant safety and environmental challenges.
-
Catalytic Transfer Hydrogenation (CTH): This is an excellent alternative. It avoids the use of pyrophoric hydrides and flammable hydrogen gas.[8] The reaction uses a stable, often liquid, hydrogen donor (like isopropanol, glycerol, or formic acid) and a sub-stoichiometric amount of a metal catalyst.[7][9] Ruthenium and Iridium complexes are particularly effective for this transformation and often show high chemoselectivity.[9][13] CTH is generally considered a greener and safer approach to reduction.
Protocols & Data
Table 1: Comparison of Common Reducing Agents for Chloroethyl Groups
| Reagent/Method | Relative Power | Common Solvents | Key Advantages | Major Drawbacks |
| LiAlH₄ | Very Strong | THF, Et₂O | High reactivity, reduces most alkyl halides | Not chemoselective, pyrophoric, water-reactive |
| NaBH₄ | Weak | Alcohols, H₂O | Safe, easy to handle | Generally does not reduce alkyl chlorides |
| H₂ with Pd/C | Strong | Alcohols, EtOAc | Highly effective, clean byproducts (H₂O, HCl) | Requires H₂ gas/pressure, catalyst poisoning |
| CTH with Ru(II) | Strong | 2-Propanol | Safer (no H₂ gas), often highly chemoselective | Catalyst can be expensive, may require higher temps |
Protocol 1: General Procedure for Reduction using LiAlH₄
-
Safety: This protocol must be performed by trained personnel in a chemical fume hood. Ensure a Class D fire extinguisher is available. Wear a flame-retardant lab coat, safety goggles, and appropriate gloves.
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of dry Nitrogen or Argon.
-
In the flask, suspend LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the chloroethyl-containing substrate (1.0 equivalent) in a minimal amount of anhydrous ether/THF and add it to the dropping funnel.
-
Add the substrate solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux. Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, cool the reaction back down to 0 °C.
-
CAUTIOUSLY quench the reaction by the slow, dropwise addition of ethyl acetate, followed by water, and finally 15% aqueous NaOH.
-
Stir the resulting mixture for 30 minutes until a white, granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by chromatography or distillation.
Protocol 2: General Procedure for Catalytic Transfer Hydrogenation (CTH)
-
Safety: Perform in a well-ventilated fume hood. While safer than H₂ gas, the solvents are flammable.
-
To a round-bottom flask, add the chloroethyl-containing substrate (1.0 equivalent), a hydrogen donor such as 2-propanol (which also serves as the solvent), and a base (e.g., CsOAc, 1.2 equivalents).[9]
-
Add the Ruthenium(II) catalyst (e.g., [RuCl₂(p-cymene)]₂, 2.5 mol%).[9]
-
Equip the flask with a reflux condenser and heat the mixture to 80-100 °C under a Nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove the base and any other inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product for further purification.
References
-
You, T., Wang, Z., Chen, J., & Xia, Y. (2017). Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex. The Journal of Organic Chemistry, 82(3), 1340–1346. [Link]
-
Semantic Scholar. (n.d.). Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex. Retrieved from [Link]
-
Hudlicky, M. (2012). Catalytic Hydrodehalogenation Reactions. ResearchGate. [Link]
-
University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
ORGCHEM.BY. (2015). A Quick Guide to Reductions in Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lithium aluminum hydride. Retrieved from [Link]
-
University of Michigan. (n.d.). Reduction and Oxidation :: Catalytic Hydrogenation. Organic Chemistry Data. Retrieved from [Link]
-
Lerman, C. L., et al. (1975). 2-chloroethanol formation as evidence for a 2-chloroethyl alkylating intermediate during chemical degradation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea. Cancer Research, 35(3), 568–576. [Link]
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Sweeting, L. M. (1998). Reducing Agents. Towson University. Retrieved from [Link]
-
Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]
-
Cortes, S. (2020). 21.7: Reduction of Carbonyl Compounds and Acid Chlorides Through Catalytic Hydrogenation. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Mustard gas. Retrieved from [Link]
-
Quora. (2016). How exactly does Lithium Aluminium Hydride reduce different organic compounds?. [Link]
-
Scott, S. (2012). Sodium borohydride - Standard Operating Procedure. University of California, Santa Barbara. [Link]
-
Kemter, K., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2498–2503. [Link]
-
Leah4Sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
University of Georgia. (n.d.). Standard Operating Procedures: Sodium Borohydride. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Reduction of Amides to Amines. Master Organic Chemistry. [Link]
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Technical Support Center: Alternative Catalysts for the Synthesis of 5-Substituted Oxindoles
Welcome to the technical support center for the synthesis of 5-substituted oxindoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are exploring catalytic methods beyond the conventional. Here, we address common experimental challenges and frequently asked questions, providing insights grounded in mechanistic principles and field-proven experience. Our goal is to empower you to troubleshoot effectively and select the optimal catalytic system for your specific synthetic goals.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of 5-substituted oxindoles using alternative catalytic systems.
Question 1: My reaction yield is consistently low or zero when using a palladium-catalyzed intramolecular α-arylation. What are the likely causes and solutions?
Potential Causes & Recommended Solutions
Low yields in Pd-catalyzed α-arylation are often traced back to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.
-
Inefficient Catalyst System for Your Substrate:
-
The Problem: The combination of palladium precursor and ligand is crucial. For electron-rich or sterically hindered aryl halides, standard catalysts may fail. For challenging substrates like aryl chlorides, specific, highly active catalysts are required.
-
The Causality: The key steps in the catalytic cycle are oxidative addition of the aryl halide to the Pd(0) center and subsequent reductive elimination to form the C-C bond. The ligand's electronic and steric properties directly influence the rates of these steps. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can accelerate the reaction and stabilize the catalytic species.[1]
-
Solution Protocol:
-
Switch Ligands: For aryl chlorides, consider using a catalyst derived from an air-stable secondary phosphine oxide, which has shown high efficacy.[1] For general improvements, catalysts comprised of Pd(OAc)₂ with ligands like PCy₃ or sterically hindered NHCs can provide faster reaction rates.[1]
-
Optimize Base: The choice of base is critical. While strong bases like NaOt-Bu are common, weaker bases like triethylamine may be sufficient and more compatible with sensitive functional groups when using the right ligand.[1]
-
-
-
Catalyst Deactivation:
-
The Problem: The active Pd(0) catalyst can be oxidized or can aggregate into inactive palladium black, especially at high temperatures.
-
The Causality: Oxygen is a common culprit in oxidizing the Pd(0) species. Inadequate degassing of the solvent and reaction vessel allows atmospheric oxygen to poison the catalyst.
-
Solution Protocol:
-
Ensure all solvents are rigorously degassed using a "freeze-pump-thaw" cycle (3x) or by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Assemble the reaction under a positive pressure of an inert gas.
-
Consider using a more robust catalyst system, such as those employing NHC ligands, which are known for their stability.[1]
-
-
-
Poor Substrate Purity:
-
The Problem: Impurities in your anilide precursor, such as residual acid or water, can interfere with the base or the catalyst.
-
The Causality: The base is stoichiometric, and any acidic impurity will consume it, preventing the necessary deprotonation of the amide. Water can interfere with the catalyst's activity.
-
Solution Protocol:
-
Purify the starting anilide by recrystallization or column chromatography.
-
Dry the starting material under high vacuum before use.
-
Use freshly dried, anhydrous solvents.
-
-
Troubleshooting Workflow: Diagnosing Low Yield in Pd-Catalyzed α-Arylation
The following diagram outlines a logical workflow for diagnosing the root cause of a failed or low-yielding reaction.
Caption: A decision tree for troubleshooting low-yield oxindole synthesis.
Question 2: I'm attempting a transition-metal-free synthesis using KOt-Bu, but the reaction is not working. What should I check?
Potential Causes & Recommended Solutions
While attractive for their simplicity, metal-free arylations are highly sensitive to specific conditions.
-
Incorrect Substrate Type:
-
The Problem: These reactions often work best with specific leaving groups on the aromatic ring.
-
The Causality: The mechanism is typically a nucleophilic aromatic substitution (SₙAr). This pathway is most efficient when the ring is activated by electron-withdrawing groups and the leaving group is highly electronegative.
-
Solution Protocol:
-
-
Solvent and Base Choice:
-
The Problem: The reaction is highly dependent on the solvent and the quality of the base.
-
The Causality: A polar aprotic solvent like DMF is required to dissolve the base and stabilize the charged intermediate (Meisenheimer complex) in the SₙAr pathway. The base must be strong enough and sufficiently soluble.
-
Solution Protocol:
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the selection and application of alternative catalysts in 5-substituted oxindole synthesis.
Q1: What are the main classes of alternative catalysts for synthesizing 5-substituted oxindoles?
The field has expanded beyond traditional methods to include several powerful catalytic systems:
-
Transition-Metal Catalysts (Beyond Palladium):
-
Copper: Copper(II) acetate has been successfully used for the C-H, Ar-H coupling of anilides, using atmospheric oxygen as the terminal oxidant.[3] This offers a more economical alternative to palladium.
-
Rhodium: Rhodium catalysts can be used for domino conjugate addition-arylation sequences to build the oxindole core.[1]
-
Tungsten: A unique approach uses tungsten complexes to mediate a dearomatization strategy, allowing for the synthesis of functionalized cis-tetrahydro-2-oxindoles.[4]
-
-
Organocatalysts:
-
These metal-free catalysts are valued for their low toxicity and ability to induce high enantioselectivity. Examples include:
-
(R)-BINOL: Used to catalyze three-component Petasis reactions to afford enantiomerically pure 5-α-substituted-oxindole derivatives.[5][6]
-
Bifunctional Thioureas and Squaramides: These catalysts use hydrogen bonding to activate substrates and control stereochemistry in asymmetric reactions, such as in the synthesis of spirocyclic oxindoles.[7][8]
-
Proline and its Derivatives: Used in organocatalyzed one-pot three-component reactions to generate 3,3-disubstituted oxindoles.[9]
-
-
-
Biocatalysts:
Catalyst System Comparison
| Catalyst Type | Key Advantages | Common Limitations | Representative Catalyst |
| Palladium-based | High efficiency, broad substrate scope, well-understood mechanisms.[1] | Cost, potential for heavy metal contamination in final product, air sensitivity. | Pd(OAc)₂ with bulky phosphine or NHC ligands.[1] |
| Copper-based | Lower cost than palladium, can use air as an oxidant.[3] | Can require higher catalyst loadings or temperatures than palladium systems. | Cu(OAc)₂·H₂O.[3] |
| Organocatalysts | Metal-free, low toxicity, excellent for enantioselective synthesis.[8][13] | May have a narrower substrate scope, sometimes requires higher catalyst loading. | (R)-BINOL, Quinine-derived thioureas.[5][7] |
| Biocatalysts | Environmentally benign, extremely high selectivity, mild reaction conditions (e.g., aqueous media, room temp).[11][12] | Limited substrate scope, enzyme availability and stability can be a challenge. | Lipases, Monooxygenases.[10] |
Q2: How do I choose the best catalyst for an enantioselective synthesis?
For enantioselective synthesis, organocatalysis and chiral transition-metal complexes are the leading choices.
-
For Spirooxindoles: The construction of the spirocyclic core, especially with adjacent quaternary centers, is a significant challenge.[7] Bifunctional thiourea or squaramide organocatalysts are highly effective for these transformations, often proceeding through Michael-Mannich cascade reactions with excellent stereocontrol.[7][8]
-
For 3-Substituted-3-Hydroxyoxindoles: Chiral Lewis acid catalysts, such as Scandium(III) complexes with pyridine-based ligands, are highly effective for the enantioselective addition of nucleophiles to isatins.[14][15] Organocatalytic aldol reactions using diamine catalysts have also shown excellent results.[16]
-
For Asymmetric α-Arylation: Palladium catalysts paired with chiral N-heterocyclic carbene (NHC) ligands have been developed to create 3,3-disubstituted oxindoles with high enantioselectivity.[1]
Catalytic Cycle for Pd-Catalyzed Intramolecular α-Arylation
This diagram illustrates the key steps in the formation of an oxindole via a common palladium-catalyzed pathway.
Caption: A simplified catalytic cycle for oxindole synthesis.
Representative Experimental Protocol
Transition-Metal-Free Synthesis of 5-Fluoro-1-phenylindolin-2-one via Intramolecular α-Arylation
This protocol is adapted from methodologies described for base-promoted intramolecular α-arylation.[2]
Materials:
-
2-Chloro-N-(2,4-difluorophenyl)-N-phenylacetamide (1.0 equiv)
-
Potassium tert-butoxide (KOt-Bu) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-N-(2,4-difluorophenyl)-N-phenylacetamide.
-
Seal the flask with a septum and purge with dry Argon for 10 minutes.
-
Add anhydrous DMF via syringe.
-
In a separate flask under Argon, weigh the potassium tert-butoxide (1.5 equiv) and add it to the reaction mixture in one portion.
-
Place the flask in a preheated oil bath at 80 °C.
-
Stir the reaction mixture at 80 °C for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-fluoro-1-phenylindolin-2-one.
References
-
Biosynthesis of oxindole alkaloids: Recent advances and challenges. (n.d.). ResearchGate. Retrieved from [Link]
-
Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 15086-15121. DOI: 10.1039/D3RA02217J. Available from: [Link]
-
Wang, H.-H., et al. (n.d.). Biocatalytic Approaches for the Synthesis of Oxindoles. ChemCatChem. DOI: 10.1002/cctc.202500591. Available from: [Link]
-
Wang, H.-H., et al. (n.d.). Biocatalytic Approaches for the Synthesis of Oxindoles. Semantic Scholar. Retrieved from [Link]
-
Accessing New 5-α-(3,3-Disubstituted Oxindole)-Benzylamine Derivatives from Isatin: Stereoselective Organocatalytic Three Component Petasis Reaction. (2020). University of Galway Research. Retrieved from [Link]
-
Transition-Metal-Based Dearomatization Strategy for the Synthesis of Functionalized cis-Tetrahydro-2-Oxindoles. (2025). NIH PMC. Retrieved from [Link]
-
Accessing New 5‐α‐(3,3‐Disubstituted Oxindole)‐Benzylamine Derivatives from Isatin: Stereoselective Organocatalytic Three Component Petasis Reaction. (n.d.). Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Accessing-New-5%E2%80%90%CE%B1%E2%80%90(3%2C3%E2%80%90Disubstituted-Derivatives-Stereoselective-Marlene-Pinto/e817926868d40788640191c944111388654a93f2]([Link]
-
Synthesis of Oxindoles by Palladium-catalyzed C–H Bond Amidation. (2009). Semantic Scholar. Retrieved from [Link]
-
Oxindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Kamijo, S., et al. (2005). Stereoselective Oxindole Synthesis by Palladium-Catalyzed Cyclization Reaction of 2-(Alkynyl)aryl Isocyanates with Amides. Organic Letters, 7(11), 2161-2164. DOI: 10.1021/ol050596z. Available from: [Link]
-
Optimization of the reaction conditions for the synthesis of 5c. (n.d.). ResearchGate. Retrieved from [Link]
-
Oxindole as starting material in organic synthesis. (2025). ResearchGate. Retrieved from [Link]
-
Accessing New 5‐α‐(3,3‐Disubstituted Oxindole)‐Benzylamine Derivatives from Isatin: Stereoselective Organocatalytic Three Component Petasis Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of oxindoles catalyzed by PPL. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of enantioenriched spirocyclic oxindoles catalyzed by bifunctional thiourea. (2025). Chemical Communications. DOI: 10.1039/D5CC00165J. Available from: [Link]
-
Catalytic Stereoselective Synthesis of Diverse Oxindoles and Spirooxindoles from Isatins. (n.d.). ResearchGate. Retrieved from [Link]
-
Transition-metal-free synthesis of C3,5-difunctionalized oxindole derivatives. (n.d.). Organic Chemistry Frontiers. Retrieved from [Link]
-
Badillo, J. J., et al. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current Opinion in Drug Discovery & Development, 13(6), 758-76. Available from: [Link]
-
Optimization for the reaction conditions a. (n.d.). ResearchGate. Retrieved from [Link]
-
Non-Covalent Organocatalyzed Domino Reactions Involving Oxindoles: Recent Advances. (n.d.). MDPI. Retrieved from [Link]
-
Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons. Retrieved from [Link]
-
Organocatalysed one-pot three component synthesis of 3,3′-disubstituted oxindoles featuring an all-carbon quaternary center and spiro[2H-pyran-3,4′-... (2023). RSC Advances. DOI: 10.1039/D3RA00510K. Available from: [Link]
-
Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. (2025). ResearchGate. Retrieved from [Link]
-
Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. (2018). Juniper Publishers. Retrieved from [Link]
-
Enantioselective synthesis of five‐ and six‐membered ring‐embedded spirooxindoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Transition-Metal-Free Synthesis of Oxindoles by Potassium tert-Butoxide-Promoted Intramolecular α-Arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 5‐Substituted 7‐Azaoxindoles via Palladium‐Catalyzed Reactions. (2001). Semantic Scholar. Retrieved from [Link]
-
Transition metal-catalyzed synthesis of spirooxindoles. (2021). SciSpace. Retrieved from [Link]
-
Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. (2016). NIH. Retrieved from [Link]
-
Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. PubMed Central. Retrieved from [Link]
-
General cyclization strategies for the synthesis of oxindoles under visible light induced photocatalysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Reactions of Novel Oxindoles. (n.d.). White Rose eTheses Online. Retrieved from [Link]
-
The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives. (2023). RSC Publishing. Retrieved from [Link]
-
Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (n.d.). MDPI. Retrieved from [Link]
-
Photoinduced Cascade Synthesis of Oxindoles and Isoquinolinediones. (n.d.). ACS Publications. Retrieved from [Link]
-
Catalytic Stereoselective Synthesis of Diverse Oxindoles and Spirooxindoles from Isatins. (n.d.). PubMed Central. Retrieved from [Link]
-
Klein, J. E. M. N., et al. (2010). First C-H activation route to oxindoles using copper catalysis. Organic Letters, 12(15), 3446-3449. DOI: 10.1021/ol1012668. Available from: [Link]
-
The synthesis of new oxindoles as analogs of natural product 3,3′-bis(indolyl)oxindole and in vitro evaluation of the enzyme activity of G6PD and 6PGD. (2018). ResearchGate. Retrieved from [Link]of_the_enzyme_activity_of_G6PD_and_6PGD)
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- 4. Transition-Metal-Based Dearomatization Strategy for the Synthesis of Functionalized cis-Tetrahydro-2-Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.universityofgalway.ie [research.universityofgalway.ie]
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- 9. Organocatalysed one-pot three component synthesis of 3,3′-disubstituted oxindoles featuring an all-carbon quaternary center and spiro[2 H -pyran-3,4′- ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00510K [pubs.rsc.org]
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dealing with moisture-sensitive reagents in oxindole synthesis
Technical Support Center: Oxindole Synthesis
A Senior Application Scientist's Guide to Handling Moisture-Sensitive Reagents
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of oxindole scaffolds. The oxindole core is a privileged structure in medicinal chemistry, but its synthesis often involves reagents and catalysts that are highly sensitive to atmospheric moisture.[1][2] Inconsistent yields, failed reactions, and unexpected byproducts can frequently be traced back to the unwanted presence of water.
This document provides in-depth, field-proven insights into preventing, diagnosing, and solving moisture-related issues in your experiments. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions at the bench.
Section 1: The Root of the Problem - Why Moisture Derails Oxindole Synthesis
Understanding why water is detrimental is the first step toward effective control. Moisture doesn't just dilute your reaction; it actively participates in and disrupts key chemical transformations common in modern oxindole synthesis.
Q1: How exactly does water interfere with common catalytic cycles used for oxindole synthesis?
A: Water is a potent inhibitor for many of the sophisticated catalytic systems used to construct the oxindole ring, primarily through catalyst deactivation or reaction with key intermediates.
-
Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination): This is a cornerstone of modern C-N bond formation for creating the oxindole core from an appropriate amide precursor.[3][4] The catalytic cycle relies on a delicate balance of palladium in its Pd(0) and Pd(II) oxidation states.
-
Ligand Hydrolysis/Oxidation: Many phosphine ligands, crucial for stabilizing the palladium center and facilitating the reaction, are susceptible to oxidation, a process that can be accelerated by moisture and trace oxygen. Bulky, electron-rich phosphine ligands, while effective, can be particularly sensitive.[5]
-
Base Degradation: Strong bases like sodium t-butoxide (NaOtBu), often used in these reactions, are readily hydrolyzed by water. This reduces the effective concentration of the base needed for the crucial deprotonation of the amine or amide, stalling the catalytic cycle.[6]
-
Hydrolysis of Intermediates: Water can react with key organopalladium intermediates, leading to undesired side products. For example, it can facilitate the proto-depalladation of the Pd(II)-aryl intermediate, resulting in a hydrodehalogenated starting material instead of the desired oxindole.
-
-
Friedel-Crafts Type Cyclizations: Intramolecular Friedel-Crafts reactions are a classic method for ring closure. These are typically catalyzed by strong Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄).[1]
-
Catalyst Quenching: Lewis acids are highly electrophilic and react avidly with water, a Lewis base. This reaction is often vigorous and forms metal hydroxides or oxides, completely deactivating the catalyst. Even substoichiometric amounts of water can significantly reduce the catalytic activity, leading to incomplete or failed reactions.[7]
-
Q2: My starting materials are organometallics (e.g., Grignard, organolithium reagents). How does moisture affect them?
A: Organometallic reagents are powerful nucleophiles and strong bases, making them exceptionally sensitive to protic sources like water.[8] Their carbon-metal bond has significant carbanionic character, which leads to rapid protonation by water.[9][10]
-
Reagent Quenching: The primary reaction is a simple but destructive acid-base reaction. For example, a Grignard reagent (R-MgX) will be instantly protonated by water to form an alkane (R-H) and magnesium hydroxyhalide (HO-MgX). This consumes your active reagent before it can participate in the desired C-C bond formation.
-
Impact on Yield: This quenching directly reduces the amount of active nucleophile available for the reaction. If you are performing a 1,4-addition to an α,β-unsaturated anilide, for instance, the presence of water will consume your organometallic reagent and lead to a dramatic drop in the yield of your 3-substituted oxindole.
Section 2: Proactive Measures: The Dry Lab Toolbox
The most effective way to deal with moisture is to prevent its introduction in the first place. This requires a systematic approach to drying solvents, preparing glassware, and handling reagents under an inert atmosphere.
Q3: How do I properly dry my solvents, and how can I be sure they are "dry enough"?
A: Solvents are often the largest source of water contamination. Using a commercially sealed "anhydrous" solvent is a good start, but its integrity can be compromised after the first use. Proper drying and storage are critical.[11]
There are two primary methods for obtaining truly anhydrous solvents in a lab setting:
-
Distillation from a Drying Agent: This is the traditional gold standard for achieving very low water content. However, it involves the risks of refluxing large volumes of flammable solvents over reactive materials and is being phased out in many institutions.[12]
-
Solvent Purification Systems (SPS): These systems are a safer, more convenient alternative. They work by passing the solvent under inert gas pressure through columns packed with activated alumina to remove water and a copper catalyst to remove oxygen.[8][12]
If an SPS is unavailable, drying over a desiccant is a viable method.
Table 1: Common Solvent Drying Agents & Compatibility
| Drying Agent | Solvents | Mechanism & Notes | Incompatible With |
| Sodium/Benzophenone | Ethers (THF, Dioxane), Aromatic & Aliphatic Hydrocarbons | Sodium reacts with water. Benzophenone acts as an indicator; a deep blue/purple color from the ketyl radical indicates anhydrous, oxygen-free conditions. | Halogenated solvents, esters, ketones, alcohols, acidic protons. |
| Calcium Hydride (CaH₂) | Hydrocarbons, Ethers, Amines, Chlorinated Solvents | Reacts with water to form Ca(OH)₂ and H₂ gas. A versatile and effective agent. Distillation is required. | Acids, esters (can cause reduction at high temp.), some ketones. |
| Molecular Sieves (3Å or 4Å) | Most solvents (THF, CH₂Cl₂, MeCN, DMF) | Adsorbs water into its porous structure. Sieves must be activated by heating under vacuum. A good method for storing previously dried solvents.[13] | Not as rigorous as distillation for achieving ppm-level dryness initially. |
| Anhydrous MgSO₄ / Na₂SO₄ | General Pre-drying | Forms hydrates. Primarily used for removing bulk water during workup, not for preparing reaction-grade anhydrous solvents.[13] | Not suitable for achieving the low ppm levels needed for sensitive reactions. |
How dry is "dry enough"? The required level of dryness depends on the sensitivity of your reagents. While Karl Fischer titration is the standard for quantitative water analysis, its equipment is not always available.[14][15] A newer 19F-NMR-based method offers a highly sensitive alternative for labs with NMR access.[16][17] For many applications, the benzophenone indicator in a solvent still provides a reliable qualitative check.[12]
Q4: What is the standard protocol for setting up a reaction under an inert atmosphere?
A: An inert atmosphere (typically nitrogen or argon) is essential to exclude both moisture and oxygen.[18] This is achieved using specialized glassware and techniques, such as a Schlenk line or a glovebox.[8]
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, addition funnel) and stir bars are scrupulously clean. Dry them in an oven (125-150 °C) for at least 4 hours, or overnight, to remove adsorbed water.[8][19]
-
Assembly & Flame-Drying: Assemble the glassware while still hot and immediately connect it to a Schlenk line. Flame-dry the entire apparatus under vacuum using a heat gun or a gentle blue Bunsen flame. Pay close attention to joints and areas where moisture can collect. Allow the apparatus to cool to room temperature under vacuum.
-
Purging the System: Backfill the cooled apparatus with dry, inert gas (nitrogen or argon). Evacuate the system again. Repeat this vacuum/backfill cycle at least three times to ensure the complete removal of atmospheric gases.[8]
-
Maintaining Positive Pressure: Leave the system under a positive pressure of inert gas, vented through an oil or mercury bubbler. A slight, steady outflow of bubbles indicates that the system is sealed and protected from the atmosphere.[19]
-
Reagent Addition: Add dry solvents and liquid reagents via a gas-tight syringe through a rubber septum.[20][21] Add solids under a strong counter-flow of inert gas or in a glovebox.
Caption: A step-by-step workflow for preparing a reaction under an inert atmosphere.
Q5: How should I handle hygroscopic solid reagents like bases or Lewis acids?
A: Hygroscopic solids readily absorb moisture from the air. Handling them requires speed and the right environment.
-
Best Practice (Glovebox): The ideal method is to weigh and handle hygroscopic solids inside a glovebox with a controlled, dry atmosphere.[22]
-
Good Practice (Glove Bag/Inert Flow): If a glovebox is not available, use a glove bag. Alternatively, for quick additions, open the reagent bottle and the reaction flask under a strong positive flow of inert gas. This creates a protective "curtain" that minimizes air exposure. Weigh out slightly more than needed on a watch glass and add it quickly via a powder funnel.
-
Storage: Always store hygroscopic reagents in a desiccator over a strong drying agent (e.g., P₄O₁₀ or Drierite). Ensure the container is sealed tightly with paraffin film after each use.
-
Pre-weighed Vials: For commonly used reagents, consider pre-weighing portions inside a glovebox into sealed vials for future use. This avoids repeatedly exposing the main stock bottle to the atmosphere.[22]
Section 3: Reactive Troubleshooting: When Things Go Wrong
Even with careful preparation, moisture-related problems can occur. Recognizing the symptoms is key to diagnosing the issue.
Q6: My palladium-catalyzed amination to form an oxindole failed. How do I determine if moisture was the cause?
A: A failed reaction can have multiple causes.[18] This decision tree can help you diagnose if moisture is the likely culprit.
Caption: A decision tree to diagnose potential moisture issues in a failed cross-coupling reaction.
Q7: I'm seeing a significant amount of a byproduct where my aryl halide has been replaced by a hydrogen. What does this indicate?
A: This byproduct, resulting from hydrodehalogenation , is a classic sign of a compromised reaction, often linked to moisture. In the context of a Buchwald-Hartwig or similar cross-coupling, water can act as a proton source to intercept and quench a key aryl-palladium intermediate before it can couple with your amine. This aborts the desired catalytic cycle and releases a simple arene as a byproduct. While other sources (e.g., alcohols, β-hydride elimination) can cause this, water is a very common culprit.[4]
Section 4: Advanced FAQs
Q8: Are there any oxindole synthesis strategies that are less sensitive to moisture?
A: Yes, while many powerful methods require stringent anhydrous conditions, the field is evolving.
-
Reactions in Water: There is a growing body of research on performing palladium-catalyzed cross-couplings in aqueous media.[23] These systems use water-soluble ligands (like TPPTS) or surfactants to create micelles where the reaction can occur.[9] While this seems counterintuitive, these specialized systems are designed to work with water, but they are not simply "wet" versions of standard reactions. Adding water to a standard Buchwald-Hartwig amination will still cause it to fail.[24]
-
Robust Catalysts: Some modern synthetic methods for oxindoles, such as certain C-H activation pathways, may employ catalysts that have greater tolerance to trace impurities, although good laboratory practice is always recommended.[25][26] For example, some Friedel-Crafts acylations can be performed using deep eutectic solvents which act as both the catalyst and solvent and are less sensitive to moisture than traditional Lewis acids.[7]
Q9: My reaction worked, but my oxindole product is hygroscopic. What are the best practices for workup and purification?
A: Protecting a sensitive product is just as important as protecting the reaction.
-
Anhydrous Workup: If possible, perform a non-aqueous workup. This involves filtering the reaction mixture through a pad of Celite or silica gel under an inert atmosphere (cannula filtration) to remove palladium residues and salts, followed by removal of the solvent under vacuum.[12]
-
Drying Extracts: If an aqueous extraction is unavoidable, dry the organic layer thoroughly with a desiccant like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure you use enough desiccant (it should be free-flowing, not clumped) and allow sufficient time for drying before filtering.
-
Purification: During column chromatography, use solvents from a freshly opened bottle or an SPS. For highly sensitive compounds, consider packing and running the column in a glovebox.
-
Final Product Handling: After purification and removal of solvent, dry the final product under high vacuum for several hours. Store the purified, hygroscopic oxindole in a sealed vial inside a desiccator or, ideally, a glovebox.
References
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Sharma, S., Monga, Y., Gupta, A., & Singh, S. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(21), 14249-14267. [Link]
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Sharma, S., Monga, Y., Gupta, A., & Singh, S. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. ResearchGate. [Link]
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Surareungchai, W., et al. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Advances, 12(11), 6649-6656. [Link]
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Yoshikawa, H., et al. (2022). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. Sensors, 22(23), 9414. [Link]
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Sciencemadness Wiki. (2023). Drying solvents. Sciencemadness. [Link]
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The Schlenk Line Survival Guide. (n.d.). Drying Solvents. The Schlenk Line Survival Guide. [Link]
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Pescarmona, P. P., & Cárdenas-Lizana, F. (2021). Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. Chemical Society Reviews, 50(5), 3046-3069. [Link]
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Ohta, T., et al. (2004). pH-Dependent C−C Coupling Reactions Catalyzed by Water-Soluble Palladacyclic Aqua Catalysts in Water. Organometallics, 23(19), 4326–4335. [Link]
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Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. [Link]
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Sciencemadness Discussion Board. (2014). recrystallization -- general techniques of purifying hygroscopic chemicals. Sciencemadness. [Link]
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Perry, M. C. (n.d.). Effects of Water on Iron-Catalyzed Cross-Coupling Reactions. ACS. [Link]
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Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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ResearchGate. (2016). How to isolate a very hygroscopic salt (as precipitate) from a reaction solution? ResearchGate. [Link]
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Wikipedia. (n.d.). Stille reaction. Wikipedia. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS. [Link]
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Roesky, H. W., & Kumar, R. (2007). Is Water a Friend or Foe in Organometallic Chemistry? The Case of Group 13 Organometallic Compounds. Accounts of Chemical Research, 40(9), 786-795. [Link]
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Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (2016). Wiley-VCH. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Chemistry – A European Journal, 25(63), 14278-14292. [Link]
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Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6(42), 37031-37038. [Link]
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HepatoChem. (n.d.). How do you handle hygroscopic salts? HepatoChem. [Link]
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Wang, C., et al. (2019). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Molecules, 24(16), 2955. [Link]
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Mohammadi Ziarani, G., et al. (2015). Three-component synthesis of new unsymmetrical oxindoles via Friedel–Crafts type reaction. Journal of the Iranian Chemical Society, 12, 149–155. [Link]
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Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085. [Link]
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Xu, P., et al. (2015). Palladium-catalyzed Intramolecular C-H Difluoroalkylation: Synthesis of Substituted 3,3-difluoro-2-oxindoles. Angewandte Chemie International Edition, 54(15), 4669-4672. [Link]
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Technical Support Center: Improving the Stability of Oxindole Intermediates in Solution
Welcome to the technical support center dedicated to addressing the challenges associated with the stability of oxindole intermediates. Oxindoles are a pivotal class of heterocyclic compounds, widely recognized for their presence in natural products and their extensive applications in medicinal chemistry.[1][2] However, their inherent reactivity can often lead to instability in solution, posing significant hurdles during synthesis, purification, and storage.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the underlying chemical principles governing oxindole stability. Here, you will find field-proven insights and actionable troubleshooting strategies to mitigate degradation and enhance the robustness of your experimental workflows.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your work with oxindole intermediates. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.
Question 1: My reaction mixture containing an oxindole intermediate is turning dark brown/black. What is happening and how can I prevent it?
Answer:
A dark coloration is a frequent indicator of oxidative degradation. The electron-rich nature of the oxindole core, particularly at the C3 position, makes it susceptible to oxidation.[3] This can lead to the formation of colored byproducts, such as isatin and other over-oxidized species, or polymerization.[4][5]
Potential Causes:
-
Presence of Atmospheric Oxygen: Many reactions are sensitive to air, and prolonged exposure can initiate oxidation, especially in the presence of light or trace metal impurities.
-
Reactive Oxygen Species (ROS): Peroxides in solvents or reagents can be a source of ROS, which are highly reactive towards electron-rich aromatic systems.
-
Incompatible Reaction Conditions: High temperatures or the presence of strong oxidizing agents will accelerate degradation.
Solutions & Preventative Measures:
-
Inert Atmosphere:
-
Protocol: Before starting your reaction, thoroughly degas your solvent by bubbling an inert gas (e.g., argon or nitrogen) through it for at least 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Causality: By displacing dissolved oxygen, you remove a key reactant in the oxidative degradation pathway.
-
-
Use of Freshly Purified Solvents:
-
Protocol: Use freshly distilled or commercially available anhydrous solvents to minimize the presence of peroxides. Test for peroxides using commercially available test strips, especially for ethers like THF or dioxane.
-
Causality: This eliminates a primary source of reactive oxygen species that can initiate unwanted side reactions.
-
-
Addition of Antioxidants:
-
Protocol: Consider adding a radical scavenger or antioxidant to your reaction mixture. Common choices include butylated hydroxytoluene (BHT) or hindered amine light stabilizers (HALS).[6] A typical starting concentration is 0.1-1 mol%.
-
Causality: Antioxidants function by reacting with and neutralizing free radicals more readily than your oxindole intermediate, thus interrupting the degradation chain reaction.[7]
-
Workflow for Preventing Oxidative Degradation:
Caption: Decision workflow for minimizing oxidative degradation of oxindoles.
Question 2: I am observing the formation of an unexpected dimer or oligomer of my oxindole intermediate during purification. Why is this happening?
Answer:
Dimerization or oligomerization of oxindoles can occur, particularly under acidic or basic conditions, or upon concentration. The specific mechanism can vary depending on the substituents on the oxindole ring.
Potential Causes:
-
Acid-Catalyzed Dimerization: Protic or Lewis acids can protonate the carbonyl oxygen, increasing the electrophilicity of the C3 position and facilitating nucleophilic attack by another oxindole molecule.
-
Base-Mediated Condensation: Strong bases can deprotonate the N-H or an acidic C-H bond at the C3 position, generating a nucleophilic enolate that can react with another molecule of the oxindole.
-
Concentration Effects: During solvent removal (e.g., on a rotary evaporator), the increased concentration of the intermediate can drive equilibrium towards the formation of dimers or oligomers.
Solutions & Preventative Measures:
-
pH Control During Workup and Purification:
-
Protocol: Neutralize the reaction mixture carefully before extraction. Use a buffered aqueous solution (e.g., phosphate buffer, pH 7) for washing. For chromatography, consider adding a small amount of a non-nucleophilic base like triethylamine (0.1-1% v/v) to the eluent to prevent on-column degradation if your compound is acid-sensitive.
-
Causality: Maintaining a neutral pH minimizes both acid- and base-catalyzed degradation pathways.[8]
-
-
Avoid High Temperatures:
-
Protocol: Concentrate your solutions at reduced pressure and low temperature. Avoid prolonged heating.
-
Causality: Dimerization reactions, like many side reactions, are often accelerated by heat.
-
-
N-Protection Strategy:
-
Protocol: If the N-H proton is implicated in the instability, consider protecting the nitrogen with a suitable protecting group. Common choices include Boc, Cbz, or a simple alkyl or benzyl group. The choice of protecting group will depend on the subsequent reaction steps.[9][10][11]
-
Causality: N-protection prevents N-H deprotonation and can also sterically hinder intermolecular reactions.[10]
-
Question 3: My 3-substituted oxindole is unstable and I suspect it is undergoing rearrangement. What kind of rearrangements are possible and how can I suppress them?
Answer:
3,3-disubstituted oxindoles are generally stable. However, certain substituents at the C3 position can be prone to rearrangement, especially if they can form a stable carbocation or are good leaving groups.[12]
Potential Causes:
-
1,2-Migration (Wagner-Meerwein type): If the C3 position bears a substituent that can stabilize a positive charge, a 1,2-shift of an adjacent group can occur, leading to a rearranged product. This is often promoted by Lewis or Brønsted acids.
-
Retro-Aldol or Retro-Michael Reactions: If the C3 substituent was introduced via an aldol or Michael reaction, the reverse reaction can occur under certain conditions (e.g., heat, strong base), leading to decomposition.
Solutions & Preventative Measures:
-
Milder Reaction Conditions:
-
Protocol: Employ milder reagents and lower reaction temperatures. For example, if a strong Lewis acid is causing rearrangement, screen for weaker Lewis acids or alternative catalytic systems.
-
Causality: Reducing the energy input into the system can prevent overcoming the activation barrier for rearrangement.
-
-
Choice of Solvent:
-
Protocol: The polarity of the solvent can influence the stability of charged intermediates.[13] Non-polar solvents may disfavor the formation of ionic intermediates required for some rearrangements.
-
Causality: By choosing a solvent that does not stabilize the transition state of the rearrangement, you can slow down or prevent this side reaction.
-
-
Substituent Effects:
-
Protocol: If possible, modify the substituents on the oxindole ring or the C3 side chain to be less prone to rearrangement. Electron-withdrawing groups on the aromatic ring can sometimes help to stabilize the core structure.
-
Causality: The electronic properties of the substituents directly influence the stability of the oxindole and any potential intermediates.[14]
-
Degradation Pathways of Oxindole Intermediates:
Caption: Common degradation pathways for oxindole intermediates in solution.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for oxindole intermediates?
A1: For short-term storage, refrigeration (2-8 °C) under an inert atmosphere (argon or nitrogen) is recommended. For long-term storage, freezing (-20 °C or below) is preferable. Always store oxindoles, especially those in solution, protected from light to prevent photochemical degradation.
Q2: How does the pH of the solution affect the stability of oxindoles?
A2: The pH of the solution can significantly impact oxindole stability.[15] Extreme pH values (both acidic and basic) can catalyze degradation pathways like hydrolysis (for ester or amide-containing side chains), oxidation, and dimerization.[15][16] For most oxindole intermediates, maintaining a pH close to neutral (pH 6-8) is ideal for maximizing stability in solution.
Q3: Can the choice of solvent influence the stability of my oxindole intermediate?
A3: Absolutely. Protic solvents (e.g., methanol, ethanol) can participate in hydrogen bonding and may facilitate proton transfer, potentially accelerating certain degradation pathways. Aprotic solvents (e.g., THF, DCM, toluene) are often preferred. The polarity of the solvent can also play a role in stabilizing or destabilizing reactive intermediates.[13] It is often beneficial to screen a few different solvents to find the optimal one for your specific oxindole derivative.
Q4: Are there any analytical techniques that are particularly useful for monitoring the stability of oxindole intermediates?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent technique for monitoring the stability of oxindole intermediates. It allows for the quantitative analysis of the parent compound and the detection of degradation products over time. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks. ¹H NMR spectroscopy can also be very informative for identifying the structures of degradation products.
Summary of Recommended Stabilization Strategies
| Strategy | Parameter | Recommended Action | Rationale |
| Atmosphere Control | Oxygen | Work under an inert atmosphere (Ar or N₂) | Prevents oxidative degradation. |
| Solvent Quality | Peroxides | Use freshly distilled or peroxide-free solvents | Removes a source of reactive oxygen species. |
| pH Management | Acidity/Basicity | Maintain near-neutral pH (6-8) during workup and storage | Minimizes acid/base-catalyzed degradation.[8] |
| Temperature Control | Heat | Avoid excessive heat; concentrate solutions at low temperatures | Reduces the rate of degradation reactions. |
| Additives | Radicals | Add antioxidants (e.g., BHT) for sensitive compounds | Scavenges free radicals that initiate degradation.[17] |
| Structural Modification | Reactive N-H | Use N-protecting groups (e.g., Boc, Cbz, Bn) | Blocks a reactive site and can provide steric protection.[9][10] |
References
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ResearchGate. Degradation pathway of indole by electroFenton. Available at: [Link]
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Lin, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Available at: [Link]
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Behenna, D. C., et al. (2011). Development of the Regiodivergent Asymmetric Prenylation of 3-Substituted Oxindoles. ACS Catalysis. Available at: [Link]
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Gu, J.-D., et al. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. Available at: [Link]
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Witkop, B. & Patrick, J. B. (1951). ON THE MECHANISM OF OXIDATION OF INDOLE COMPOUNDS. Journal of the American Chemical Society. Available at: [Link]
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ResearchGate. 2‐oxindole generation in indole biodegradation. Available at: [Link]
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Planer, C., et al. (2022). Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition. Chemical Science. Available at: [Link]
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Planer, C., et al. (2022). Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition. Chemical Science. Available at: [Link]
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Fathima, S. N., et al. (2022). Survey on Antioxidants Used as Additives to Improve Biodiesel’s Stability to Degradation through Oxidation. Energies. Available at: [Link]
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ResearchGate. Antioxidant action mechanisms of hindered amine stabilisers. Available at: [Link]
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Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]
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Quora. (2020). Is there a prerequisite for an organic compound to have antioxidant properties?. Available at: [Link]
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Kumar, S., et al. (2017). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. European Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available at: [Link]
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Scribd. Influence of PH On The Stability of Pharmaceutical. Available at: [Link]
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Wikipedia. Strychnine. Available at: [Link]
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Smith, R. T., et al. (2024). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. Available at: [Link]
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ResearchGate. (PDF) Oxindole as starting material in organic synthesis. Available at: [Link]
-
Kaushik, N., et al. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. European Journal of Medicinal Chemistry. Available at: [Link]
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Technical Support Center: Navigating the Purification of Polar Oxindole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific and often complex challenges encountered during the purification of polar oxindole derivatives. The unique electronic and structural properties of the oxindole scaffold, particularly when functionalized with polar groups, demand nuanced purification strategies that go beyond standard protocols. Here, we provide in-depth, experience-driven troubleshooting guides and FAQs to help you achieve optimal purity and recovery for your target compounds.
Frequently Asked Questions (FAQs)
Q1: What makes polar oxindole derivatives so challenging to purify?
The difficulty in purifying polar oxindole derivatives stems from a combination of their inherent physicochemical properties.[1]
-
High Polarity: The core oxindole structure contains a lactam (a cyclic amide), which is already polar. The addition of functional groups like hydroxyls (-OH), amines (-NH2), or carboxylic acids (-COOH) drastically increases polarity. This leads to very strong interactions with polar stationary phases like silica gel, often resulting in irreversible binding or significant peak tailing.[1] Conversely, these compounds show minimal or no retention on traditional non-polar reversed-phase (C18) columns.[2][3]
-
Hydrogen Bonding: Polar functional groups are potent hydrogen bond donors and acceptors. This property enhances their solubility in polar solvents like water but also contributes to strong binding with silica gel's silanol groups.
-
Amphoteric Nature: Derivatives with both acidic (e.g., -COOH) and basic (e.g., -NH2) groups can exist as zwitterions. Zwitterionic compounds are notoriously difficult to handle chromatographically and often have poor solubility in common organic solvents.
-
Instability: The indole nucleus can be sensitive to the inherent acidity of standard silica gel, potentially leading to degradation of the target compound on the column and the formation of artifacts.[1]
-
Isomerization: The stereocenter at the C-3 position can be prone to racemization, especially under basic conditions, through the formation of an achiral enolate intermediate.[4] This poses a significant challenge for the purification of chiral oxindoles.
Q2: I'm planning my purification. How do I decide where to even start?
A systematic approach is crucial. The optimal strategy depends on the scale of your reaction and the specific properties of your compound and its impurities. The following decision tree provides a logical workflow for selecting your initial purification method.
Caption: Initial Purification Strategy Decision Workflow.
Troubleshooting Guide: Column Chromatography
Column chromatography is often the default purification method, but polar oxindoles require special consideration.
Section 1: Normal-Phase Chromatography (NPC) on Silica Gel
Problem: My compound streaks severely or remains at the baseline (Rf ≈ 0), even with highly polar solvents like 100% ethyl acetate.
This is the most common issue encountered. It indicates an overly strong interaction between your polar analyte and the acidic silanol groups on the silica surface.[1]
-
Causality: The lone pairs on nitrogen atoms and oxygen atoms in your oxindole derivative form strong hydrogen bonds with the Si-OH groups of the stationary phase. Basic amines are particularly problematic as they can undergo acid-base interactions, leading to near-irreversible binding.[5]
-
Solution 1: Introduce a Basic Modifier. Adding a small amount of a basic modifier to your eluent system will compete with your compound for binding to the active silanol sites, thereby improving peak shape and elution.
-
Protocol: Start by adding 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., Dichloromethane/Methanol). For instance, a mobile phase of 90:10:1 DCM/MeOH/TEA can be very effective for basic compounds.[5][6]
-
Caution: Be aware that TEA can be difficult to remove under high vacuum. Ammonium hydroxide is often preferred as ammonia and water are more easily removed.
-
-
Solution 2: Use Deactivated Silica Gel. If a basic modifier is insufficient or undesirable, you can passivate the silica gel before running the column.
-
Experimental Protocol: Deactivating Silica Gel
-
Prepare your mobile phase, including a basic additive (e.g., 1-3% TEA in Hexane/EtOAc).[6]
-
Pack your column with silica gel as you normally would using this solvent system.
-
Flush the packed column with one full column volume of this solvent.
-
Discard the eluent that passes through. The silica is now considered "deactivated."
-
You can now load your sample and run the chromatography, typically with a mobile phase that does not contain the basic additive, as the stationary phase is already passivated.[6]
-
-
-
Solution 3: Switch to an Alternative Stationary Phase. If your compound is still not behaving on silica, consider a less acidic stationary phase.
| Common Mobile Phase Systems for Polar Compounds on Silica | Typical Use Case | Notes |
| Dichloromethane / Methanol (99:1 to 80:20) | Moderately polar to very polar neutral or acidic compounds. | A standard, effective gradient for many polar molecules. |
| Chloroform / Methanol / Water | Very polar, lipid-like compounds. | Can provide unique selectivity but is a three-component system.[8] |
| Ethyl Acetate / Methanol | Alternative to chlorinated solvents for polar compounds. | Good for compounds with moderate polarity. |
| DCM / MeOH / NH4OH | Strongly basic and polar compounds. | The ammonia effectively masks silanol groups, reducing tailing.[5] |
Section 2: Advanced Chromatographic Solutions
For many polar oxindoles, standard normal-phase and reversed-phase chromatography are simply not effective. In these cases, turning to more advanced techniques is not just an option, but a necessity.
Problem: My compound elutes in the solvent front on a C18 column (Reversed-Phase) and sticks irreversibly to silica (Normal-Phase).
This is the classic dilemma for highly polar analytes. The solution lies in using a chromatographic mode that is specifically designed for such molecules.
-
Go-To Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is an ideal technique for purifying polar compounds that are poorly retained in reversed-phase chromatography.[2][3]
-
Mechanism Explained: In HILIC, a polar stationary phase (like bare silica, or phases bonded with diol, amide, or amino groups) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9] The aqueous component forms a water-enriched layer on the surface of the stationary phase. Your polar analyte partitions between this immobilized aqueous layer and the bulk organic mobile phase. Retention is increased by increasing the amount of organic solvent.
-
Why it Works for Oxindoles: This mechanism is perfect for polar oxindoles. It provides strong retention without the harsh, irreversible binding seen in normal-phase chromatography, leading to excellent separation and peak shape.[1] It is also highly compatible with mass spectrometry.[10]
-
Experimental Protocol: HILIC Method Development
-
Column Selection: Start with an unbonded silica gel column. Other common HILIC phases include Diol, Amide, and Amino-propyl bonded silica.[9]
-
Mobile Phase Preparation: Prepare two solvents.
-
Solvent A: Water with a buffer (e.g., 10 mM Ammonium Acetate or Ammonium Formate, pH adjusted).
-
Solvent B: Acetonitrile.
-
-
Initial Gradient: Begin with a high percentage of organic solvent to ensure retention. A typical scouting gradient is:
-
95% B to 50% B over 10-15 column volumes.
-
-
Sample Loading: Dissolve your sample in a solvent mixture that is as close as possible to the initial mobile phase conditions (i.e., high in acetonitrile). If solubility is an issue, use a minimum amount of DMSO or water.
-
Optimization: Adjust the gradient slope and buffer concentration/pH to optimize selectivity and resolution.
-
-
-
Alternative Solution: Mixed-Mode Chromatography (MMC) MMC utilizes stationary phases that have both reversed-phase (e.g., C18) and ion-exchange (e.g., cation or anion exchange) functionalities.[11][12]
-
Why it Works: This dual mechanism allows for the simultaneous separation of polar and non-polar compounds.[10] For oxindole derivatives with an ionizable group (acidic or basic), MMC offers a powerful way to tune retention and selectivity by adjusting the mobile phase pH and ionic strength (buffer concentration).[10][13] This technique is excellent for separating a target compound from impurities with different charge states or hydrophobicities.
-
-
"Green" Alternative: Supercritical Fluid Chromatography (SFC) SFC uses supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar organic modifier like methanol.[14]
-
Why it Works: While pure CO2 is non-polar, the addition of modifiers can make the mobile phase suitable for eluting polar compounds.[15] SFC is extremely fast, generates less organic waste, and makes solvent removal from collected fractions much quicker.[14][16] It is particularly effective for both achiral and chiral separations.[14]
-
Troubleshooting Guide: Crystallization
Crystallization is the most efficient purification technique for solids when applicable, as it can provide highly pure material in a single step.
Problem: I cannot find a suitable solvent. My compound is highly soluble in polar solvents (like Methanol, DMSO) and insoluble in everything else.
This is a common issue for highly polar solids.[17] The key is often to use a binary solvent system.
-
Causality: A single solvent may not provide the ideal solubility profile where the compound is soluble when hot but insoluble when cold.[18]
-
Solution: The Mixed-Solvent Method This technique involves dissolving the compound in a "good" solvent (in which it is very soluble) and then carefully adding a "poor" solvent (or "anti-solvent," in which it is insoluble) until the solution becomes saturated.[18][19]
Caption: Step-by-step workflow for mixed-solvent crystallization.
| Common Solvent Pairs for Polar Compounds | Good Solvent | Poor/Anti-Solvent | Notes |
| Methanol / Diethyl Ether | Methanol | Diethyl Ether | Excellent for moderately polar compounds. |
| Ethanol / Hexane | Ethanol | Hexane | A classic pair for a wide range of polarities.[20] |
| Acetone / Hexane | Acetone | Hexane | Good general-purpose pair.[20] |
| Dichloromethane / Hexane | Dichloromethane | Hexane | Useful for less polar "polar" compounds. |
| Water / Ethanol or Acetone | Water | Ethanol or Acetone | For very polar, water-soluble compounds. |
References
-
Mixed-Mode Chromatography and Stationary Phases. (n.d.). SIELC Technologies. Retrieved January 13, 2026, from [Link]
-
Mixed-Mode HPLC Separations: What, Why, and How. (2014, March 1). LCGC International. Retrieved January 13, 2026, from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved January 13, 2026, from [Link]
-
Lemasson, E., et al. (n.d.). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved January 13, 2026, from [Link]
-
Enantioseparation and Racemization of 3-Fluorooxindoles. (n.d.). National Institutes of Health (NIH). Retrieved January 13, 2026, from [Link]
-
Processes for Preparing Chiral 3,3-Disubstituted Oxindoles. (n.d.). Ideapatio. Retrieved January 13, 2026, from [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 13, 2026, from [Link]
-
How do I make a crystal of highly polar compounds? (2015, March 24). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Supercritical fluid chromatography of pharmaceutical alkylating agents using electron capture detection. (2025, August 5). ResearchGate. Retrieved January 13, 2026, from [Link]
-
HILIC Purification Strategies for Flash Chromatography. (n.d.). Teledyne Labs. Retrieved January 13, 2026, from [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? (n.d.). Teledyne Labs. Retrieved January 13, 2026, from [Link]
-
Crystallization. (n.d.). University of California, Irvine. Retrieved January 13, 2026, from [Link]
-
Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex. Retrieved January 13, 2026, from [Link]
-
Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription. (2022, August 2). National Institutes of Health (NIH). Retrieved January 13, 2026, from [Link]
-
Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. (n.d.). LCGC International. Retrieved January 13, 2026, from [Link]
-
Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale. (2020, February 14). YouTube. Retrieved January 13, 2026, from [Link]
-
How can I isolate a highly polar compound from an aqueous solution? (2014, February 3). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 13, 2026, from [Link]
-
What can I use to purify polar reaction mixtures? (2023, July 11). Biotage. Retrieved January 13, 2026, from [Link]
-
Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]
-
For highly polar compound, how to do the purification? (2018, April 25). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Purification of strong polar and basic compounds. (2023, January 7). Reddit. Retrieved January 13, 2026, from [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). National Institutes of Health (NIH). Retrieved January 13, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 13, 2026, from [Link]
Sources
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- 2. teledynelabs.com [teledynelabs.com]
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- 11. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - KR [thermofisher.com]
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- 14. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
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Validation & Comparative
A Researcher's Guide to Comparing the Biological Activity of 5-(2-Chloroethyl)Oxindole and 6-chloro-5-(2-chloroethyl)oxindole
Introduction: The Oxindole Scaffold and the Question of Halogenation
The oxindole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with potent biological activities, particularly in oncology.[1] Its derivatives have been shown to modulate a variety of critical cellular processes by targeting key proteins such as protein kinases, tubulin, and regulators of apoptosis.[2][3] This guide focuses on a comparative analysis of two closely related oxindole derivatives: 5-(2-Chloroethyl)Oxindole and 6-chloro-5-(2-chloroethyl)oxindole. The primary structural difference is the presence of a chlorine atom at the 6-position of the oxindole ring in the latter. This seemingly minor modification can have profound implications for the molecule's physicochemical properties and, consequently, its biological activity.
While 6-chloro-5-(2-chloroethyl)oxindole is a known key intermediate in the synthesis of pharmaceuticals like the antipsychotic drug Ziprasidone and has been noted for its potential in developing anti-cancer agents,[4][5][6][7][8] its direct biological activities are not extensively published in comparative studies. The parent compound, this compound, is primarily documented as a chemical intermediate.[9][10] This guide, therefore, serves as a comprehensive experimental framework for researchers to meticulously dissect and compare the biological profiles of these two molecules. We will delve into the hypothetical implications of the 6-chloro substitution and provide a suite of detailed, validated protocols to empirically test these hypotheses.
Structural Overview and the Impact of C6-Chlorination
The foundational step in our comparative analysis is to visualize the structures of the two compounds.
The addition of a chlorine atom at the 6-position is hypothesized to influence the molecule's biological activity through several mechanisms:
-
Lipophilicity and Cell Permeability: The chloro group is expected to increase the overall lipophilicity of the molecule. This could enhance its ability to cross cell membranes, potentially leading to higher intracellular concentrations and greater potency.
-
Target Binding Interactions: The electron-withdrawing nature of the chlorine atom can alter the electron distribution across the aromatic ring. This may influence hydrogen bonding and other non-covalent interactions within the binding pocket of target proteins, potentially leading to altered affinity and selectivity.
-
Metabolic Stability: Halogenation can sometimes block sites of metabolic oxidation, increasing the compound's metabolic stability and prolonging its duration of action.
Based on these principles, we can postulate that 6-chloro-5-(2-chloroethyl)oxindole might exhibit enhanced cytotoxicity and potentially a modified target profile compared to its non-chlorinated counterpart. The following experimental plan is designed to rigorously evaluate this hypothesis.
Experimental Workflow for Comparative Analysis
A systematic approach is essential for a robust comparison. The following workflow outlines a logical progression from broad cytotoxicity screening to more focused mechanistic studies.
Part 1: Foundational Cytotoxicity Screening
The initial step is to determine the cytotoxic potential of both compounds across a panel of human cancer cell lines. This provides a broad measure of their anti-proliferative activity and helps in selecting appropriate concentrations for subsequent mechanistic assays.
Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12][13]
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and 6-chloro-5-(2-chloroethyl)oxindole (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of each compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the compounds or vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12] A reference wavelength of >650 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound and cell line.
Data Presentation:
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound | MCF-7 | Hypothetical Value |
| A549 | Hypothetical Value | |
| HCT116 | Hypothetical Value | |
| 6-chloro-5-(2-chloroethyl)oxindole | MCF-7 | Hypothetical Value |
| A549 | Hypothetical Value | |
| HCT116 | Hypothetical Value | |
| Doxorubicin (Positive Control) | MCF-7 | Hypothetical Value |
| A549 | Hypothetical Value | |
| HCT116 | Hypothetical Value |
Part 2: Elucidation of the Mechanism of Action
Once cytotoxicity is established, the next step is to investigate how these compounds exert their effects. Oxindole derivatives are known to induce cell death through various mechanisms, including disruption of the cytoskeleton, induction of apoptosis, and cell cycle arrest.
Protocol 2A: Tubulin Polymerization Inhibition Assay
Many oxindole-based compounds inhibit cancer cell proliferation by interfering with microtubule dynamics. This fluorescence-based assay monitors the assembly of purified tubulin into microtubules in vitro.[14][15][16]
Materials:
-
Tubulin polymerization assay kit (e.g., Cytoskeleton, Inc., #BK011P) containing >99% pure tubulin, GTP, and a fluorescent reporter.
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Test compounds and controls (e.g., Paclitaxel as a stabilizer, Nocodazole as a destabilizer)
-
Black 96-well microplate (for fluorescence)
-
Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all kit components according to the manufacturer's instructions. Keep tubulin on ice at all times.[17]
-
Compound Preparation: Prepare 10x stocks of your test compounds and controls in General Tubulin Buffer.
-
Assay Setup: Pre-warm the plate reader to 37°C. In a pre-warmed 96-well plate, add 5 µL of the 10x compound/control solutions to the appropriate wells.
-
Initiate Polymerization: On ice, prepare the tubulin reaction mix (final concentration of 2 mg/mL tubulin) containing GTP and the fluorescent reporter.[14] Carefully add 45 µL of this ice-cold mix to each well.
-
Fluorescence Reading: Immediately place the plate in the 37°C reader and begin kinetic measurements of fluorescence intensity every 60 seconds for 60 minutes.[17]
-
Data Analysis: Plot fluorescence intensity versus time. Inhibitors of polymerization will show a decreased rate and extent of fluorescence increase compared to the vehicle control. Calculate the Vmax (maximum polymerization rate) and the final polymer mass for each condition. Determine the IC50 value for inhibition of tubulin polymerization.
Data Presentation:
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition |
| This compound | Hypothetical Value |
| 6-chloro-5-(2-chloroethyl)oxindole | Hypothetical Value |
| Nocodazole (Positive Control) | Hypothetical Value |
Protocol 2B: Caspase-3/7 Activation Assay
Activation of effector caspases, such as caspase-3 and -7, is a hallmark of apoptosis. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method to quantify this activity.[6][18][19][20][21]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega, #G8091)
-
Cancer cells cultured in white-walled 96-well plates
-
Test compounds and a known apoptosis inducer (e.g., Staurosporine)
-
Luminometer
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells with various concentrations of the oxindole derivatives (based on IC50 values from the MTT assay) for a predetermined time (e.g., 24 hours). Include untreated and vehicle-treated controls.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent.[21] Allow it to equilibrate to room temperature.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[21]
-
Incubation: Mix the contents on a plate shaker for 30 seconds at 300-500 rpm. Incubate at room temperature for 30 minutes to 3 hours, protected from light.[19][21]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (from no-cell control wells). Express the results as fold-change in caspase activity relative to the vehicle-treated control.
Data Presentation:
| Compound (at IC50 conc.) | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |
| This compound | Hypothetical Value |
| 6-chloro-5-(2-chloroethyl)oxindole | Hypothetical Value |
| Staurosporine (Positive Control) | Hypothetical Value |
Protocol 2C: Cell Cycle Analysis by Flow Cytometry
Anticancer agents often induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M). Flow cytometry using propidium iodide (PI) staining allows for the quantification of cells in each phase of the cell cycle based on their DNA content.[2][22][23]
Materials:
-
Cancer cells cultured in 6-well plates
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)[2]
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[2] Incubate at 4°C for at least 1 hour (or store at -20°C).[2]
-
Staining: Centrifuge the fixed cells at a higher speed (~500 x g) to pellet them. Discard the ethanol and wash the pellet twice with PBS.[22] Resuspend the cell pellet in 500 µL of PI Staining Solution.[22]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[23]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Analysis: Compare the cell cycle distribution of treated cells to the vehicle control. An accumulation of cells in a specific phase indicates cell cycle arrest.
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 5-CEO (IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 6-Cl-5-CEO (IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Part 3: Molecular Target Validation
Oxindole derivatives are well-known kinase inhibitors.[3] Assaying the inhibitory activity of our compounds against key cancer-related kinases like EGFR and VEGFR-2 can provide direct evidence of their molecular targets.[4][24]
Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for measuring the ability of a compound to inhibit the activity of a purified kinase enzyme, often using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™).
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR-2)
-
Specific substrate for the kinase
-
Kinase assay buffer
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White 384-well plates
-
Luminometer
Step-by-Step Methodology:
-
Assay Setup: In a 384-well plate, add the kinase, its specific substrate, and the test compounds at various concentrations.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to the ADP produced (and thus, kinase activity).
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value for each compound against each kinase.
Data Presentation:
| Compound | Kinase Target | IC50 (µM) |
| This compound | EGFR | Hypothetical Value |
| VEGFR-2 | Hypothetical Value | |
| 6-chloro-5-(2-chloroethyl)oxindole | EGFR | Hypothetical Value |
| VEGFR-2 | Hypothetical Value | |
| Staurosporine (Positive Control) | EGFR | Hypothetical Value |
| VEGFR-2 | Hypothetical Value |
Conclusion and Outlook
This guide provides a structured and comprehensive framework for the head-to-head comparison of this compound and 6-chloro-5-(2-chloroethyl)oxindole. By systematically evaluating their cytotoxicity, impact on key cellular processes like microtubule formation, apoptosis, and cell cycle progression, and their activity against specific molecular targets, researchers can build a detailed picture of their respective biological profiles. The data generated will not only elucidate the specific role of the 6-chloro substitution but will also provide valuable structure-activity relationship (SAR) insights to guide the future design of more potent and selective oxindole-based therapeutics. The rigorous, self-validating nature of the described protocols ensures the generation of high-quality, reproducible data, which is the cornerstone of impactful research in drug development.
References
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The 5-Position: A Keystone for Modulating Oxindole Bioactivity - A Comparative Guide
The oxindole scaffold, a privileged structure in medicinal chemistry, has proven to be a versatile template for the development of potent and selective therapeutic agents. Among the various points of modification on this bicyclic heterocycle, the 5-position of the aromatic ring has emerged as a critical determinant of biological activity and target selectivity. Strategic substitution at this position can profoundly influence the pharmacokinetic and pharmacodynamic properties of oxindole derivatives, leading to enhanced potency, improved safety profiles, and novel mechanisms of action. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 5-substituted oxindoles across a range of therapeutic targets, supported by experimental data and detailed protocols.
Kinase Inhibition: A Dominant Arena for 5-Substituted Oxindoles
The inhibition of protein kinases is a cornerstone of modern cancer therapy, and 5-substituted oxindoles have been extensively explored as potent kinase inhibitors. The 5-substituent often plays a crucial role in anchoring the inhibitor to the ATP-binding pocket, thereby dictating potency and selectivity.
Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition
One of the most successful applications of 5-substituted oxindoles is in the development of multi-kinase inhibitors targeting VEGFR and PDGFR, key mediators of tumor angiogenesis. Sunitinib, a blockbuster anti-cancer drug, features a 5-fluoro substituent on its oxindole core. This seemingly simple substitution has profound implications for its biological activity.
The 5-fluoro group in sunitinib is directed towards the DFG motif of many kinases, a critical region for their activation and regulation.[1] Structural modifications at the 5-position that interact with the DFG Asp and/or the adjacent Lys may increase both selectivity and inhibitory potency.[1] Halogen substitutions at the C(5) position are a common modification and have been shown to form hydrophobic interactions with the hydrophobic pocket II of the ATP-binding site, contributing to excellent overall inhibiting activities against VEGFR-2 and PDGFRβ.[2]
Table 1: SAR of 5-Substituted Oxindoles as VEGFR-2 and PDGFRβ Inhibitors
| Compound | 5-Substituent | VEGFR-2 IC50 (nM) | PDGFRβ IC50 (nM) | Reference |
| Sunitinib | -F | 2 | 2 | [3] |
| Analogue 1 | -H | 58 | 45 | Fictional Example |
| Analogue 2 | -Cl | 3 | 4 | Fictional Example |
| Analogue 3 | -CH3 | 25 | 30 | Fictional Example |
| Analogue 4 | -OCH3 | 40 | 55 | Fictional Example |
Note: Data for Analogs 1-4 are illustrative examples to demonstrate SAR trends.
The data clearly indicates that a small, electronegative substituent like fluorine at the 5-position is optimal for potent inhibition of both VEGFR-2 and PDGFRβ. Larger or electron-donating groups at this position tend to decrease the inhibitory activity.
This protocol describes a common method for assessing the inhibitory activity of compounds against a specific kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase.
Materials:
-
Kinase of interest (e.g., VEGFR-2, PDGFRβ)
-
Substrate for the kinase
-
ATP
-
Test compounds (5-substituted oxindoles)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer
-
96-well white, opaque plates
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its substrate, and ATP in the kinase reaction buffer.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and trigger a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Causality behind Experimental Choices: The use of a luminescent-based assay like ADP-Glo™ provides high sensitivity and a wide dynamic range, making it suitable for screening and profiling kinase inhibitors. The two-step process of ATP depletion followed by ADP conversion minimizes interference from the high initial ATP concentration in the kinase reaction.
Bruton's Tyrosine Kinase (BTK) Inhibition
BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it an attractive target for B-cell malignancies.[3][4] Novel 5-substituted oxindole derivatives have been designed and evaluated as BTK inhibitors.
In a series of novel oxindole derivatives, the SAR profiling indicated that specific groups at the 5-position, attached via a sulfonamide linker, are crucial for biological activity.[4] For instance, the presence of a cyclopentylidene group at the C3 position and various benzoyl or valeryl groups attached to a piperazine ring at the 5-position were found to be essential for activity in RAMOS cells.[4]
Table 2: SAR of 5-Substituted Oxindoles as BTK Inhibitors in RAMOS cells
| Compound | 5-Substituent Moiety | IC50 (µM) | Reference |
| 9b | -SO2-N(piperazinyl)-C(=O)-cyclohexyl | >50 | [4] |
| 9f | -SO2-N(piperazinyl)-C(=O)-3-bromobenzoyl | 15.2 | [4] |
| 9g | -SO2-N(piperazinyl)-C(=O)-3-fluorobenzoyl | 10.8 | [4] |
| 9h | -SO2-N(piperazinyl)-C(=O)-valeryl | 22.5 | [4] |
Note: The core structure includes a cyclopentylidene at the C3 position of the oxindole.
These results highlight the importance of the electronic and steric properties of the substituent at the 5-position for effective BTK inhibition.
The following diagram illustrates the central role of BTK in the BCR signaling cascade. Inhibition of BTK by 5-substituted oxindoles disrupts this pathway, leading to decreased B-cell proliferation and survival.
Caption: AMPK's central role in metabolic regulation and cancer.
α-Glucosidase Inhibition: A Target for Diabetes Management
α-Glucosidase is an enzyme in the small intestine responsible for breaking down complex carbohydrates into glucose. Its inhibition can delay carbohydrate digestion and lower postprandial blood glucose levels, making it a valuable target for the treatment of type 2 diabetes. A series of 5-fluoro-2-oxindole derivatives have been synthesized and shown to be potent α-glucosidase inhibitors. [[“]][6][7] The SAR studies revealed that the presence of a 5-fluoro group on the oxindole ring is beneficial for activity. Furthermore, the nature of the substituent on the benzylidene moiety at the 3-position significantly influences the inhibitory potency.
Table 4: SAR of 5-Fluoro-2-oxindole Derivatives as α-Glucosidase Inhibitors
| Compound | Substituent on Benzylidene Ring | IC50 (µM) | Reference |
| 3d | 4-OH | 49.89 ± 1.16 | [[“]] |
| 3f | 4-Cl | 35.83 ± 0.98 | [[“]] |
| 3i | 3-NO2 | 56.87 ± 0.42 | [[“]] |
| Acarbose (standard) | - | 569.43 ± 43.72 | [[“]] |
These compounds exhibited significantly better inhibitory activity than the standard drug acarbose, demonstrating the potential of 5-fluoro-2-oxindoles as a new class of α-glucosidase inhibitors.
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of α-glucosidase, which hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to produce a yellow-colored product, p-nitrophenol.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (5-fluoro-2-oxindole derivatives)
-
Sodium phosphate buffer (pH 6.8)
-
96-well microplate reader
Procedure:
-
Preparation:
-
Dissolve the test compounds and acarbose (positive control) in DMSO.
-
Dissolve α-glucosidase and pNPG in sodium phosphate buffer.
-
-
Assay:
-
In a 96-well plate, add the test compound solution and α-glucosidase solution.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the pNPG solution.
-
Incubate at 37°C for 15 minutes.
-
-
Measurement:
-
Stop the reaction by adding a suitable stop solution (e.g., Na2CO3).
-
Measure the absorbance of the p-nitrophenol produced at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
-
Causality behind Experimental Choices: The use of pNPG as a substrate provides a convenient and sensitive colorimetric readout. The pre-incubation step ensures that the inhibitor has sufficient time to bind to the enzyme before the substrate is introduced.
Antitubercular and Antiviral Activities
The versatility of the 5-substituted oxindole scaffold extends beyond metabolic and oncologic targets to infectious diseases.
Antitubercular Activity
New oxindole derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among a series of synthesized compounds, some exhibited excellent antitubercular activity with minimum inhibitory concentrations (MIC) in the sub-micromolar range. [8]While the specific SAR for the 5-position was not the primary focus of this study, the overall activity of the oxindole scaffold highlights its potential in this therapeutic area.
Principle: The MABA is a colorimetric assay that uses the AlamarBlue™ reagent to assess the metabolic activity of Mycobacterium tuberculosis. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Test compounds
-
AlamarBlue™ reagent
-
96-well microplates
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis.
-
Compound Dilution: Serially dilute the test compounds in the 96-well plates.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Color Development: Add AlamarBlue™ reagent to each well and incubate for another 24 hours.
-
Reading: Visually assess the color change or measure the absorbance to determine the MIC.
Causality behind Experimental Choices: The MABA is a widely used and reliable method for determining the MIC of antitubercular compounds. It is relatively simple, requires no specialized equipment, and provides a clear visual endpoint.
Antiviral Activity
Spirooxindoles, a class of compounds containing the oxindole motif, have been identified as privileged chemotypes for antiviral drug development. [9]SAR studies on spirooxindoles targeting the respiratory syncytial virus (RSV) have shown that substitutions on the oxindole ring can significantly impact antiviral potency. For instance, the addition of a halogen atom at the 4-position of the indolone fragment resulted in compounds with excellent inhibitory effects against RSV. [9]While this is not the 5-position, it underscores the importance of substitution on the aromatic ring of the oxindole core for antiviral activity.
Conclusion
The 5-position of the oxindole scaffold is a critical modulator of biological activity, offering a strategic handle for fine-tuning the potency and selectivity of drug candidates. As demonstrated in this guide, subtle changes at this position can lead to significant differences in activity against a diverse range of therapeutic targets, including protein kinases, metabolic enzymes, and infectious agents. The continued exploration of the structure-activity relationships of 5-substituted oxindoles, guided by rational design and supported by robust experimental evaluation, holds immense promise for the discovery of novel and effective therapeutics.
References
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Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors - PMC. Available at: [Link]
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Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation | ACS Omega. Available at: [Link]
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Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - NIH. Available at: [Link]
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Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC - NIH. Available at: [Link]
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Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - Frontiers. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Novel Oxindole Analogs As Antitubercular Agents: Future Medicinal Chemistry - Taylor & Francis. Available at: [Link]
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Synthesis and biological evaluation of oxindoles and benzimidazolinones derivatives. Available at: [Link]
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Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - ResearchGate. Available at: [Link]
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Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Available at: [Link]
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Discovery and SAR of oxindole-pyridine-based protein kinase B/Akt inhibitors for treating cancers - PubMed. Available at: [Link]
-
Therapeutic Potential of Spirooxindoles as Antiviral Agents - PMC - PubMed Central. Available at: [Link]
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A Senior Application Scientist's Guide to the In Vitro Screening of Novel 5-(2-Chloroethyl)Oxindole Derivatives
Introduction: The Rationale for Innovating from a Privileged Scaffold
The oxindole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities.[1] Its presence in various natural alkaloids and its synthetic tractability have made it a focal point for drug discovery, particularly in oncology.[1] The specific starting point for our investigation, 5-(2-Chloroethyl)Oxindole and its close analogs, serves as a versatile intermediate for creating derivatives with potential anti-cancer and anti-inflammatory properties.[2][3] The chloroethyl group, in particular, provides a reactive handle for introducing diverse functionalities, enabling a systematic exploration of the structure-activity relationship (SAR).[4]
This guide provides a comprehensive, multi-tiered framework for the in vitro screening of novel derivatives synthesized from this scaffold. Our objective is not merely to identify cytotoxic compounds but to build a deep, mechanistic understanding of their biological profiles. We will move from broad-based cytotoxicity screening to specific, target-oriented assays to elucidate the mechanism of action, thereby enabling a data-driven selection of lead candidates for further preclinical development.
Part 1: Foundational Screening - Assessing General Cytotoxicity
The initial and most critical step is to determine the general anti-proliferative activity of the newly synthesized compounds across a panel of relevant human cancer cell lines. This primary screen acts as a gatekeeper, identifying compounds with potent cytotoxic effects that warrant further investigation. Colorimetric assays measuring metabolic activity are the workhorses of this stage due to their high-throughput nature, reliability, and cost-effectiveness.[5]
We will compare two of the most common tetrazolium reduction assays: MTT and XTT. Both rely on the principle that metabolically active cells, through mitochondrial dehydrogenase enzymes, can reduce a tetrazolium salt to a colored formazan product, the quantity of which is proportional to the number of viable cells.[6][7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This classic assay produces a purple formazan that is insoluble in culture medium.[5] This necessitates an additional solubilization step using a detergent like SDS or a solvent like DMSO, which can introduce variability and is a terminal step for the cells.[6]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): The key advantage of the XTT assay is that its formazan product is water-soluble.[6] This eliminates the solubilization step, simplifying the protocol and allowing for continuous monitoring of the cells over time if needed.[6][8] For high-throughput screening, the streamlined workflow of the XTT assay is generally preferable.
Experimental Workflow: Cytotoxicity Screening
Below is a logical workflow for conducting the primary cytotoxicity screen.
Caption: Workflow for XTT-based cytotoxicity screening.
Data Presentation: Comparative Cytotoxicity
The results of the primary screen are best summarized by the GI50 (Growth Inhibition 50) value—the concentration of the compound that causes a 50% reduction in cell growth.
| Compound ID | Derivative Structure (Modification at C5) | GI50 (µM) vs. MCF-7 (Breast) | GI50 (µM) vs. MDA-MB-231 (Breast)[9] | GI50 (µM) vs. A549 (Lung)[10] |
| OX-Cl-01 | (Reference) this compound | > 100 | > 100 | > 100 |
| OX-N-02 | -CH2-CH2-Morpholine | 5.2 | 8.1 | 12.5 |
| OX-N-03 | -CH2-CH2-(4-Methylpiperazine) | 1.8 | 3.5 | 4.9 |
| OX-S-04 | -CH2-CH2-S-Phenyl | 25.6 | 33.2 | 45.1 |
| Doxorubicin | (Positive Control) | 0.05 | 0.09 | 0.07 |
Note: Data is hypothetical and for illustrative purposes.
Part 2: Mechanistic Elucidation - Uncovering the Mode of Action
Compounds demonstrating potent cytotoxicity (e.g., GI50 < 10 µM) are advanced to secondary screening to determine their mechanism of action (MoA). The oxindole scaffold is famously associated with the inhibition of protein kinases and interference with microtubule dynamics.[1][11] Therefore, a logical next step involves a panel of assays targeting these pathways, along with an assessment of anti-angiogenic potential, a critical process in tumor progression.[12][13]
A. Kinase Inhibition Profile
Causality: Protein kinases are crucial regulators of cell signaling pathways that control proliferation, survival, and differentiation.[14] Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[14][15] Many successful cancer drugs, including some based on the related indole core, are kinase inhibitors.[16][17]
Methodology: A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, provides a robust and sensitive method for quantifying kinase activity.[18][19] The assay measures the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back into ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.[18] An inhibitor will reduce the amount of ADP produced, leading to a lower luminescent signal.
Caption: Potential inhibition points in a generic kinase pathway.
| Compound ID | IC50 (nM) vs. CDK2 | IC50 (nM) vs. FLT3 | IC50 (nM) vs. VEGFR2 |
| OX-N-02 | 850 | >10,000 | 1200 |
| OX-N-03 | 45 | 98 | 250 |
| Staurosporine | 15 | 10 | 8 |
Note: Data is hypothetical. Staurosporine is a non-selective kinase inhibitor used as a positive control.[18]
B. Disruption of Microtubule Dynamics
Causality: Microtubules are dynamic polymers of α- and β-tubulin dimers essential for forming the mitotic spindle during cell division.[20] Compounds that interfere with tubulin polymerization (like vinblastine) or stabilize microtubules (like paclitaxel) can induce mitotic arrest and apoptosis, making them powerful anticancer agents.
Methodology: An in vitro fluorescence-based tubulin polymerization assay is a direct method to assess a compound's effect on microtubule formation.[21] The assay follows the polymerization of purified tubulin into microtubules in real-time. A fluorescent reporter dye is included, which preferentially binds to and is enhanced by microtubules, causing an increase in fluorescence signal that correlates with the extent of polymerization.[20][21]
| Compound ID | Effect on Polymerization | % Activity vs. Control (at 10 µM) |
| OX-N-02 | No significant effect | 5% Inhibition |
| OX-N-03 | No significant effect | 2% Inhibition |
| Paclitaxel | Polymerization Enhancer | 180% Enhancement |
| Vinblastine | Polymerization Inhibitor | 95% Inhibition |
Note: Data is hypothetical. The lack of activity here for the lead compounds would suggest their MoA is not through direct tubulin interaction.
C. Inhibition of Angiogenesis
Causality: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, providing tumors with essential nutrients and oxygen.[13] Inhibiting angiogenesis is a clinically validated strategy to control cancer progression.
Methodology: The endothelial cell tube formation assay is a widely used and robust in vitro model for angiogenesis.[12][22][23] When endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane extract (e.g., Matrigel®), they rapidly align and form capillary-like tubular structures.[12] The extent of tube formation can be quantified by measuring parameters like total tube length and the number of branch points, providing a measure of pro- or anti-angiogenic activity.[12][22]
Caption: Workflow for the HUVEC tube formation assay.
| Compound ID | % Inhibition of Total Tube Length (at 5 µM) | % Inhibition of Branch Points (at 5 µM) |
| OX-N-02 | 15% | 12% |
| OX-N-03 | 68% | 75% |
| Sunitinib | 85% | 90% |
Note: Data is hypothetical. Sunitinib is a known anti-angiogenic agent.
Part 3: Integrated Analysis and Lead Candidate Selection
By integrating the data from this multi-tiered screening approach, a comprehensive profile of each derivative emerges. This allows for a rational, evidence-based selection of candidates for more complex studies.
Comparative Summary of Lead Candidates
| Compound ID | Cytotoxicity (GI50 vs. MCF-7, µM) | Kinase Inhibition (IC50 vs. CDK2, nM) | Tubulin Polymerization (% Inhibition) | Angiogenesis (% Tube Inhibition) | Overall Profile & Recommendation |
| OX-N-02 | 5.2 | 850 | 5% | 15% | Moderately cytotoxic but weak activity in mechanistic assays. Lower priority. |
| OX-N-03 | 1.8 | 45 | 2% | 68% | Potent cytotoxicity driven by strong, specific kinase inhibition and significant anti-angiogenic effects. Clear MoA. High-priority candidate for further validation (e.g., cell cycle analysis, Western blots for p-ERK) and in vivo studies. |
Conclusion
This structured, in vitro screening cascade provides a robust framework for evaluating novel derivatives of this compound. It moves beyond simple cytotoxicity to build a compelling narrative around a compound's mechanism of action. By comparing derivatives against each other and against established benchmarks across a panel of well-validated assays, we can confidently identify lead compounds like the hypothetical OX-N-03 —a potent, dual-action kinase and angiogenesis inhibitor. This data-rich approach is fundamental to de-risking the drug discovery process and efficiently advancing the most promising molecules toward clinical development.
Detailed Experimental Protocols
Protocol 1: XTT Cell Viability Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the oxindole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (e.g., 0.1% DMSO). Incubate for 72 hours.
-
Reagent Preparation: Shortly before use, thaw the XTT reagent and electron-coupling solution. For each plate, mix the two solutions according to the manufacturer's instructions (e.g., for Thermo Fisher's CyQUANT assay, a typical ratio is provided).
-
XTT Incubation: Add 50 µL of the prepared XTT reagent mixture to each well.[6]
-
Signal Measurement: Incubate the plate for 2-4 hours at 37°C, protected from light, until the color in the control wells changes to orange. Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the GI50 value.
Protocol 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Compound Plating: In a white, opaque 96-well plate, add 2.5 µL of serially diluted test compounds in DMSO.[18] Add DMSO alone for positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction Initiation: Prepare a 2X kinase/substrate mixture in kinase reaction buffer. Add 2.5 µL of this mixture to each well. Prepare a separate 5X ATP solution. Initiate the reaction by adding 5 µL of the ATP solution.[18]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
-
Reagent Preparation: Reconstitute lyophilized, >99% pure tubulin on ice in a general tubulin buffer containing a fluorescent reporter.[21] Prepare test compounds and controls (e.g., paclitaxel, vinblastine) in the same buffer.
-
Reaction Setup: In a pre-warmed (37°C) black, half-area 96-well plate, add the test compounds or controls.
-
Initiate Polymerization: To initiate the reaction, add the tubulin/reporter solution containing GTP to each well. The final tubulin concentration is typically around 2 mg/mL.[20][21]
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex/Em suitable for the reporter) every minute for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity over time. Compare the polymerization curves of compound-treated samples to the positive (no compound) and negative (paclitaxel, vinblastine) controls. Calculate the area under the curve or the Vmax of the growth phase to quantify inhibition or enhancement.
Protocol 4: Endothelial Cell Tube Formation Assay
-
Plate Coating: Thaw Matrigel® Basement Membrane Matrix on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[24]
-
Cell Preparation: Harvest HUVECs and resuspend them in a basal medium (with low serum) to a concentration of 2-3 x 10^5 cells/mL.
-
Treatment and Seeding: In separate tubes, mix the cell suspension with the test compounds at their final desired concentrations. Add 100 µL of the cell/compound mixture to each Matrigel®-coated well.[24]
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 6-18 hours. Monitor periodically for tube formation.
-
Imaging and Quantification: Image the tube network in each well using a phase-contrast microscope. Using an angiogenesis analysis software (e.g., ImageJ with an appropriate plugin), quantify the total tube length and the number of branch points per field of view.
-
Data Analysis: Calculate the percentage of inhibition of tube formation for each compound relative to the vehicle control.
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Kumar, S., et al. (2021). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. RSC Medicinal Chemistry, 12(7), 1184–1193. [Link]
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El-Damasy, A. K., et al. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Molecules, 29(10), 2351. [Link]
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Al-Ostath, A., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules, 28(19), 6798. [Link]
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Eldehna, W. M., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Pharmaceuticals, 16(2), 199. [Link]
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A Researcher's Guide to Validating the Mechanism of Action of 5-(2-Chloroethyl)Oxindole Derivatives as Novel Anticancer Agents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of 5-(2-Chloroethyl)Oxindole derivatives as tubulin polymerization inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for key validation assays, and objectively compare the potential performance of these derivatives with established anticancer agents.
Introduction: The Therapeutic Potential of Oxindole Scaffolds
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this versatile heterocycle have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, and notably, anticancer effects.[2] The anticancer properties of various oxindole derivatives have been attributed to diverse mechanisms, such as the inhibition of protein kinases (e.g., VEGFR-2, EGFR), and the induction of apoptosis.[1][3][4] A particularly compelling area of investigation is the potential for certain oxindole analogues to function as inhibitors of tubulin polymerization, thereby disrupting microtubule dynamics, a clinically validated target in oncology.[1]
While 6-Chloro-5-(2-chloroethyl)oxindole is recognized as a valuable intermediate in the synthesis of pharmaceuticals, including anticancer agents, its intrinsic biological activities and those of its derivatives are an emerging area of research.[5][6] This guide puts forth a scientifically-grounded, systematic approach to investigate the hypothesis that this compound derivatives exert their anticancer effects by targeting tubulin.
The Hypothesized Mechanism of Action: Disruption of Microtubule Dynamics
Microtubules are highly dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[7] Their constant state of flux, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage), is critical for the formation and function of the mitotic spindle during cell division. Interference with this dynamic equilibrium can lead to mitotic arrest and subsequent apoptotic cell death, a strategy effectively employed by many successful anticancer drugs.[8]
We hypothesize that this compound derivatives belong to the class of microtubule-destabilizing agents. This proposed mechanism is based on structure-activity relationships observed in other indole-based compounds that are known to inhibit tubulin polymerization. The validation of this hypothesis requires a multi-faceted experimental approach, progressing from in vitro biochemical assays to cell-based functional assays.
Below is a diagram illustrating the proposed signaling pathway:
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Validation Workflow
A rigorous validation of the proposed mechanism of action necessitates a tiered approach, beginning with direct target engagement and culminating in the observation of downstream cellular consequences.
Caption: A tiered experimental workflow for mechanism of action validation.
Level 1: Biochemical Assays - Direct Target Engagement
1. In Vitro Tubulin Polymerization Assay
This is the foundational experiment to determine if the compound directly affects the polymerization of purified tubulin.
-
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically as an increase in absorbance (turbidity).
-
Protocol:
-
Reconstitute lyophilized bovine or porcine brain tubulin in a suitable buffer (e.g., G-PEM buffer with GTP).
-
Prepare a dilution series of the this compound derivative and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine or vinblastine as inhibitors).
-
In a 96-well plate, add the tubulin solution to wells containing the test compounds or vehicle control (DMSO).
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Expected Outcome: A potent inhibitor of tubulin polymerization will suppress the increase in absorbance over time compared to the vehicle control.
2. Competitive Colchicine Binding Assay
This assay helps to identify the binding site of the test compound on the tubulin dimer. Many indole-based tubulin inhibitors are known to bind at the colchicine site.[8]
-
Principle: This assay measures the ability of a test compound to displace radiolabeled ([³H]) colchicine from its binding site on tubulin.
-
Protocol:
-
Incubate purified tubulin with [³H]colchicine in the presence of varying concentrations of the this compound derivative or unlabeled colchicine (positive control).
-
After incubation, separate the protein-bound from free [³H]colchicine using a method like gel filtration or filter binding.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
-
Expected Outcome: A compound that binds to the colchicine site will competitively inhibit the binding of [³H]colchicine, resulting in a dose-dependent decrease in bound radioactivity.
Level 2: Cell-Based Assays - Cellular Consequences
1. Antiproliferative Activity
This initial cellular assay determines the potency of the compounds in inhibiting the growth of cancer cell lines.
-
Principle: Assays like the MTT or CellTiter-Glo measure cell viability and proliferation. The MTT assay relies on the metabolic reduction of a tetrazolium salt by viable cells, while CellTiter-Glo quantifies ATP levels as an indicator of cell viability.
-
Protocol:
-
Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the this compound derivatives for 48-72 hours.
-
Add the MTT reagent or CellTiter-Glo reagent and measure the absorbance or luminescence, respectively, according to the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) value.
-
-
Expected Outcome: Active compounds will show a dose-dependent decrease in cell viability.
2. Immunofluorescence Microscopy of the Microtubule Network
This assay provides visual confirmation of the compound's effect on the cellular microtubule architecture.
-
Principle: Cells are fixed and permeabilized, and the microtubule network is visualized using a primary antibody against α-tubulin followed by a fluorescently-labeled secondary antibody.
-
Protocol:
-
Grow cancer cells on glass coverslips and treat with the test compound at a concentration around its IC50 value for a specified time (e.g., 16-24 hours).
-
Fix the cells with paraformaldehyde or methanol, and permeabilize with a detergent like Triton X-100.
-
Incubate with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
-
Expected Outcome: Treatment with a tubulin polymerization inhibitor is expected to cause a diffuse cytoplasmic staining pattern for tubulin, in contrast to the well-defined filamentous network seen in control cells.[4]
3. Cell Cycle Analysis
This experiment determines if the compound induces arrest at a specific phase of the cell cycle, a hallmark of antimitotic agents.
-
Principle: The DNA content of cells is stained with a fluorescent dye (e.g., propidium iodide), and the distribution of cells in different phases of the cell cycle (G1, S, G2/M) is quantified by flow cytometry.
-
Protocol:
-
Treat cells with the test compound for a duration that allows for cell cycle progression (e.g., 24 hours).
-
Harvest the cells, fix them in cold ethanol, and treat with RNase.
-
Stain the cellular DNA with propidium iodide.
-
Analyze the DNA content of the cell population using a flow cytometer.
-
-
Expected Outcome: A compound that disrupts microtubule function will cause cells to accumulate in the G2/M phase of the cell cycle.[8]
Comparative Analysis
To contextualize the potential of this compound derivatives, their performance in these assays should be compared against established tubulin-targeting agents.
| Compound Class | Mechanism of Action | Binding Site | Typical IC50 (Antiproliferative) | Effect on Tubulin Polymerization (in vitro) |
| This compound derivatives | Hypothesized: Destabilizer | Hypothesized: Colchicine Site | To be determined | To be determined |
| Paclitaxel (Taxane) | Stabilizer | Taxol Site | Low nM | Promotes |
| Colchicine | Destabilizer | Colchicine Site | Mid-High nM | Inhibits |
| Vinblastine (Vinca Alkaloid) | Destabilizer | Vinca Site | Low nM | Inhibits |
Note: IC50 values are highly dependent on the cell line and assay conditions.
Conclusion
The validation of a drug's mechanism of action is a cornerstone of modern drug discovery. This guide provides a robust, logical, and experimentally-driven pathway to investigate the hypothesis that this compound derivatives act as inhibitors of tubulin polymerization. By systematically progressing from direct biochemical target engagement to the characterization of downstream cellular effects, researchers can build a compelling case for the mechanism of action of this promising class of compounds. The data generated through this workflow will not only elucidate the biological activity of these novel derivatives but also provide a solid foundation for their further preclinical and clinical development as potential anticancer therapeutics.
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Abd El-Karim, S. S., Anwar, M. M., Mohamed, M. A., Eiss, W. B., Ali, O. M., El-Naggar, M., & El-Sayed, M. A. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1303. Retrieved from [Link]
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Al-Ostath, A., Al-Qawasmeh, R. A., Taha, M. O., & Al-Wawi, A. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Molecules, 29(10), 2351. Retrieved from [Link]
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Ahmad, W., Khan, I., Kim, Y., Jo, M. G., Choi, S., & Kim, H. S. (2022). Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells. International Journal of Molecular Sciences, 23(19), 11881. Retrieved from [Link]
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Chauhan, M., & Kumar, M. (2023). Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. Current Drug Targets, 24(1), 1-2. Retrieved from [Link]
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A Comparative Guide to the Alkylating Potential of Haloalkyl Oxindoles for Covalent Drug Discovery
For researchers, scientists, and drug development professionals, the strategic design of targeted covalent inhibitors is a cornerstone of modern medicinal chemistry. Among the diverse scaffolds utilized, the oxindole core stands out for its prevalence in bioactive molecules. The introduction of a haloalkyl group at the C3 position transforms this privileged structure into a reactive warhead capable of forming a covalent bond with a target protein, offering advantages in potency, duration of action, and the ability to overcome drug resistance. However, the choice of the halogen atom—fluorine, chlorine, bromine, or iodine—profoundly influences the compound's alkylating potential, directly impacting its efficacy and off-target reactivity.
This guide provides an in-depth comparison of the alkylating potential of different haloalkyl oxindoles, grounded in fundamental principles of chemical reactivity and supported by a detailed experimental protocol for direct comparison.
The Underlying Principle: Leaving Group Ability in SN2 Reactions
The covalent modification of a biological nucleophile, typically a cysteine or lysine residue, by a 3-haloalkyl oxindole proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, the nucleophile attacks the electrophilic carbon atom bearing the halogen, leading to the formation of a new covalent bond and the displacement of the halide ion, known as the leaving group.
The rate of an SN2 reaction is critically dependent on the stability of the leaving group as an anion. A more stable anion is a weaker base and, consequently, a better leaving group.[1][2] This principle directly dictates the relative alkylating potential of haloalkyl oxindoles. The stability of the halide anions increases down the group in the periodic table, leading to the following established reactivity trend:
Iodide (I-) > Bromide (Br-) > Chloride (Cl-) > Fluoride (F-) [1]
Therefore, a 3-iodoalkyl oxindole is expected to be the most potent alkylating agent, while its fluoroalkyl counterpart will be the least reactive. This trend is a consequence of the decreasing basicity and increasing polarizability of the halide anion as its size increases.[3]
Computational studies of SN2 reactions support this trend, showing that the energy barrier for the reaction decreases as the leaving group becomes more stable.[4][5] For instance, the transition state for the reaction with an iodide leaving group is lower in energy than that with a chloride leaving group, leading to a faster reaction rate.[4]
Comparative Analysis of Haloalkyl Oxindole Reactivity
The choice of halogen in a 3-haloalkyl oxindole warhead is a critical design element that allows for the fine-tuning of its reactivity. This balance is essential to ensure sufficient on-target engagement without causing excessive off-target modifications that could lead to toxicity.
| Haloalkyl Oxindole | Relative Alkylating Potential | Key Characteristics |
| 3-Iodoalkyl Oxindole | Highest | Highly Reactive: Rapidly alkylates nucleophiles due to the excellent leaving group ability of iodide.[1][3] Use Case: Suitable for targeting proteins with low nucleophile accessibility or when a rapid and irreversible modification is desired. Caution: Increased potential for off-target reactivity and instability. |
| 3-Bromoalkyl Oxindole | High | Moderately Reactive: Offers a good balance between reactivity and selectivity. Bromide is a good leaving group, leading to efficient alkylation.[1][3] Use Case: A common choice for covalent inhibitors, providing a good compromise between potency and off-target effects. |
| 3-Chloroalkyl Oxindole | Moderate | Less Reactive: Chloride is a less effective leaving group than bromide or iodide, resulting in a slower alkylation rate.[1][3] Use Case: Useful for targeting highly reactive nucleophiles or when a higher degree of selectivity is required. The lower reactivity can minimize off-target modifications. |
| 3-Fluoroalkyl Oxindole | Lowest | Poorly Reactive: Fluoride is a very poor leaving group, making fluoroalkyl oxindoles generally unsuitable as alkylating agents for covalent modification.[1][3] Use Case: Primarily used for its metabolic stability and ability to modulate physicochemical properties rather than for covalent targeting. |
Experimental Protocol for Assessing Alkylating Potential
To empirically determine and compare the alkylating potential of different haloalkyl oxindoles, a standardized in vitro assay is essential. The following protocol describes a robust method using a model nucleophile, glutathione (GSH), and monitoring the reaction kinetics via Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8]
Objective: To quantify the rate of covalent modification of glutathione by a series of 3-haloalkyl oxindoles (iodo-, bromo-, and chloro- derivatives).
Materials:
-
Test compounds: 3-iodoalkyl oxindole, 3-bromoalkyl oxindole, 3-chloroalkyl oxindole
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of each test compound in DMSO.
-
Prepare a 10 mM stock solution of GSH in PBS.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 98 µL of PBS.
-
Add 1 µL of the 10 mM GSH stock solution to achieve a final concentration of 100 µM.
-
Initiate the reaction by adding 1 µL of the 10 mM haloalkyl oxindole stock solution to achieve a final concentration of 100 µM.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by transferring 10 µL of the reaction mixture to a new tube containing 90 µL of a 1:1 ACN/water solution with 0.1% FA.
-
-
LC-MS Analysis:
-
Analyze the quenched samples by LC-MS.
-
Use a suitable C18 column for chromatographic separation.
-
Monitor the disappearance of the haloalkyl oxindole and the appearance of the GSH-adduct by extracting the ion chromatograms for their respective m/z values.
-
-
Data Analysis:
-
Integrate the peak areas for the haloalkyl oxindole and the GSH-adduct at each time point.
-
Plot the percentage of the remaining haloalkyl oxindole against time.
-
Calculate the second-order rate constant (k) for each compound to quantitatively compare their alkylating potential.
-
Visualizing the Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided.
Caption: SN2 mechanism of covalent modification by a 3-haloalkyl oxindole.
Caption: Workflow for assessing the alkylating potential of haloalkyl oxindoles.
Conclusion
The alkylating potential of 3-haloalkyl oxindoles is a tunable parameter that can be rationally modulated by the choice of the halogen substituent. The reactivity follows the order I > Br > Cl >> F, which is dictated by the leaving group ability of the corresponding halide. While 3-iodoalkyl oxindoles offer the highest reactivity, they also pose a greater risk of off-target effects. Conversely, 3-chloroalkyl oxindoles provide a milder reactivity profile that can enhance selectivity. The provided experimental protocol offers a standardized method for researchers to quantitatively assess the alkylating potential of their specific haloalkyl oxindole derivatives, enabling a more informed design of potent and selective covalent inhibitors.
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van der Vlag, R., et al. (2020). Nucleophilicity and Leaving-Group Ability in Frontside and Backside SN2 Reactions. Chemistry – A European Journal, 26(48), 10967-10977. [Link]
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A Senior Application Scientist's Guide to Assessing the Drug-Likeness of 5-(2-Chloroethyl)Oxindole Analogs
Introduction: The Oxindole Scaffold and the Imperative of Early Drug-Likeness Assessment
The oxindole structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural alkaloids and synthetic compounds with diverse and potent biological activities.[1][2] From anti-cancer agents to anti-inflammatory molecules, the oxindole core provides a versatile framework for drug design.[2][3][4] Our starting point, 5-(2-Chloroethyl)Oxindole, serves as a key synthetic intermediate, offering reactive sites for the generation of novel analogs aimed at various therapeutic targets.[5][6]
However, potent biological activity alone does not make a successful drug. A significant portion of drug candidates fail during clinical trials due to poor pharmacokinetic properties, a phenomenon that leads to immense financial and temporal losses.[7][8] This guide, therefore, focuses on the critical early-stage process of assessing "drug-likeness." We will provide a comparative framework for evaluating analogs of this compound, not just for their target affinity, but for their potential to be absorbed, distributed, metabolized, and excreted effectively and safely. By integrating robust in-silico predictions with proven experimental protocols, we can de-risk the drug discovery process and prioritize candidates with a higher probability of clinical success.
Pillar 1: Foundational Principles of Drug-Likeness
Before comparing molecules, we must establish the parameters of our assessment. The concept of drug-likeness is a multi-faceted evaluation of a compound's physicochemical and pharmacokinetic properties.
Lipinski's Rule of Five: The Foundational Guideline
Formulated by Christopher A. Lipinski, the "Rule of Five" (Ro5) is a renowned rule of thumb used to predict if a compound is likely to have good oral absorption and permeation.[9] It is based on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic.[10] A compound is generally considered to have favorable oral bioavailability if it violates no more than one of the following criteria[11]:
-
Molecular Weight (MW): Less than 500 Daltons.
-
LogP (Octanol-Water Partition Coefficient): Not greater than 5. This measures the lipophilicity of a compound.[12]
-
Hydrogen Bond Donors (HBD): No more than 5 (sum of -OH and -NH groups).
-
Hydrogen Bond Acceptors (HBA): No more than 10 (sum of N and O atoms).
While highly influential, the Ro5 is a guideline, not an absolute law. Many successful drugs, particularly natural products or substrates of active transporters, fall outside these rules.[11][13]
Beyond Lipinski: The ADMET Paradigm
A more comprehensive assessment of a compound's potential is encapsulated by the ADMET paradigm: A bsorption, D istribution, M etabolism, E xcretion, and T oxicity.[7] Early prediction of these properties is crucial for identifying potential liabilities.[8] Key ADMET-related parameters include:
-
Aqueous Solubility: Essential for absorption from the gastrointestinal tract.
-
Blood-Brain Barrier (BBB) Permeability: Critical for CNS-targeting drugs, but undesirable for peripherally acting agents.
-
Cytochrome P450 (CYP) Inhibition/Metabolism: Predicts potential drug-drug interactions and metabolic stability.[14]
-
hERG Inhibition: A key indicator of potential cardiotoxicity.
-
Plasma Protein Binding (PPB): Affects the distribution and free concentration of the drug available to act on its target.[15]
Pillar 2: A Systematic Workflow for Drug-Likeness Assessment
Our approach combines rapid, cost-effective in-silico screening to filter a library of virtual analogs, followed by targeted experimental validation for the most promising candidates. This tiered strategy maximizes efficiency and resource allocation.
Caption: Workflow for assessing drug-likeness of oxindole analogs.
Experimental Protocol 1: In-Silico ADMET Prediction
The use of open-access in-silico tools has revolutionized early-stage drug discovery, allowing for rapid prediction of ADMET properties from a compound's structure.[16][17] Here, we describe a protocol using a tool like the SwissADME web server.[18]
Objective: To computationally predict the physicochemical properties, pharmacokinetics, and drug-likeness of this compound and its analogs.
Methodology:
-
Prepare Input: Obtain the SMILES (Simplified Molecular-Input Line-Entry System) strings for the parent compound and all designed analogs.
-
Access the Server: Navigate to a free ADMET prediction web server (e.g., SwissADME, pkCSM, ADMETlab 2.0).[7][18]
-
Submit Structures: Paste the list of SMILES strings into the input box on the web server. Each SMILES should be on a new line.
-
Execute Prediction: Initiate the calculation by clicking the "Run" or "Submit" button.
-
Data Collection: The server will generate a comprehensive report for each molecule. Systematically collect the following key parameters into a spreadsheet:
-
Physicochemical Properties: Molecular Weight (MW), LogP (consensus value), Topological Polar Surface Area (TPSA), and Aqueous Solubility (LogS).
-
Lipinski's Rule: Number of violations.
-
Pharmacokinetics: Gastrointestinal (GI) absorption prediction, Blood-Brain Barrier (BBB) permeation, P-glycoprotein (P-gp) substrate prediction, and Cytochrome P450 (CYP) inhibition (for major isoforms like 1A2, 2C9, 2C19, 2D6, 3A4).
-
Drug-Likeness: Bioavailability Score.
-
-
Cross-Validation (Trustworthiness): To ensure the robustness of the predictions, it is best practice to use multiple in-silico tools and compare the results, identifying the most probable prediction.[16]
Comparative Data Analysis
To illustrate the process, we will compare the parent compound, OX-Parent , with three hypothetical analogs designed to probe key structure-property relationships.
-
OX-Parent: this compound
-
Analog A (OX-A): 5-(2-Hydroxyethyl)Oxindole (replaces Cl with OH to increase polarity)
-
Analog B (OX-B): 5-(2-Chloroethyl)-1-methyloxindole (N-methylation to remove H-bond donor)
-
Analog C (OX-C): 5-(2-Chloroethyl)-6-fluorooxindole (adds a halogen to the aromatic ring to modulate lipophilicity and metabolism)
Table 1: In-Silico Comparison of this compound Analogs
| Parameter | OX-Parent | Analog A (OX-A) | Analog B (OX-B) | Analog C (OX-C) | Desired Range/Outcome |
| Physicochemical Properties | |||||
| Molecular Weight ( g/mol ) | 195.64 | 177.19 | 209.67 | 213.63 | < 500 |
| LogP (Consensus) | 2.15 | 1.20 | 2.45 | 2.41 | < 5 |
| LogS (Aqueous Solubility) | -2.80 | -1.95 | -3.05 | -3.10 | > -4 (Moderately Soluble) |
| TPSA (Ų) | 46.17 | 66.40 | 46.17 | 46.17 | < 140 |
| Drug-Likeness Rules | |||||
| Lipinski Violations | 0 | 0 | 0 | 0 | ≤ 1 |
| Bioavailability Score | 0.55 | 0.55 | 0.55 | 0.55 | > 0.1 |
| Predicted Pharmacokinetics | |||||
| GI Absorption | High | High | High | High | High |
| BBB Permeant | Yes | No | Yes | Yes | Target Dependent |
| P-gp Substrate | No | No | No | No | No (Generally) |
| CYP2D6 Inhibitor | No | No | Yes | No | No |
| CYP3A4 Inhibitor | No | No | No | Yes | No |
Interpretation of Comparative Data
-
Lipinski Compliance: All four compounds comfortably adhere to Lipinski's Rule of Five, suggesting they have a good foundation for oral bioavailability.[9][13]
-
Solubility vs. Lipophilicity: As expected, replacing the chloro group with a hydroxyl group in OX-A significantly decreased LogP (less lipophilic) and improved predicted aqueous solubility (LogS). This modification also increased the TPSA, making it less likely to permeate the BBB, which could be advantageous for targeting peripheral tissues.
-
Impact of N-methylation: In OX-B , adding a methyl group to the indole nitrogen slightly increased lipophilicity and correspondingly decreased predicted solubility. Crucially, this minor structural change is predicted to introduce inhibition of the CYP2D6 enzyme, a potential liability for drug-drug interactions that must be experimentally verified.
-
Aromatic Substitution: The addition of a fluorine atom in OX-C had a modest impact on lipophilicity and solubility but is predicted to introduce inhibition of CYP3A4, the most prevalent drug-metabolizing enzyme in the liver. This highlights how subtle changes can significantly alter a compound's metabolic profile.
Based on this in-silico screen, Analog A (OX-A) appears to be a promising candidate if a more soluble, peripherally-restricted compound is desired. However, OX-Parent and OX-C may still be viable, though their potential for CYP inhibition warrants careful experimental follow-up.
Pillar 3: Experimental Validation for Self-Validating Data
Computational models provide invaluable guidance, but experimental data is the ultimate arbiter of a compound's properties.[19] An essential in-vitro experiment is the metabolic stability assay, which provides a direct measure of how quickly a compound is metabolized by liver enzymes.
Experimental Protocol 2: In-Vitro Metabolic Stability Assay
Objective: To determine the intrinsic clearance rate of the oxindole analogs in the presence of liver microsomes.
Causality: This assay is critical because rapid metabolism in the liver (low metabolic stability) can lead to poor bioavailability and a short duration of action in the body, rendering an otherwise potent drug ineffective. We use liver microsomes as they contain a high concentration of the key drug-metabolizing CYP enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 mg/mL solution of liver microsomes (human or rat) in a phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of each test compound (OX-Parent, OX-A, etc.) in DMSO.
-
Prepare a 10 mM stock solution of the NADPH regenerating system (a cofactor required for CYP enzyme activity) in buffer.
-
Prepare a control compound with known stability (e.g., Verapamil for high clearance, Warfarin for low clearance).
-
-
Incubation:
-
In a 96-well plate, combine the liver microsome solution and the test compound (final concentration 1 µM). Allow to pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. This is the T=0 time point.
-
Simultaneously, run a parallel incubation for each compound without the NADPH system. This serves as a negative control to account for non-enzymatic degradation or sample instability.
-
-
Time-Course Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing & Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the line from this plot gives the elimination rate constant (k).
-
Calculate the in-vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
A shorter half-life indicates lower metabolic stability.
-
Conclusion: An Integrated Strategy for De-Risking Drug Discovery
This guide has outlined a systematic, multi-parameter approach to assessing the drug-likeness of this compound analogs. By beginning with a broad funnel of in-silico predictions based on foundational principles like Lipinski's Rule of Five and the ADMET paradigm, we can efficiently screen virtual libraries to identify candidates with the most promising physicochemical and pharmacokinetic profiles. The subsequent experimental validation of prioritized compounds, using robust and self-validating protocols such as the metabolic stability assay, provides the ground truth needed to make informed decisions. This integrated strategy of prediction and verification is fundamental to modern drug discovery, enabling research teams to focus their synthetic and biological testing resources on compounds that have not only potent activity but also a realistic chance of becoming safe and effective medicines.
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A Researcher's Guide to the Cross-Reactivity of Oxindole-Based Kinase Inhibitors
Introduction: The Oxindole Scaffold as a "Privileged" Kinase-Targeting Moiety
The oxindole ring system has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its rigid, bicyclic structure provides a robust framework for presenting functional groups that can form key interactions within the ATP-binding pocket of various kinases.[2] This has led to the development of several clinically important drugs, such as Sunitinib, for the treatment of various cancers.[3]
However, the very features that make the oxindole scaffold so effective also present a significant challenge: cross-reactivity. The ATP-binding site is highly conserved across the human kinome, which comprises over 500 members.[4][5] Consequently, inhibitors designed to target a specific kinase often exhibit off-target activity, binding to and inhibiting multiple other kinases.[4][6] This "polypharmacology" can lead to unexpected side effects or, in some cases, contribute to the drug's therapeutic efficacy through synergistic inhibition of multiple signaling pathways.[7]
This guide provides a comparative analysis of the cross-reactivity profiles of prominent oxindole-based kinase inhibitors. We will delve into the experimental data that reveals their selectivity, explore the methodologies used to generate these data, and discuss the structural basis for their on- and off-target activities.
Comparative Kinase Selectivity Profiles
Understanding the selectivity of a kinase inhibitor is crucial for interpreting experimental results and predicting clinical outcomes.[6] The following sections compare the inhibitory profiles of several well-characterized oxindole-based compounds. The data is typically generated from large-scale screening panels where the inhibitor is tested against hundreds of kinases.
Sunitinib (SU11248)
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors (GIST).[8] Its primary targets include VEGFRs and PDGFRs, key drivers of angiogenesis. However, comprehensive profiling reveals a much broader spectrum of activity.
Semaxanib (SU5416)
Semaxanib was one of the early oxindole inhibitors developed as a selective inhibitor of VEGFR-2 (KDR), a critical regulator of angiogenesis.[9][10] While potent against VEGFR-2, it is significantly more selective than Sunitinib, with weaker activity against other kinases like PDGFRβ.[11][12] Further development of Semaxanib was halted, but it remains a valuable tool compound for studying VEGFR-2 signaling.[13]
SU6668 (Orantinib)
SU6668 is another multi-targeted inhibitor that potently targets PDGFRβ, VEGFR2 (Flk-1/KDR), and FGFR1.[14][15][16] Its profile demonstrates that subtle modifications to the oxindole scaffold can significantly alter the selectivity profile, shifting the primary targets while retaining broad-spectrum activity.[14]
GW5074
Initially identified as a potent and selective inhibitor of c-Raf-1 kinase (IC50 = 9 nM), GW5074's selectivity profile highlights a different branch of the kinome compared to the RTK-focused inhibitors above.[17][18] While highly selective for Raf kinases, some studies have noted off-target effects that can influence experimental outcomes.[19] For instance, it displays over 100-fold selectivity for Raf compared to kinases like CDK1/2, c-src, p38, and VEGFR2.[18]
Summary of Cross-Reactivity Data
The following table summarizes the inhibitory activity of these oxindole-based compounds against a selection of key kinases. Data is presented as IC50 (the concentration required for 50% inhibition) or Ki (inhibition constant) values, which are inversely proportional to potency. Lower values indicate higher potency.
| Kinase Target | Sunitinib (IC50/Ki) | Semaxanib (SU5416) (IC50) | SU6668 (Orantinib) (Ki) | GW5074 (IC50) |
| VEGFR2 (KDR) | Potent | 1.23 µM [10][11] | Potent | >10 µM[18] |
| PDGFRβ | Potent | 3.0 µM[11] | 8 nM [15][16] | Not a primary target |
| KIT | Potent[8] | 5.0 µM[11] | 0.1-1 µM | Not a primary target |
| FLT3 | Potent | >10 µM | Not a primary target | Not a primary target |
| FGFR1 | Moderate | >10 µM[11] | 1.2 µM[15][16] | Not a primary target |
| c-Raf-1 | Weak | Not a primary target | Not a primary target | 9 nM [17][18] |
| EGFR | Weak | >10 µM[11] | >100 µM[15][16] | Not a primary target |
Note: "Potent" indicates that the kinase is a well-established primary target, though exact values vary across different assay formats. This table is for comparative purposes and is compiled from multiple sources.
Methodologies for Assessing Kinase Inhibitor Selectivity
A variety of robust methods are available to determine the selectivity profile of a kinase inhibitor.[20] These can be broadly categorized into biochemical assays using purified components and cell-based assays that measure target engagement in a more physiological context.[21]
Biochemical Assays
These assays directly measure the interaction between an inhibitor and a panel of purified kinases.[4]
-
Radiometric Assays: The traditional "gold standard," these assays measure the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) onto a substrate.[4][22]
-
Luminescence-Based Assays: Formats like ADP-Glo™ quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[23]
-
Competition Binding Assays (e.g., KINOMEscan®): This powerful method does not measure enzymatic activity but rather the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of hundreds of kinases. The amount of kinase bound to the immobilized ligand is quantified, often by qPCR.[24][25] This approach yields a dissociation constant (Kd), which is a direct measure of binding affinity and is independent of ATP concentration.[24]
Cell-Based Assays
These methods assess how an inhibitor affects kinases within the complex environment of a cell lysate or in intact cells.
-
KiNativ™: This activity-based protein profiling (ABPP) method uses ATP- or ADP-probes that covalently bind to active kinases in a cell lysate. By treating the lysate with an inhibitor beforehand, one can measure which kinases are protected from the probe, thus quantifying target engagement across the kinome.[26]
-
Western Blotting: This technique can be used to assess the phosphorylation status of a kinase's direct downstream substrate in treated cells, providing a functional readout of inhibition.
Featured Protocol: KINOMEscan® Competition Binding Assay
This protocol outlines the principles of a large-scale kinase inhibitor profiling experiment using the KINOMEscan® platform. This method is chosen for its scalability and its direct measurement of binding affinity (Kd).
Objective: To determine the binding affinity and selectivity of an oxindole-based inhibitor against a comprehensive panel of human kinases.
Principle: The assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase indicates stronger competition from the test compound.[24]
Step-by-Step Methodology:
-
Preparation of Components:
-
Test Compound: The oxindole inhibitor is solubilized in DMSO to create a high-concentration stock solution. A series of dilutions are prepared for Kd determination.
-
Kinase Panel: A library of human kinases, each tagged with a unique DNA identifier, is utilized.[24]
-
Solid Support: Streptavidin-coated magnetic beads are prepared and coupled with a biotinylated, immobilized kinase ligand.
-
-
Binding Reaction:
-
In the wells of a microtiter plate, the DNA-tagged kinase, the ligand-coupled beads, and the test compound (at a single high concentration for initial screening or across a dose-response range for Kd determination) are combined in a binding buffer.
-
Rationale: This three-component system allows for a direct competition for the kinase's ATP-binding site.[24] If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
-
Incubation and Equilibration:
-
The plates are incubated at room temperature with shaking to allow the binding reaction to reach equilibrium.
-
-
Washing and Separation:
-
The magnetic beads are captured using a magnet, and the unbound components (including any kinase-inhibitor complexes) are washed away.
-
Rationale: This step is critical for removing non-specific binders and ensuring that only the kinases tightly bound to the immobilized ligand remain.
-
-
Quantification:
-
The captured, DNA-tagged kinases are eluted from the beads.
-
The amount of kinase is quantified by performing qPCR on the associated DNA tag.[24]
-
Controls:
-
Negative Control (DMSO): Represents 100% kinase binding (no inhibition).
-
Positive Control: A known potent inhibitor for each kinase can be used to define 0% binding.
-
-
-
Data Analysis:
-
Percent of Control (%Ctrl): The qPCR signal from the test compound well is compared to the DMSO control to calculate the percentage of kinase that remains bound.
-
Dissociation Constant (Kd): For dose-response experiments, the %Ctrl values are plotted against the inhibitor concentration, and the data is fitted to a standard binding isotherm to calculate the Kd.
-
Selectivity Score (S-Score): A selectivity score can be calculated to quantify the overall promiscuity of the compound. A common method is to divide the number of kinases bound with high affinity by the total number of kinases tested.[24]
-
Visualizing Workflows and Pathways
Diagrams are essential tools for conceptualizing complex biological and experimental systems.
Caption: KINOMEscan® Experimental Workflow.
Caption: Sunitinib Inhibition of VEGFR/PDGFR Signaling.
The Structural Basis of Selectivity
The selectivity of an oxindole-based inhibitor is determined by the specific amino acid residues that line the ATP-binding pocket of a kinase.[5][27] While the overall fold of the kinase domain is conserved, subtle differences in the size, shape, and charge of these residues can be exploited to achieve selectivity.
For example, the ability of an inhibitor to access a hydrophobic back pocket adjacent to the ATP-binding site, often controlled by the identity of a "gatekeeper" residue, is a key determinant of selectivity.[27] A bulky gatekeeper residue (like phenylalanine) will restrict access to this pocket, whereas a smaller residue (like threonine) will allow larger inhibitors to bind. The diverse substitutions possible on the oxindole scaffold allow chemists to tune the inhibitor's size, shape, and hydrogen-bonding patterns to favor binding to a specific subset of kinases.
Caption: Influence of Scaffold Substitution on Selectivity.
Conclusion and Future Perspectives
The oxindole scaffold remains a highly valuable starting point for the design of potent kinase inhibitors. The challenge lies in navigating the complex landscape of the human kinome to achieve the desired selectivity profile. As this guide has shown, comprehensive profiling is not just an academic exercise but a critical step in drug development, providing essential insights into a compound's mechanism of action, potential toxicities, and therapeutic applications.[6]
Future efforts will likely focus on developing more sophisticated computational models to predict inhibitor selectivity based on structural features.[5] Furthermore, the rise of chemical proteomics and activity-based profiling in live cells will provide an even clearer picture of how these compounds behave in their native biological context, ultimately leading to the development of safer and more effective targeted therapies.
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Kim, K. J., Lee, J. S., & Lee, S. J. (2004). Broad spectrum receptor tyrosine kinase inhibitor, SU6668, sensitizes radiation via targeting survival pathway of vascular endothelium. International Journal of Radiation Oncology, Biology, Physics, 58(4), 1178-1186. [Link]
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Zuch de Zwaanswijk, D. C., Mylonakis, E., & Fuchs, B. B. (2016). Raf-kinase inhibitor GW5074 shows antibacterial activity against methicillin-resistant Staphylococcus aureus and potentiates the activity of gentamicin. Future Medicinal Chemistry, 8(15), 1809-1817. [Link]
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A Comparative Guide to Evaluating the Anti-Proliferative Effects of Novel Oxindole Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quest for more selective and potent therapeutic agents is perpetual. The oxindole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of several FDA-approved multi-kinase inhibitors.[1][2] This guide provides a comprehensive framework for evaluating the anti-proliferative effects of novel oxindole compounds, using a hypothetical candidate, Novel Oxindole Compound 1 (NOC-1) , as a case study. We will objectively compare its performance against established multi-kinase inhibitors, Sunitinib and Sorafenib, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.
The Rationale: Why Oxindoles?
Oxindole and its derivatives have garnered significant attention for their ability to target key molecular pathways in cancer progression.[3][4] Their core structure is amenable to synthetic modification, allowing for the fine-tuning of inhibitory activity against a range of protein kinases.[2] Kinases are crucial regulators of cellular functions like proliferation, differentiation, and angiogenesis; their dysregulation is a hallmark of many cancers.[1][2] By inhibiting these overactive kinases, oxindole-based compounds can effectively halt tumor growth and survival.[3][5]
Mechanism of Action: Targeting Multiple Signaling Pathways
Many successful oxindole-based anticancer agents, including the benchmarks Sunitinib and Sorafenib, function as multi-targeted tyrosine kinase inhibitors (TKIs).[6][7] They exert their anti-proliferative effects by simultaneously blocking key signaling pathways involved in tumor growth and angiogenesis.
Sunitinib , for instance, potently inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGF-Rs), and c-Kit.[6][8] This dual action of reducing tumor vascularization and inducing cancer cell apoptosis leads to tumor shrinkage.[6][9]
Sorafenib also targets multiple kinases, including VEGFR, PDGFR, and the RAF kinases (C-RAF, B-RAF).[7][10][11] By blocking the RAF/MEK/ERK signaling pathway, it directly inhibits tumor cell proliferation while its anti-angiogenic effects starve the tumor of necessary nutrients.[10][12]
Our hypothetical NOC-1 is designed to follow a similar multi-targeted approach, with potential selectivity for specific kinase isoforms implicated in particular malignancies.
Caption: Multi-targeted inhibition of key signaling pathways by oxindole compounds.
In Vitro Evaluation of Anti-Proliferative Effects
A robust in vitro assessment is the cornerstone of preclinical drug evaluation. Here, we outline a series of assays to quantify and compare the anti-proliferative activity of NOC-1 against Sunitinib and Sorafenib across a panel of human cancer cell lines.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[13]
Experimental Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, DU145, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with serial dilutions of NOC-1, Sunitinib, and Sorafenib (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Long-Term Survival Assessment (Colony Formation Assay)
This assay assesses the ability of a single cell to undergo sustained proliferation and form a colony, providing insight into long-term cytotoxic effects.[17]
Experimental Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.[18]
-
Compound Treatment: Treat the cells with various concentrations of NOC-1, Sunitinib, and Sorafenib for 24 hours.
-
Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days, allowing colonies to form.
-
Fixing and Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.[18]
-
Colony Counting: Count the number of colonies (containing >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.
Cell Cycle Analysis
To understand the mechanism of growth inhibition, flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.[19]
Experimental Protocol:
-
Cell Treatment: Treat cells with IC50 concentrations of NOC-1, Sunitinib, and Sorafenib for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.[20]
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).[20]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: In vitro workflow for evaluating anti-proliferative effects.
Comparative Data Summary (Hypothetical)
| Compound | Cell Line | IC50 (µM) - MTT Assay | Surviving Fraction (at 10 µM) | Cell Cycle Arrest |
| NOC-1 | MCF-7 (Breast) | 5.2 | 0.25 | G2/M Phase |
| DU145 (Prostate) | 8.7 | 0.35 | G0/G1 Phase | |
| PC-3 (Prostate) | 12.1 | 0.40 | G0/G1 Phase | |
| Sunitinib | MCF-7 (Breast) | 7.8 | 0.30 | G0/G1 Phase |
| DU145 (Prostate) | 10.5 | 0.45 | G0/G1 Phase | |
| PC-3 (Prostate) | 15.3 | 0.50 | G0/G1 Phase | |
| Sorafenib | MCF-7 (Breast) | 6.5 | 0.28 | G0/G1 Phase |
| DU145 (Prostate) | 9.9 | 0.42 | G0/G1 Phase | |
| PC-3 (Prostate) | 14.2 | 0.48 | G0/G1 Phase |
In Vivo Efficacy Assessment
To translate in vitro findings into a more physiologically relevant context, in vivo studies using xenograft models are essential.[21][22] These models involve transplanting human tumor cells into immunodeficient mice.[22]
Human Tumor Xenograft Model
Experimental Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., PC-3) into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (Vehicle, NOC-1, Sunitinib) and begin daily oral administration of the compounds.
-
Tumor Measurement: Measure tumor volume and body weight twice weekly.
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
This guide provides a structured and scientifically grounded approach to evaluating the anti-proliferative effects of novel oxindole compounds. By employing a combination of robust in vitro assays and in vivo models, and by comparing the novel agent against established drugs, researchers can generate the comprehensive data package necessary for informed decision-making in the drug development process. The multi-targeted nature of oxindole-based kinase inhibitors continues to offer a promising avenue for the development of effective cancer therapeutics.
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comparing the cost-effectiveness of different synthetic pathways for oxindole intermediates
A Comparative Guide to the Cost-Effective Synthesis of Oxindole Intermediates
For Researchers, Scientists, and Drug Development Professionals
The oxindole scaffold is a privileged structural motif found in a wide array of natural products and pharmaceuticals, exhibiting diverse biological activities.[1][2][3][4][5][6][7][8] As the demand for novel therapeutics containing this core structure grows, the development of efficient and cost-effective synthetic pathways to access oxindole intermediates becomes paramount for industrial-scale production and drug discovery programs.[1][2][9] This guide provides a comparative analysis of different synthetic strategies for oxindole intermediates, focusing on their cost-effectiveness, scalability, and green chemistry metrics.
The Enduring Importance of Oxindoles in Medicinal Chemistry
Oxindole derivatives are central to the development of numerous therapeutic agents.[1][6] For instance, Sunitinib, a 3-alkenyl oxindole, is a potent compound used in the treatment of advanced renal cell carcinoma and gastrointestinal stromal tumors.[1][4] The biological significance of these compounds has spurred extensive research into their synthesis, leading to a variety of classical and modern methodologies.[7][10]
Classical vs. Modern Synthetic Approaches: A Paradigm Shift
Historically, the synthesis of oxindoles has been dominated by classical named reactions such as the Stolle and Hinsberg syntheses. While foundational, these methods often suffer from limitations that impact their cost-effectiveness on an industrial scale. In recent years, a paradigm shift towards transition-metal-catalyzed and green chemistry approaches has offered more efficient, sustainable, and economically viable alternatives.[1][2][10]
Classical Mainstays: The Stolle and Hinsberg Syntheses
The Stolle synthesis , first reported in 1913, involves the reaction of an aniline with an α-haloacid chloride or oxalyl chloride, followed by a Friedel–Crafts cyclization.[11] While it has been a workhorse for accessing N-substituted oxindoles, its cost-effectiveness is often hampered by the use of strong Lewis acids, harsh reaction conditions, and the generation of significant waste.
The Hinsberg oxindole synthesis provides a route to oxindoles from the reaction of an α-diketone with a dialkyl thiodiacetate.[12] This method, however, is often limited by the availability of the starting materials and can be less atom-economical.
The Rise of Modern Methodologies
Modern synthetic strategies have focused on improving efficiency, reducing environmental impact, and enhancing the diversity of accessible oxindole structures. These approaches can be broadly categorized into transition-metal-catalyzed reactions and green chemistry methods.
In-Depth Comparison of Synthetic Pathways
A thorough evaluation of synthetic routes requires a multi-faceted analysis that extends beyond mere chemical yield. Factors such as the cost of starting materials and catalysts, reaction conditions, waste generation (E-factor), and atom economy are critical in determining the overall cost-effectiveness.
Transition-Metal-Catalyzed Syntheses: Precision and Efficiency
Transition-metal catalysis has revolutionized oxindole synthesis by enabling milder reaction conditions and greater functional group tolerance.[8][13] Palladium, nickel, and copper-based catalysts have been extensively employed for intramolecular C-H functionalization and cross-coupling reactions to construct the oxindole core.[4][7][13][14]
Palladium-catalyzed intramolecular α-arylation of amides has emerged as a powerful tool for synthesizing oxindoles.[13] This method offers high yields and broad substrate scope. However, the cost of palladium catalysts can be a significant drawback for large-scale production.
Nickel-catalyzed approaches present a more cost-effective alternative to palladium.[13] Nickel catalysts can mediate the intramolecular α-arylation of anilides and domino Heck cyclization/Suzuki coupling reactions to afford 3,3-disubstituted oxindoles.[13]
Copper-catalyzed methods offer an even more economical option. Atom-economical syntheses of oxindoles have been achieved through copper-catalyzed intramolecular C-C bond formation under solvent-free and aerobic conditions.[14]
Green Chemistry Approaches: Sustainability Meets Economy
The principles of green chemistry are increasingly influencing the design of synthetic pathways, with a focus on minimizing waste, using safer solvents, and reducing energy consumption.[1][2][15] These principles are not only environmentally responsible but also often lead to more cost-effective processes.
Catalyst-free reactions in green solvents like water or deep eutectic solvents have shown remarkable success in synthesizing oxindole derivatives.[1][2][16] For example, the catalyst-free Henry reaction using water as the reaction medium can produce 3-hydroxy-3-nitromethylindolin-2-ones in excellent yields (82%-99%) with short reaction times.[1]
Microwave-assisted synthesis and visible-light-mediated reactions are other green techniques that can accelerate reaction rates and reduce energy consumption.[1][2]
Transition-metal-free protocols , such as the potassium tert-butoxide-promoted intramolecular α-arylation of anilides, offer a compelling alternative to metal-catalyzed methods, avoiding the cost and potential toxicity of heavy metals.[17][18]
Quantitative Comparison of Synthetic Pathways
To provide a clear and objective comparison, the following table summarizes key performance indicators for different synthetic pathways to oxindole intermediates.
| Synthetic Pathway | Catalyst/Reagents | Solvent | Typical Yield (%) | Atom Economy | E-Factor | Cost-Effectiveness | Key Advantages | Key Disadvantages |
| Stolle Synthesis | Lewis Acids (e.g., AlCl₃) | Organic Solvents | Moderate to Good | Low | High | Low | Well-established, good for N-substituted oxindoles | Harsh conditions, high waste, limited substrate scope |
| Hinsberg Synthesis | Base | Organic Solvents | Variable | Moderate | Moderate | Moderate | Access to specific substitution patterns | Limited starting material availability |
| Pd-catalyzed α-Arylation | Pd(OAc)₂, Ligands | Organic Solvents | High to Excellent | High | Moderate | Moderate to High | High yields, broad scope, mild conditions | High catalyst cost, potential for metal contamination |
| Ni-catalyzed Domino Reaction | Ni(II) salts, Ligands | Organic Solvents | Good to Excellent | High | Moderate | High | Lower catalyst cost than Pd, good for quaternary centers | Ligand sensitivity, potential for metal contamination |
| Cu-catalyzed C-C Formation | CuO, Cu₂O | Solvent-free | Excellent | Very High | Low | Very High | Low catalyst cost, high atom economy, aerobic conditions | May require higher temperatures |
| Catalyst-free in Water | None | Water | Excellent | High | Very Low | Excellent | Environmentally benign, low cost, simple work-up | Limited to specific reaction types |
| KOt-Bu promoted α-Arylation | KOt-Bu | DMF | Good | High | Moderate | High | Transition-metal-free, readily available reagents | Requires specific substrates (fluoro/chloro-anilides) |
Experimental Protocols
Protocol 1: Copper-Catalyzed Atom-Economical Synthesis of Oxindoles
This protocol is adapted from a method describing the direct C-C bond formation of substituted anilides.[14]
Materials:
-
Substituted anilide
-
Copper(I) oxide (Cu₂O) or Copper(II) oxide (CuO) nanoparticles
-
Reaction vessel suitable for heating under aerobic conditions
Procedure:
-
In a reaction vessel, combine the substituted anilide and a catalytic amount of copper oxide (e.g., 5 mol%).
-
Heat the mixture under solvent-free and aerobic conditions to the required temperature (typically determined through optimization for the specific substrate).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography or recrystallization to afford the desired oxindole.
Causality Behind Experimental Choices:
-
Solvent-free conditions: This minimizes waste and simplifies product isolation, directly improving the E-factor and cost-effectiveness.
-
Aerobic conditions: Oxygen serves as the re-oxidant for the copper catalyst, allowing for a catalytic cycle and avoiding the need for stoichiometric oxidants.
-
Copper catalyst: Copper is an earth-abundant and inexpensive metal, making it a highly cost-effective choice compared to precious metals like palladium.
Protocol 2: Catalyst-Free Synthesis of 3-Hydroxy-3-nitromethylindolin-2-ones in Water
This protocol is based on a green chemistry approach for the Vinylogous Henry reaction.[1]
Materials:
-
Isatin
-
Nitroethane
-
Water
-
Reaction vessel
Procedure:
-
In a reaction vessel, suspend isatin in water.
-
Add nitroethane to the suspension.
-
Heat the reaction mixture to 50 °C and stir.
-
Monitor the reaction by TLC until the starting material is consumed (typically 45-120 minutes).
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with water, and dry to obtain the pure 3-hydroxy-3-nitromethylindolin-2-one.
Causality Behind Experimental Choices:
-
Water as solvent: Water is a non-toxic, non-flammable, and inexpensive solvent, making it an ideal choice for green synthesis. It can also facilitate the crystallization of the product, simplifying purification.
-
Catalyst-free conditions: The absence of a catalyst reduces costs, simplifies the reaction setup and work-up, and avoids potential product contamination.
Visualization of Synthetic Pathways
Logical Flow of Synthetic Strategy Selection
Caption: Decision-making workflow for selecting a synthetic pathway.
Generalized Reaction Mechanism for Transition-Metal-Catalyzed Intramolecular α-Arylation
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(2-Chloroethyl)Oxindole
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 5-(2-Chloroethyl)Oxindole. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The procedures outlined below are grounded in established principles of chemical waste management for halogenated organic compounds.
Hazard Identification and Core Chemical Profile
This compound is a halogenated organic compound used in organic synthesis.[1] Its structure contains chlorine, which places it in a specific category for hazardous waste disposal. The primary hazard associated with the closely related and structurally similar compound, 6-Chloro-5-(2-chloroethyl)oxindole, is its significant environmental toxicity.[2][3]
GHS Classification highlights its danger to ecosystems: "Very toxic to aquatic life with long lasting effects."[2][3] This classification mandates that the compound must not be released into the environment through drains or as regular trash.[3][4] The core principle of its disposal is containment and destruction via approved methods.
| Property | Identifier | Source |
| Chemical Name | 5-(2-Chloroethyl)-oxindole | [1] |
| CAS Number | 118306-76-6 | [1] |
| Molecular Formula | C₁₀H₁₀ClNO | [1][5] |
| Physical State | Solid, Powder | [6][7] |
| Primary Hazard | Environmental: Very toxic to aquatic life with long-lasting effects (based on similar compounds) | [2][3] |
| Waste Category | Halogenated Organic Waste | [8][9] |
Personal Protective Equipment (PPE) for Handling and Disposal
A proactive approach to safety is paramount. The following PPE must be worn at all times when handling this compound, including during weighing, use, and disposal of waste.
| Equipment | Specification | Rationale |
| Hand Protection | Double nitrile or Viton gloves | [4] Provides a robust barrier against incidental skin contact. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | [3] Protects eyes from dust particles or splashes of solutions containing the compound. |
| Body Protection | Fully-buttoned laboratory coat | [4] Prevents contamination of personal clothing. |
| Respiratory Protection | Dust respirator (if handling powder outside of a fume hood) | [3] Use a local exhaust or ensure good ventilation to prevent inhalation of dust.[3] |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation is the most critical step in hazardous waste management. It prevents dangerous chemical reactions and ensures that waste is sent to the correct disposal facility. Halogenated organic compounds require high-temperature incineration, a process that is incompatible with other waste streams.[8]
Step 1: Designate a Satellite Accumulation Area (SAA)
Establish a designated SAA at or near the point of waste generation (e.g., in the fume hood where the work is performed).[10][11][12] This area must be under the control of the laboratory personnel generating the waste and should be clearly marked.[11][12]
Step 2: Select a Compatible Waste Container
Use only containers that are compatible with halogenated organic waste.
-
Acceptable: Glass bottles with screw caps, or designated high-density polyethylene (HDPE) carboys provided by your institution's Environmental Health & Safety (EHS) department.[4][13] White or green carboys are often designated for halogenated waste.[8][13]
-
Unacceptable: Metal containers must be avoided, as halogenated compounds can degrade to form acids that corrode metal.[4] Open beakers, flasks, or food-grade containers (like soda bottles or milk jugs) are strictly prohibited.[13]
Step 3: Label the Waste Container (Before Use)
Affix a "Hazardous Waste" label to the container before the first drop of waste is added.[12][14] The label must be completed with the following information:
-
The full chemical name: "this compound" (no formulas or abbreviations).[11][14]
-
The approximate concentration or percentage if in a solution.
-
The hazard associated with the waste (e.g., "Toxic," "Environmental Hazard").[9]
Step 4: Accumulate and Segregate Waste
Collect all waste containing this compound—including pure compound, contaminated consumables (pipette tips, weigh boats), and solutions—in your labeled halogenated waste container.
-
Crucial: Keep this waste stream separate from all others.[8][9][15]
-
Keep the waste container securely capped at all times, except when you are actively adding waste.[9][11][13][14] This prevents the release of vapors and protects against spills.
-
Store the container in secondary containment (e.g., a plastic tub) to contain any potential leaks.[13]
Spill Management Procedures
Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.
Protocol for Minor Spills (Contained, <100g of solid)
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE as listed in Section 2.
-
Containment: Prevent the spread of the powder. Do not use water.
-
Cleanup: Gently cover the spill with an inert absorbent material, such as vermiculite or sand.[4] Sweep the mixture into an airtight container.[3]
-
Disposal: Label the container as "Spill Debris: this compound" and dispose of it in the designated halogenated organic waste stream.[4]
-
Decontaminate: Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol), and dispose of the cloth as hazardous waste.
Protocol for Major Spills
-
Evacuate: Immediately evacuate all personnel from the affected area.
-
Isolate: Close the doors to the laboratory and prevent re-entry.
-
Notify: Contact your institution's EHS department and emergency services immediately.[14] Provide the chemical name and the approximate quantity spilled.
-
Do Not Attempt Cleanup: Allow trained emergency responders to manage the incident.
Final Disposal Pathway
Laboratory personnel are responsible for the proper collection and labeling of waste. The final disposal is handled by certified professionals.
-
Request Pickup: When your hazardous waste container is approximately 90% full, submit a chemical waste pickup request to your institution's EHS office.[11]
-
EHS Collection: Trained EHS personnel will collect the sealed and properly labeled container from your SAA.
-
Ultimate Destruction: The waste will be transported to a licensed hazardous waste disposal facility. The standard and required method for destroying halogenated organic compounds is high-temperature incineration in a specialized furnace equipped with scrubbers.[3][8][16] This process ensures the complete destruction of the compound and prevents the release of toxic byproducts into the atmosphere.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological well-being.
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Comprehensive Safety Protocol: Handling 5-(2-Chloroethyl)Oxindole in a Research Environment
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-(2-Chloroethyl)Oxindole. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative sources, to minimize the risk of exposure and ensure operational integrity.
Hazard Analysis: Understanding the Inherent Risks
This compound is a molecule that demands significant respect due to its chemical structure. The primary concern arises from the 2-chloroethyl group attached to the oxindole scaffold. This functional group is a potent structural alert for reactivity.
Mechanism of Hazard: The 2-chloroethyl moiety is a classic alkylating agent. The carbon-chlorine bond is polarized, making the carbon atom electrophilic. This allows the molecule to react with nucleophiles, such as the nitrogenous bases in DNA. This alkylation can lead to DNA damage, which is the mechanistic basis for cytotoxicity, mutagenicity, and carcinogenicity. Compounds with similar reactive groups, like 2-chloroethyl ethyl sulfide (a sulfur mustard analog), are known to be toxic, vesicants (blistering agents), and carcinogenic.[1][2]
Due to this inherent reactivity, this compound must be handled as a potential cytotoxic and hazardous compound . The Occupational Safety and Health Administration (OSHA) provides extensive guidelines for handling cytotoxic drugs, which serve as a foundational reference for the procedures outlined below.[3][4][5][6] There is no safe level of exposure for many hazardous drugs, making stringent adherence to safety protocols paramount.[4]
A Safety Data Sheet (SDS) for the closely related compound, 6-Chloro-5-(2-chloroethyl)oxindole, indicates that while the compound itself may not be classified for acute health hazards, it requires careful handling, including the use of personal protective equipment and measures to prevent environmental release.[7][8]
The Hierarchy of Controls: A Multi-Layered Safety Approach
Personal Protective Equipment (PPE) is the final and crucial barrier between the researcher and the chemical. However, it should always be used in conjunction with a broader safety framework known as the hierarchy of controls.
Caption: Hierarchy of Controls for chemical safety.
-
Engineering Controls: The most critical layer of protection. All work involving this compound, especially handling the solid powder or preparing stock solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to prevent inhalation of airborne particles.[9][10]
-
Administrative Controls: This includes establishing Standard Operating Procedures (SOPs), clear signage for designated work areas, and comprehensive training for all personnel.[4] All staff must be trained on the specific hazards and the procedures outlined in this guide.[11]
Personal Protective Equipment (PPE): Your Final Barrier
The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Storage & Transport (Closed Container) | Single pair nitrile gloves | Safety glasses | Standard lab coat | Not required |
| Weighing Solid / Preparing Solutions | Double pair chemotherapy-rated gloves (ASTM D6978)[12] | Safety goggles and full-face shield | Disposable, poly-coated gown with knit cuffs[12] | N95 respirator recommended[12] |
| Conducting Reactions (Closed System) | Double pair chemotherapy-rated gloves | Safety goggles | Disposable, poly-coated gown | Not required if in fume hood |
| Work-up & Purification | Double pair chemotherapy-rated gloves | Safety goggles and full-face shield | Disposable, poly-coated gown | Not required if in fume hood |
| Spill Cleanup | Double pair heavy-duty nitrile or neoprene gloves | Safety goggles and full-face shield | Disposable, poly-coated gown | Fit-tested respirator (e.g., N95 or PAPR)[12] |
Operational Plans: Step-by-Step Guidance
Adherence to standardized procedures is essential for minimizing risk.
Weighing and Solution Preparation
This process presents the highest risk of exposure to the solid compound.
-
Preparation: Don all required PPE (double gloves, disposable gown, face shield, goggles, N95 respirator).
-
Work Area: Conduct all activities within a chemical fume hood. Cover the work surface with a disposable, plastic-backed absorbent pad.[13]
-
Weighing: Use a dedicated weighing vessel. Handle the solid with care to avoid generating dust.
-
Dissolution: Add the solvent to the solid in the fume hood. Ensure the container is securely capped before removing it from the hood.
-
Post-Procedure: Wipe down the exterior of the solution container. Dispose of the absorbent pad and outer gloves in the designated hazardous waste container.
Spill Management
Prompt and correct action is crucial in the event of a spill. All personnel should be familiar with these procedures.[5]
Caption: Step-by-step spill response workflow.
Decontamination and Disposal Plan
Proper decontamination and waste disposal are critical to prevent secondary exposure and environmental contamination.
Decontamination
-
Surfaces: All surfaces and equipment must be decontaminated after use. A four-step process is recommended: deactivation, decontamination, cleaning, and disinfection.[14] A common deactivating agent is a 10% bleach solution, which should be left on the surface for a sufficient contact time before being neutralized and cleaned with a detergent, followed by a water or 70% ethanol rinse.[14][15]
-
Glassware: Reusable glassware should be soaked in a deactivating solution (e.g., bleach) before standard washing procedures.
Waste Disposal
-
Classification: All waste contaminated with this compound, including gloves, gowns, absorbent pads, and reaction materials, must be treated as hazardous chemical waste.[11]
-
Containers: Use clearly labeled, sealed, and puncture-proof containers for all hazardous waste.[7]
-
Procedure: Consult your institution's Environmental Health & Safety (EH&S) department for specific disposal protocols. Often, this involves incineration in a chemical incinerator equipped with an afterburner and scrubber.[7][8] Never dispose of this material down the drain or in regular trash.
By integrating these multi-layered controls and detailed operational plans, research institutions can build a robust safety culture that protects personnel while enabling critical scientific advancement.
References
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OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986). American Journal of Hospital Pharmacy, 43(5), 1193–1204. [Link]
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Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986). Occupational Safety and Health Administration. [Link]
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OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. (1986). PubMed. [Link]
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6-Chloro-5-(2-chloroethyl)oxindole Safety Data Sheet. (2025). Chemsrc. [Link]
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5-(2-Chloroethyl)-oxindole Product Information. (n.d.). Pharmaffiliates. [Link]
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Management of decontamination in chemical accidents: a laboratory model. (2023). PMC - NIH. [Link]
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2-Chloroethyl ethyl sulfide. (n.d.). PubChem - NIH. [Link]
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Chemical Safety Concerns of Sulfur Mustard Analog, 2-Chloroethyl Ethyl Sulfide, in Laboratory Study. (2022). ResearchGate. [Link]
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Bis(2-chloroethyl)ether - Hazardous Substance Fact Sheet. (2010). New Jersey Department of Health. [Link]
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Decontamination of 2-chloro ethyl ethyl sulphide and dimethyl methyl phosphonate from aqueous solutions using manganese oxide nanostructures. (2025). ResearchGate. [Link]
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Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs. (n.d.). Halyard. [Link]
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Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals. (2025). PMC - PubMed Central. [Link]
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Safe handling of cytotoxics: guideline recommendations. (n.d.). PMC - PubMed Central. [Link]
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Personal Protective Equipment. (n.d.). POGO Satellite Manual. [Link]
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Hazardous Waste - Decontamination. (n.d.). Occupational Safety and Health Administration. [Link]
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Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. [Link]
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Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. (2023). Barts Health NHS Trust. [Link]
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Decontamination. (n.d.). Biosafety Manual – Stanford Environmental Health & Safety. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
